Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKGXJTUNFUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858597 | |
| Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-34-9 | |
| Record name | Imidazo[1,2-a]pyridine-3-acetic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Executive Summary
This compound is a key heterocyclic building block centered on the imidazo[1,2-a]pyridine scaffold. This core structure is recognized as a "privileged" motif in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the compound's chemical properties, a validated synthetic protocol, and its strategic applications in drug discovery. We will explore the compound's reactivity, focusing on the functional handles—the C7-bromo substituent and the C3-ethyl acetate group—that make it a versatile starting point for the synthesis of compound libraries targeting a range of diseases, including cancer and infectious diseases.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention from the pharmaceutical industry. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a variety of biological targets. This has led to the development of several successful drugs, including Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1] The broad spectrum of biological activities associated with this scaffold—spanning antiviral, anticancer, anti-inflammatory, and antibacterial properties—underscores its therapeutic potential.[1][2]
This compound emerges as a particularly valuable derivative. It provides two distinct and orthogonal points for chemical modification:
-
The C7-Bromo Group: A classic handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The C3-Ethyl Acetate Group: Readily modified through hydrolysis, amidation, or reduction to introduce new functional groups and modulate physicochemical properties.
This dual functionality allows for the systematic exploration of chemical space around the core, a critical strategy in modern lead optimization.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While experimental data for this specific isomer is not widely published, computed properties from reliable databases provide a strong foundation for its use in research.
Caption: Chemical structure of the title compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [5] |
| Molecular Weight | 283.12 g/mol | [5] |
| CAS Number | 951884-72-9 | PubChem |
| Appearance | Expected to be a solid at room temperature | General |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Polar Surface Area | 43.6 Ų |[6] |
Synthesis and Mechanistic Insights
The synthesis of 3-substituted imidazo[1,2-a]pyridines is reliably achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or its equivalent. A robust and efficient two-step, one-pot method is particularly well-suited for generating this class of compounds.[7]
Caption: One-pot synthetic workflow diagram.
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from established methodologies for related structures.[7]
Materials:
-
2-Amino-4-bromopyridine
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Ethyl bromoacetate[8]
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)[9]
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Intermediate Formation.
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting aminopyridine is consumed (typically 2-4 hours).
-
Causality: The reaction with DMFDMA forms a formamidine intermediate. This step activates the 2-amino group, making the subsequent cyclization more efficient and regioselective to the N-1 position.
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove toluene and excess DMFDMA.
-
-
Step 2: Cyclization.
-
Dissolve the crude intermediate from Step 1 in anhydrous DMF (10 mL/mmol).
-
Add ethyl bromoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC (typically 4-8 hours).
-
Causality: Ethyl bromoacetate acts as the electrophilic partner. The nitrogen of the pyridine ring attacks the α-carbon of the bromoacetate, displacing the bromide. A subsequent intramolecular condensation and elimination of dimethylamine yields the final aromatic imidazo[1,2-a]pyridine ring system.
-
-
Work-up and Purification.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Trustworthiness: This self-validating protocol involves standard, well-understood reactions. Purity can be confirmed at the final step using NMR and LC-MS, ensuring the identity and quality of the final product.
-
Spectroscopic Characterization (Anticipated)
While a specific experimental spectrum is not publicly available, the structure allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the fused ring system, typically in the δ 7.0-8.5 ppm range. The ethyl group will present as a characteristic triplet (CH₃) around δ 1.2-1.4 ppm and a quartet (CH₂) around δ 4.1-4.3 ppm. The acetate methylene (CH₂) protons will appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: Aromatic carbons will appear in the δ 110-150 ppm region. The carbonyl carbon of the ester will be the most downfield signal, typically > δ 165 ppm.
-
Mass Spectrometry: The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. The spectrum will show two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺. For C₁₁H₁₁BrN₂O₂, the expected m/z would be approximately 282.0 and 284.0.
Chemical Reactivity and Strategic Application in Synthesis
The true value of this compound lies in its capacity for controlled, sequential modification at its two primary functional groups.
C7-Position: Cross-Coupling Reactions
The C-Br bond at the 7-position is a prime site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.
Caption: Representative Suzuki cross-coupling reaction.
This strategy is fundamental in drug discovery for exploring the Structure-Activity Relationship (SAR) of the "western" region of the molecule. By varying the boronic acid (or other organometallic reagent in reactions like Stille, Heck, or Buchwald-Hartwig amination), a diverse library of analogs can be rapidly synthesized.
C3-Position: Modification of the Ethyl Acetate Group
The ester functionality provides a secondary site for derivatization, often performed after modification at the C7-position.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) in a solvent mixture like THF/water will convert the ethyl ester to the corresponding carboxylic acid.
-
Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides. This is a powerful method for modulating solubility, introducing new pharmacophoric elements, or linking the scaffold to other molecular fragments.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[10]
These transformations allow for fine-tuning of the molecule's properties to optimize its pharmacological profile.
Applications in Drug Discovery
As a functionalized intermediate, this compound is not typically an end-product but a critical starting material. Its utility is demonstrated in the synthesis of targeted therapies. For example, the imidazo[1,2-a]pyridine core has been successfully used to develop covalent inhibitors targeting oncogenes like KRAS G12C.[4] The strategic placement of functional groups on this scaffold allows for precise orientation within a protein's binding site, making it an attractive platform for developing potent and selective inhibitors for various enzyme classes, such as kinases and proteases.
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its synthesis is straightforward, and its properties are well-understood based on established chemical principles. The presence of two orthogonal functional handles—the C7-bromide for cross-coupling and the C3-ester for functional group interconversion—provides medicinal chemists with a versatile and powerful platform for the rapid generation of diverse compound libraries. This makes it an indispensable tool in modern drug discovery programs aimed at developing novel therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71819683, this compound. Available from: [Link].
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MySkinRecipes (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. Available from: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12269134, Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. Available from: [Link].
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Molbase (n.d.). ethyl 2-(6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate. Available from: [Link].
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Patil, S. A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2155-2163. Available from: [Link].
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Popiołek, Ł., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(7), 1043. Available from: [Link].
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Li, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. Available from: [Link].
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Wikipedia (n.d.). Ethyl bromoacetate. Available from: [Link].
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Sinochem Nanjing Corporation (n.d.). Ethyl Imidazo-1,2-a-Pyridine-3-Acetate. Available from: [Link].
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Nayak, S. K., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link].
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Parikh, A. S. (n.d.). (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Available from: [Link].
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). Available from: [Link].
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Patel, M. M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link].
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A Comprehensive Technical Guide to Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles and data from closely related analogues, this document will detail its chemical identity, synthesis, characterization, and potential applications, offering valuable insights for researchers in the field.
Chemical Identity and Properties
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic aromatic system that is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][2] The presence of a bromine atom at the 7-position and an ethyl acetate group at the 3-position provides specific physicochemical properties and potential for further chemical modification.
CAS Number: A specific CAS number for this compound is not publicly available at the time of this writing, suggesting it may be a novel or less-common research chemical. For reference, the CAS number for the isomeric Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate is 603311-76-8.[3]
Molecular Structure:
Figure 2: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Amino-4-bromopyridine
-
Ethyl 4-chloroacetoacetate
-
Anhydrous Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cyclization: To a solution of 2-amino-4-bromopyridine (1 eq.) in anhydrous ethanol, add sodium bicarbonate (1.2 eq.) and ethyl 4-chloroacetoacetate (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Aromatization and Workup: Dissolve the crude intermediate in a suitable solvent (e.g., toluene) and add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization and Analytical Methods
The structural confirmation of the synthesized compound would rely on standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the imidazo[1,2-a]pyridine core with characteristic chemical shifts and coupling constants. The bromine at the 7-position will influence the shifts of adjacent protons. - A singlet for the methylene protons of the acetate group. - A quartet and a triplet for the ethyl ester protons. |
| ¹³C NMR | - Distinct signals for each of the carbon atoms in the heterocyclic core and the ethyl acetate side chain. The carbon bearing the bromine will show a characteristic shift. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | - Characteristic absorption bands for the C=O of the ester, C-N and C=N stretching of the imidazole ring, and C-Br stretching. |
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. [2]Its derivatives have demonstrated a broad spectrum of pharmacological activities.
Potential Therapeutic Areas:
-
Oncology: Many imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways. * Infectious Diseases: This scaffold has shown promise in the development of new antibacterial, antifungal, and antiprotozoal drugs.
-
Neuroscience: The well-known hypnotic drug Zolpidem features an imidazo[1,2-a]pyridine core, highlighting the potential of this class of compounds to modulate central nervous system targets. * Inflammatory Diseases: Anti-inflammatory properties have also been reported for some derivatives. The 7-bromo substitution on the imidazo[1,2-a]pyridine ring of the title compound offers a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Figure 3: Workflow for utilizing the target compound in drug discovery.
Safety and Handling
No specific safety data is available for this compound. However, based on the safety profiles of similar brominated heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry and drug discovery.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones.... Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
This guide provides a comprehensive walkthrough for the structural elucidation of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its prevalence in a wide range of biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights into the analytical workflow.
The structure elucidation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the identity and purity of the molecule . This process is a multi-faceted investigation, employing a suite of spectroscopic and analytical techniques to piece together the molecular puzzle.[3] Herein, we will delve into a logical, self-validating system for confirming the structure of this compound, moving from the foundational synthesis to the detailed spectroscopic fingerprinting of the molecule.
Synthesis of this compound
The synthesis of 3-substituted imidazo[1,2-a]pyridines is well-established in the literature.[1][4] A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] In the case of our target molecule, the synthesis would logically proceed via the reaction of 4-bromo-2-aminopyridine with ethyl 4-bromoacetoacetate.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 4-bromoacetoacetate (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[4]
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For our target molecule, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal to confirm the elemental composition.
Expected Molecular Ion and Isotopic Pattern:
The molecular formula of this compound is C₁₁H₁₁BrN₂O₂. The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic M+2 isotopic pattern, where two peaks of roughly equal intensity are separated by 2 m/z units.[6]
| Ion | Calculated m/z ([M+H]⁺) | Isotope |
| [C₁₁H₁₂⁷⁹BrN₂O₂]⁺ | 283.0131 | ⁷⁹Br |
| [C₁₁H₁₂⁸¹BrN₂O₂]⁺ | 285.0111 | ⁸¹Br |
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
Predicted Fragmentation Pattern:
While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern can provide valuable structural information.
Caption: Key predicted HMBC correlations.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the aromatic rings.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1735 | C=O (Ester) | Stretch |
| ~1200 | C-O (Ester) | Stretch |
| 3100-3000 | C-H (Aromatic) | Stretch |
| 1640-1450 | C=C and C=N (Aromatic) | Stretch |
| ~800 | C-Br | Stretch |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and subtracted from the sample spectrum.
X-ray Crystallography
For an unambiguous and definitive structure determination, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthesis provides the material for analysis, while mass spectrometry confirms the molecular formula and the presence of the bromine atom. A detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of the proton and carbon skeletons, confirming the connectivity of the atoms. Infrared spectroscopy provides corroborating evidence for the presence of key functional groups. Finally, X-ray crystallography, if obtainable, offers the ultimate proof of the molecular structure. By following this comprehensive and self-validating workflow, researchers can confidently establish the structure of this and other novel chemical entities.
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C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024-07-24). Retrieved from [Link]
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Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018-05-07). Retrieved from [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026-01-07). Retrieved from [Link]
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. (2025-08-07). Retrieved from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Retrieved from [Link]
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Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - NIH. (2019-01-30). Retrieved from [Link]
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Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. (2024-11-27). Retrieved from [Link]
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Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry - PubMed. Retrieved from [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Retrieved from [Link]
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mass spectra - the M+2 peak - Chemguide. Retrieved from [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Retrieved from [Link]
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Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2025-08-07). Retrieved from [Link]
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate - IUCr Journals. Retrieved from [Link]
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1 Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast - bioRxiv. (2025-08-01). Retrieved from [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. Retrieved from [Link]
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Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profiling of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate for Drug Development
Introduction: The Critical Role of Solubility in Advancing Novel Imidazo[1,2-a]pyridines
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. As researchers and drug development professionals, our primary goal is to identify and advance candidates with the highest potential for therapeutic success. A critical, yet often underestimated, physicochemical property that dictates the fate of a promising compound is its solubility.[1][2][3] Poor aqueous solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and unreliable in vitro assay results, ultimately leading to costly late-stage failures.[4][5][6]
This guide provides a comprehensive framework for characterizing the solubility of this compound. We will delve into the fundamental principles of solubility, present detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the rationale behind these experimental choices. Our objective is to equip you with the knowledge and methodologies to generate robust and reproducible solubility data, enabling informed decision-making throughout the drug discovery and development continuum.
Understanding the Two Pillars of Solubility Assessment: Kinetic vs. Thermodynamic Solubility
In the realm of pharmaceutical sciences, solubility is not a monolithic concept. We distinguish between two key types of solubility measurements: kinetic and thermodynamic. Understanding the distinction is paramount for the appropriate application of the data.
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer.[6][7][8][9] It reflects the rate of dissolution and is often used in high-throughput screening during early drug discovery to quickly flag compounds with potential solubility liabilities.[5][10] However, kinetic solubility values can sometimes overestimate the true solubility as they may represent a supersaturated state.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[7][12][13][14] Thermodynamic solubility is a more accurate and reliable measure, crucial for lead optimization, pre-formulation studies, and understanding in vivo performance.[10][15]
The following diagram illustrates the conceptual workflow for solubility assessment in drug discovery:
Caption: High-level workflow for solubility assessment in drug discovery.
Experimental Protocols for Determining the Solubility of this compound
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This method is ideal for rapid screening in early discovery. It relies on detecting precipitate formation by measuring light scattering.[7][9][16]
Principle: A solution of the test compound in DMSO is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing the solution to become turbid. A nephelometer measures the intensity of light scattered by the suspended particles, which is proportional to the amount of precipitate.[16]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Plate shaker
-
Nephelometer plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: In a separate 96-well plate, add PBS (pH 7.4). Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of the DMSO stock solutions to the wells containing the aqueous buffer. This will result in a range of final compound concentrations.[8]
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[7][8]
-
Measurement: Measure the light scattering in each well using a nephelometer.[16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
The following diagram outlines the kinetic solubility determination workflow:
Caption: Workflow for kinetic solubility determination by nephelometry.
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11][17][18] It ensures that equilibrium is reached between the dissolved and undissolved compound.
Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is achieved. The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is determined, typically by HPLC-UV.[7][15][19]
Materials and Equipment:
-
This compound (solid)
-
Solvents of interest (e.g., water, PBS at various pH values, simulated gastric and intestinal fluids)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[20]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24-72 hours.[20] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.[20]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
-
pH Measurement: For buffered solutions, it is good practice to measure the pH of the final saturated solution to ensure it has not changed significantly.[20]
The shake-flask method workflow is depicted below:
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Data Presentation and Interpretation
All quantitative solubility data for this compound should be summarized in a clear and organized table. This allows for easy comparison across different conditions.
Table 1: Solubility Profile of this compound
| Solubility Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic | PBS | 7.4 | 25 | [Insert experimental value] | [Insert experimental value] | Nephelometry |
| Thermodynamic | Water | ~7 | 25 | [Insert experimental value] | [Insert experimental value] | Shake-Flask |
| Thermodynamic | PBS | 5.0 | 37 | [Insert experimental value] | [Insert experimental value] | Shake-Flask |
| Thermodynamic | PBS | 7.4 | 37 | [Insert experimental value] | [Insert experimental value] | Shake-Flask |
| Thermodynamic | FaSSIF* | 6.5 | 37 | [Insert experimental value] | [Insert experimental value] | Shake-Flask |
| Thermodynamic | FeSSIF** | 5.0 | 37 | [Insert experimental value] | [Insert experimental value] | Shake-Flask |
* Fasted State Simulated Intestinal Fluid ** Fed State Simulated Intestinal Fluid
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a therapeutic agent.[3][4] By employing the robust methodologies outlined in this guide, researchers can generate high-quality, reliable solubility data. This information will be instrumental in guiding lead optimization, designing appropriate formulations, and ultimately, increasing the probability of advancing a promising candidate towards clinical success.
References
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]
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Drug Discovery News. Substance solubility. [Link]
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ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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BioDuro. ADME Solubility Assay. [Link]
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ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
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ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
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Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
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Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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PharmaCeiling. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
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SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic and structural characteristics is paramount for its effective application in drug discovery and development. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By dissecting the spectral features, we aim to offer a comprehensive reference for researchers, enabling confident identification, purity assessment, and further synthetic manipulation of this important scaffold.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and rigid conformational structure make it an ideal scaffold for the design of inhibitors targeting a wide range of biological targets, including kinases, enzymes, and receptors. The introduction of a bromo-substituent at the 7-position and an ethyl acetate group at the 3-position of the imidazo[1,2-a]pyridine ring system provides valuable handles for further chemical modifications, making this compound a versatile intermediate in the synthesis of compound libraries for high-throughput screening.
Synthesis and Structural Confirmation
The synthesis of this compound typically involves the cyclocondensation of a substituted 2-aminopyridine with an appropriate α-haloketone or a related three-carbon electrophile. A common synthetic route is the reaction of 4-bromo-2-aminopyridine with ethyl 4-chloroacetoacetate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added ethyl 4-chloroacetoacetate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically ranging from 6 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques, as detailed in the following sections.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The expected chemical shifts for this compound are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-5 |
| ~7.6 | s | 1H | H-2 |
| ~7.5 | d | 1H | H-8 |
| ~7.0 | dd | 1H | H-6 |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~3.8 | s | 2H | -CH₂COO- |
| ~1.3 | t | 3H | -OCH₂CH₃ |
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine ring system typically resonate in the downfield region of the spectrum (7.0-8.5 ppm). The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. The H-2 proton appears as a singlet, characteristic of its position on the imidazole ring. The H-6 and H-8 protons will show coupling to each other.
-
Ethyl Acetate Moiety: The methylene protons (-OCH₂CH₃) of the ethyl group are expected to appear as a quartet around 4.2 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) will resonate as a triplet around 1.3 ppm. The methylene protons of the acetate group (-CH₂COO-) will appear as a singlet around 3.8 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~145 | C-8a |
| ~142 | C-2 |
| ~128 | C-5 |
| ~125 | C-3 |
| ~120 | C-6 |
| ~115 | C-8 |
| ~110 | C-7 |
| ~61 | -OCH₂CH₃ |
| ~35 | -CH₂COO- |
| ~14 | -OCH₂CH₃ |
-
Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and is expected to resonate around 168 ppm.
-
Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the range of 110-145 ppm. The carbon bearing the bromine atom (C-7) will be significantly influenced by the halogen's electronic effects.
-
Ethyl Acetate Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected around 61 ppm, while the methyl carbon (-OCH₂CH₃) will be found in the upfield region, around 14 ppm. The methylene carbon of the acetate group (-CH₂COO-) will resonate around 35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are listed in Table 3.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O stretch (ester) |
| ~1630 | C=N stretch |
| ~1500-1600 | C=C aromatic stretch |
| ~1200 | C-O stretch (ester) |
| ~800 | C-Br stretch |
-
Carbonyl Stretch: A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine ring system will appear in the 1500-1630 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the ester is expected to be observed around 1200 cm⁻¹.
-
C-Br Stretch: The presence of the bromine atom will give rise to a characteristic C-Br stretching vibration in the fingerprint region, typically around 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z corresponding to the molecular weight of the compound (C₁₁H₁₁BrN₂O₂), which is approximately 282.00 g/mol . Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). Other fragmentations may involve the cleavage of the acetate side chain.
Visualization of Molecular Structure and Spectroscopic Correlations
To aid in the understanding of the molecular structure and the assignment of spectroscopic signals, the following diagrams are provided.
Figure 1: Molecular Structure of this compound with atom numbering.
Figure 2: Key ¹H-¹H COSY correlations expected for this compound.
Conclusion
This technical guide provides a detailed overview of the spectroscopic properties of this compound. The presented NMR, IR, and MS data, along with their interpretation, serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. A thorough understanding of these spectroscopic features is crucial for ensuring the quality and purity of the compound, which is essential for its successful application in the synthesis of novel and potent bioactive molecules.
References
An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural similarity to purines and indoles allows it to interact with a wide array of biological targets, making it a "privileged scaffold" for drug discovery.[1] This unique structure has led to the development of several commercially available drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for gastroprotective purposes).[2][4] The synthetic accessibility and versatility of this scaffold have fueled extensive research, unveiling a broad spectrum of pharmacological activities.[1][5] This guide provides a comprehensive technical overview of the key biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, complete with mechanistic insights and detailed experimental protocols for their evaluation.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines, including breast, melanoma, cervical, and lung cancers.[6][7][8] Their therapeutic potential stems from their ability to modulate critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism underlying the anticancer effects of many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[6][9] This pathway is hyperactivated in a large percentage of human tumors and plays a crucial role in cell growth, proliferation, and survival.[6][10]
Certain derivatives act as potent pan-PI3K inhibitors or dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling cascade.[6][11] For instance, some compounds have been shown to significantly reduce the phosphorylation levels of Akt and its downstream target mTOR in cancer cells.[6] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7] The apoptotic response is often mediated by the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the increased activity of executioner caspases such as caspase-7, caspase-8, and caspase-9.[7][12]
Beyond the PI3K/Akt pathway, other reported mechanisms include the inhibition of cyclin-dependent kinases (CDKs), insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, and tubulin polymerization, highlighting the multi-targeted nature of this scaffold.[6][8][13]
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing the anticancer potency of this scaffold. Key findings indicate that:
-
Substitution at the 6-position: Introducing 5'-alkoxy heteroaryl rings at this position can enhance potency, with specific groups like 1,1,1-trifluoroisopropoxy demonstrating excellent activity.[11]
-
Modifications at the 3-position: The addition of carboxamide or pyrimidinyl groups at C-3 often leads to potent kinase inhibitors.[4][13]
-
Aromatic ring at C-2: The nature and substitution pattern of a phenyl ring at the C-2 position can significantly influence activity.[14]
Experimental Protocols for Anticancer Evaluation
A systematic approach is required to validate the anticancer potential of novel imidazo[1,2-a]pyridine derivatives.[15][16]
1. In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a primary screening tool to determine a compound's ability to reduce cell viability.[17] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[17]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[17]
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, A375, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[6][7][12]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]
-
2. Western Blot Analysis for Pathway Modulation
This technique is used to detect specific protein levels to confirm the compound's effect on signaling pathways like PI3K/Akt.[12]
-
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-p53, anti-p21) overnight at 4°C.[6][12]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
| Derivative Example | Cancer Cell Line | Reported IC₅₀ (µM) | Primary Mechanism |
| Compound 6 (unspecified) | A375 (Melanoma) | <12 | Inhibition of Akt/mTOR pathway[6] |
| IP-5 (unspecified) | HCC1937 (Breast) | 45 | p53/p21 upregulation, Caspase activation[7][12] |
| Compound 14 (6'-alkoxy) | A2780 (Ovarian) | Potent (nM range) | Pan-PI3K Inhibition[11] |
| Nek2 Inhibitor 28e | MGC-803 (Gastric) | 0.038 | Nek2 Inhibition[18] |
II. Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria, the causative agent of tuberculosis.[2][3][19] This makes them attractive scaffolds for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[20]
Mechanism of Action
The antimicrobial mechanisms are diverse. In bacteria, some derivatives are known to target essential enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[14][21] For tuberculosis, a key target is the cytochrome bc1 complex, which is essential for cellular respiration in Mycobacterium tuberculosis.[4][5] The clinical candidate Telacebec (Q203) is a prominent example of an imidazo[1,2-a]pyridine that targets this pathway and is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains.[4]
Structure-Activity Relationship (SAR) Insights
-
Antibacterial: The nature of the substituent on the phenyl ring at the C-2 position and groups at the C-7 position are critical for activity against both Gram-positive and Gram-negative bacteria.[14] Incorporating moieties like 1,2,3-triazole can also enhance antibacterial and antifungal properties.[19]
-
Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides are a particularly potent class.[1][4] SAR studies have shown that benzyl amides are among the most active derivatives.[4]
Experimental Protocol for Antimicrobial Evaluation
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.
-
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution. Prepare two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in numerous diseases, and there is a constant need for new anti-inflammatory drugs with improved side-effect profiles compared to NSAIDs and corticosteroids.[22] Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents in various in vitro assays.[2]
Mechanism of Action
The anti-inflammatory activity of these compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the inhibition of enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), which are key to the arachidonic acid pathway that produces prostaglandins and leukotrienes.[22][23] Additionally, their ability to stabilize cellular membranes and prevent protein denaturation contributes to their anti-inflammatory effects.[22][24]
Experimental Protocols for Anti-inflammatory Evaluation
1. Inhibition of Protein Denaturation Assay
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[25]
-
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) undergo denaturation, leading to an increase in turbidity. Anti-inflammatory agents can inhibit this process.[25]
-
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 57°C for 30 minutes.[25]
-
Cooling & Reading: After cooling, add 2.5 mL of phosphate-buffered saline (PBS). Measure the turbidity (absorbance) at 660 nm.
-
Calculation: Use a standard drug like Diclofenac sodium as a positive control. Calculate the percentage inhibition of denaturation.
-
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the stability of the red blood cell membrane, which is analogous to the lysosomal membrane.[25] Stabilization of this membrane prevents the release of lysosomal enzymes that cause inflammation.[25]
-
Step-by-Step Protocol:
-
HRBC Suspension Preparation: Centrifuge fresh human blood mixed with Alsever's solution. Wash the packed RBCs with sterile saline and prepare a 10% v/v suspension in saline.[25]
-
Assay Mixture: Mix 1.0 mL of the test compound solution with 1.0 mL of phosphate buffer, 2.0 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Hemolysis Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization compared to a control without the test compound.
-
IV. Antiviral Activity: Inhibiting Viral Replication
The imidazo[1,2-a]pyridine scaffold has also yielded compounds with significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and influenza virus.[26][27]
Mechanism of Action
For influenza virus, some derivatives have been designed as inhibitors of the viral RNA-dependent RNA polymerase (RdRp) complex, specifically targeting the interaction between the PA and PB1 subunits, which is essential for viral replication.[27] For other viruses like HCMV, the precise mechanism may vary, but the activity often lies in inhibiting crucial viral enzymes or processes.[26]
Experimental Protocol for Antiviral Evaluation
Cytopathic Effect (CPE) Reduction Assay
This is a common initial screening assay to evaluate the ability of a compound to protect host cells from virus-induced damage and death (CPE).[28][29]
-
Principle: In a cell culture, viral infection typically leads to morphological changes and cell death, known as CPE. An effective antiviral compound will prevent or reduce the CPE at non-toxic concentrations.[28]
-
Step-by-Step Protocol:
-
Cell Plating: Seed susceptible host cells (e.g., MT-4 cells for HIV, MDCK cells for influenza) in a 96-well plate to form a confluent monolayer.[30]
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Then, infect the cells with a known titer of the virus (e.g., at a multiplicity of infection of 0.01).
-
Controls: Include a cell control (no virus, no compound), a virus control (virus, no compound), and a toxicity control (compound, no virus).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the virus control wells (typically 3-7 days).
-
CPE Evaluation: Assess the level of CPE in each well, often by microscopic observation. Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay.[28]
-
Data Analysis: Determine the EC₅₀ (50% effective concentration), the concentration of the compound that protects 50% of the cells from CPE. Also, determine the CC₅₀ (50% cytotoxic concentration) from the toxicity control wells. The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a measure of the compound's therapeutic window.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The ongoing research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties continues to be a fertile ground for the discovery of new therapeutic agents. The ability of these compounds to interact with a wide range of biological targets, particularly protein kinases, underscores their significance. Future efforts will likely focus on leveraging structure-activity relationship insights and computational modeling to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to exploring and validating the immense therapeutic potential of this exceptional heterocyclic system.
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The Vanguard of Precision: A Technical Guide to Bromo-Substituted Imidazopyridines as Novel Therapeutic Agents
Abstract
The imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The strategic introduction of a bromine atom onto this scaffold significantly enhances its therapeutic potential, primarily through the formation of potent halogen bonds with target proteins, thereby improving binding affinity, selectivity, and overall efficacy.[3] This guide provides an in-depth analysis of the most promising therapeutic targets for bromo-substituted imidazopyridines, delving into their mechanisms of action and presenting detailed, field-proven protocols for their validation. We will explore key applications in oncology, virology, and neuroscience, offering researchers and drug development professionals a comprehensive resource to accelerate the discovery of next-generation therapeutics.
The Strategic Advantage of Bromination in Drug Design
The incorporation of halogen atoms, particularly bromine, is a well-established strategy in drug design to modulate a compound's pharmacological profile.[3] Bromine's unique electronic properties allow it to act as a versatile modulator of molecular interactions.
The Power of the Halogen Bond
Unlike simple hydrophobic interactions, the halogen bond is a highly directional, noncovalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a nucleophilic site on a protein, such as a backbone carbonyl oxygen or an electron-rich aromatic amino acid side chain.[4] This directionality provides a level of specificity that is crucial for designing highly selective drugs. The strength of this bond, which is comparable to a hydrogen bond, can significantly enhance ligand-protein binding affinity, leading to more potent therapeutic agents.[5]
Modulating Physicochemical Properties
Beyond halogen bonding, bromination can:
-
Increase Lipophilicity: Enhancing the ability of a molecule to cross cellular membranes.
-
Influence Metabolism: The C-Br bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Improve Binding Affinity: By occupying specific hydrophobic pockets within a target protein.
These combined effects make bromo-substitution a powerful tool for optimizing lead compounds into clinical candidates.[6]
Key Therapeutic Targets & Mechanisms of Action
Bromo-substituted imidazopyridines have shown remarkable promise across several therapeutic areas. Below, we explore the primary targets and the mechanistic rationale for their activity.
Oncology: Precision Targeting of Cancer Pathways
2.1.1 Immune Checkpoint Inhibition: Disrupting the PD-1/PD-L1 Axis
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade T-cell-mediated destruction.[7][8] Small molecules that block this interaction are a major focus of cancer immunotherapy.[9] While research has highlighted di-bromo-biphenyl compounds as potent PD-L1 antagonists[7][10], the imidazopyridine scaffold has also been successfully designed to induce PD-L1 dimerization and disrupt its binding to PD-1.[8][11]
The rationale for bromo-imidazopyridines in this space is compelling. The bromine atom can form critical halogen bonds within the PD-L1 dimerization interface, stabilizing the inactive conformation and preventing its engagement with PD-1. This restores the T-cell's ability to recognize and eliminate cancer cells.
2.1.2 Kinase Inhibition: Halting Proliferation Signals
Protein kinases are fundamental regulators of cell growth and proliferation, and their dysregulation is a hallmark of cancer.[12] The imidazopyridine core is a proven scaffold for kinase inhibitors.[13] Specifically, bromo-substituted imidazopyridine derivatives have demonstrated significant cytotoxic activity against cancer cell lines, with Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) identified as a key potential target.[13]
The mechanism involves the imidazopyridine core acting as a hinge-binder within the ATP-binding pocket of the kinase. The bromine substituent can then form a halogen bond with a backbone carbonyl in the hinge region or interact with a gatekeeper residue, enhancing both potency and selectivity.[14] For example, related 4-[(3-bromophenyl)amino]pyridopyrimidines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, demonstrating the effectiveness of this strategy.[12]
Table 1: Inhibitory Activity of Bromo-Imidazopyridine Derivatives
| Compound ID | Target Cell Line | Target Pathway | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 7d | MCF-7 (Breast Cancer) | Kinase Inhibition (PDGFRA) | 22.6 | [13] |
| 7d | HT-29 (Colon Cancer) | Kinase Inhibition (PDGFRA) | 13.4 | [13] |
| 8jm | HEp-2 | RSV Fusion | 0.003 | [5][15] |
| 9j | PD-L1 Protein | PD-1/PD-L1 Blockade | 1.8 |[8][11] |
Virology: Potent Inhibition of Viral Entry
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in young children.[5] A promising strategy for combating RSV is to inhibit the fusion of the viral and host cell membranes, a process mediated by the viral F protein. Bromo-substituted imidazopyridines have emerged as exceptionally potent RSV fusion inhibitors.[5][15] For instance, compound 8jm , a 3-bromo-imidazopyridine derivative, exhibits an IC₅₀ of just 3 nM, making it significantly more potent than earlier clinical candidates.[5]
The proposed mechanism involves the inhibitor binding to a pocket within the RSV F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion. The bromine atom is critical for this interaction, likely forming a halogen bond that locks the inhibitor in place.
Neuroscience: Modulating GABA-A Receptors
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS) and the target for benzodiazepines, Z-drugs (like the imidazopyridine zolpidem), and other anxiolytics and sedatives.[16][17] These drugs act as positive allosteric modulators (PAMs), enhancing the effect of GABA.[17]
While zolpidem itself is not brominated, structural studies and the development of related brominated imidazodiazepines show the potential for bromine to fine-tune activity at this target.[18] Docking studies of brominated ligands into the benzodiazepine binding site at the α+/γ− interface of the GABA-A receptor reveal that the bromine atom can form favorable halogen bonds with key residues like His102.[18] This interaction can enhance binding affinity and modulate the subtype selectivity of the compound, potentially separating desired anxiolytic effects from unwanted sedative side effects.
Experimental Validation: Protocols & Workflows
Synthesizing a promising compound is only the first step. Rigorous experimental validation is essential to confirm its mechanism of action. Here, we provide detailed protocols for key assays.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound binds to its intended target in a physiological context (i.e., within a cell).[19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[21]
Protocol: Lysate-Based CETSA for Kinase Target Engagement
-
Cell Culture & Lysis: Culture cells (e.g., HT-29 for PDGFRA) to ~80% confluency. Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse the cells via freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[22]
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with the bromo-imidazopyridine inhibitor at various concentrations (e.g., 0.1 µM to 100 µM) or with a vehicle control (DMSO). Incubate at room temperature for 1 hour.[22]
-
Thermal Challenge: Heat the aliquots in a PCR machine across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., PDGFRA) remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.
Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for CETSA target engagement validation.
Functional Activity: In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10 mM stock solution of the bromo-imidazopyridine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[4]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the purified kinase (e.g., recombinant PDGFRA) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Kₘ concentration). Incubate at 30°C for 60 minutes.[2]
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
IC₅₀ Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[23]
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase pathway.
Receptor Binding: Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for a receptor, such as the GABA-A receptor. It uses a radioactively labeled ligand to compete with the unlabeled test compound.[24]
Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors
-
Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat brain cortex for GABA-A) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer. Determine the protein concentration.[25]
-
Assay Setup: In a 96-well filter plate, add the membrane preparation (e.g., 50-120 µg protein), the unlabeled bromo-imidazopyridine compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]-Flunitrazepam).[25]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[25]
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate. Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter (e.g., a MicroBeta counter).
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Plot the radioactive counts against the logarithm of the test compound concentration. Calculate the IC₅₀ and then use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₔ)) to determine the binding affinity (Kᵢ) of the bromo-imidazopyridine compound.[25]
Future Directions and Conclusion
The bromo-substituted imidazopyridine scaffold represents a highly versatile and potent platform for modern drug discovery. The evidence strongly supports its application in developing novel inhibitors for oncology, virology, and neuroscience targets. Future work should focus on:
-
Structure-Based Design: Utilizing high-resolution crystal structures of targets in complex with these inhibitors to rationally design next-generation compounds with improved potency and selectivity.
-
Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure clinical viability.
-
Target Deconvolution: For compounds identified in phenotypic screens, using chemoproteomic approaches to identify their precise molecular targets.
By leveraging the unique chemical properties of bromine and the privileged nature of the imidazopyridine core, researchers are well-equipped to develop innovative therapies for some of the most challenging diseases. The protocols and insights provided in this guide serve as a robust foundation for these critical endeavors.
References
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- Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules.
- Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry.
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- Guendisch, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.
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- Pär Nordlund Lab. CETSA. Pär Nordlund Lab.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
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- de Witte, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
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- Ghasemi, S., et al. (2024).
- Tu, Y., et al. (2015). Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. ACS Medicinal Chemistry Letters.
- Ryu, J. Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
- Poe, M. M., et al. (2021). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders.
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An In-Depth Technical Guide to Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate: Discovery, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the historical context of its structural class, the imidazo[1,2-a]pyridines, and elucidates the key synthetic methodologies that have enabled its creation and derivatization. Particular emphasis is placed on the foundational Tschitschibabin reaction for the synthesis of the core scaffold and modern, efficient one-pot procedures for C3-functionalization. This document serves as a detailed resource for researchers, offering step-by-step protocols, mechanistic insights, and a curated repository of critical data to facilitate further investigation and application of this versatile chemical entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a wide array of biologically active molecules.[1] Its unique electronic and steric properties allow for diverse interactions with various biological targets.[2] This has led to the development of numerous drugs with applications spanning a range of therapeutic areas, including hypnotic agents like Zolpidem, anxiolytics, and anti-ulcer treatments.[3] The functionalization of this core at various positions, particularly at the C3 position, has been a fertile ground for the generation of novel chemical entities with tailored pharmacological profiles. This compound represents a key intermediate in this landscape, offering a reactive handle for further molecular elaboration. The presence of the bromine atom at the 7-position provides a site for cross-coupling reactions, while the ethyl acetate group at the 3-position can be readily modified, making it a valuable building block for combinatorial chemistry and lead optimization campaigns.
The Genesis of Imidazo[1,2-a]pyridines: A Historical Perspective
The journey to this compound begins with the foundational work on its core structure. The synthesis of imidazo[1,2-a]pyridines was pioneered by Aleksei Chichibabin in 1914, through a reaction that now bears his name.[2]
The Tschitschibabin (Chichibabin) Reaction: A Pillar of Imidazo[1,2-a]pyridine Synthesis
The Tschitschibabin reaction is a nucleophilic substitution reaction that traditionally involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2] This condensation reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
The general mechanism can be visualized as a two-step process:
-
N-Alkylation: The nucleophilic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.
-
Cyclization and Dehydration: The amino group at the C2 position of the pyridine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The resulting intermediate readily dehydrates to yield the stable, aromatic imidazo[1,2-a]pyridine.
This classical method, while foundational, often required harsh reaction conditions. Modern iterations have introduced milder reagents and conditions to improve yields and substrate scope.
Synthesis of the Core Intermediate: 7-Bromoimidazo[1,2-a]pyridine
The synthesis of the specific precursor for our target molecule, 7-bromoimidazo[1,2-a]pyridine, can be achieved through a modification of the classical Tschitschibabin approach or via more contemporary methods. A common and effective route involves the reaction of 2-amino-4-bromopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.
A representative synthetic workflow is depicted below:
Detailed Experimental Protocol (Adapted from Ren et al., 2018)
The following protocol is adapted from the general procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines and is expected to be highly effective for the 7-bromo analog.
Materials and Equipment:
-
7-Bromoimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for extraction and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 7-bromoimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add DMF-DMA (2.0 mmol).
-
Formation of Intermediate: Stir the reaction mixture at 65 °C for 2 hours. The formation of the intermediate can be monitored by TLC.
-
Alkylation: To the reaction mixture, add sodium bicarbonate (1.5 mmol) followed by ethyl bromoacetate (1.3 mmol).
-
Reaction Completion: Increase the temperature to 85 °C and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation and Causality:
-
DMF-DMA Activation: The initial reaction with DMF-DMA forms a highly reactive enamine-like intermediate at the C3 position of the imidazo[1,2-a]pyridine. This step is crucial as it significantly enhances the nucleophilicity of the C3 carbon, facilitating the subsequent alkylation.
-
Base-Mediated Alkylation: The addition of a mild base like sodium bicarbonate is essential to neutralize the hydrobromic acid that is formed as a byproduct of the alkylation reaction, driving the reaction to completion.
-
One-Pot Efficiency: The one-pot nature of this procedure minimizes handling and purification steps, leading to higher overall yields and operational efficiency, which is highly desirable in a drug discovery setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 283.12 g/mol | [2] |
| CAS Number | 1363383-34-9 | [2] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant potential in drug discovery. Its utility stems from the presence of two key functional groups that can be independently and selectively modified:
-
The Ethyl Acetate Moiety: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy for exploring the structure-activity relationship (SAR) of a compound series. The ester can also be reduced to an alcohol, providing another point for diversification.
-
The Bromo Substituent: The bromine atom at the 7-position is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of a vast chemical space.
The combination of these features makes this compound a valuable starting material for the synthesis of libraries of novel imidazo[1,2-a]pyridine derivatives for screening against various biological targets.
Conclusion
This compound, while not having a singular, celebrated moment of discovery, emerges from a rich history of heterocyclic chemistry. Its synthesis is a testament to the evolution of organic chemistry, from the foundational Tschitschibabin reaction to modern, efficient one-pot methodologies. This technical guide has provided a detailed roadmap for its preparation, grounded in established and reliable synthetic protocols. For the research scientist and drug development professional, this compound represents more than just a chemical entity; it is a gateway to novel molecular architectures and potentially groundbreaking therapeutic agents. The strategic placement of its functional groups offers a canvas for creativity in medicinal chemistry, promising a future of continued exploration and discovery.
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An In-depth Technical Guide to the Safe Handling of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is publicly available. This guide has been compiled using data from structurally similar compounds, constituent functional groups, and general chemical safety principles. All recommendations should be implemented in conjunction with a thorough risk assessment conducted by qualified personnel.
Introduction and Chemical Context
This compound is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The 3-substituted variants, such as the topic compound, are particularly attractive for the development of novel therapeutics.[1]
The structure incorporates a brominated aromatic ring system and an ethyl acetate side chain. The bromine atom can influence the compound's pharmacokinetic properties and provides a handle for further synthetic modifications. The ethyl acetate moiety imparts ester functionality, which can affect solubility and metabolic stability. Given its potential utility in drug discovery, a thorough understanding of its safe handling and reactivity is paramount for researchers.
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS, the hazard profile of this compound must be inferred from its structural components and data from close analogs. The primary surrogate for this assessment is Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate , a structural isomer.
Primary Hazards (based on surrogate data):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2]
Contributing Hazards from Structural Moieties:
-
Bromo-aromatic Core: Halogenated heterocyclic compounds should be handled as potentially toxic.[3] Upon combustion or thermal decomposition, they can release toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.[2]
-
Ethyl Acetate Side Chain: While the parent compound is a solid, the ethyl acetate group suggests a potential for hydrolysis to ethanol and the corresponding carboxylic acid. Ethyl acetate itself is a flammable liquid with a low flash point.[4][5]
Summary of Potential Hazards:
| Hazard Class | Category | Statement | Source/Rationale |
| Skin Irritation | 2 | Causes skin irritation | Based on data for Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate.[2] |
| Eye Irritation | 2 | Causes serious eye irritation | Based on data for Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate.[2] |
| STOT (Single Exp.) | 3 | May cause respiratory irritation | Based on data for Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate.[2] |
| Acute Toxicity | Untested | Handle as if toxic | General precaution for novel, biologically active heterocyclic compounds.[3] |
| Chronic Toxicity | Untested | Unknown | Long-term exposure effects have not been determined. |
| Combustion Byproducts | N/A | Toxic/Corrosive | Thermal decomposition may produce CO, CO2, NOx, and HBr.[2] |
Personal Protective Equipment (PPE) and Exposure Control
A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on the potential hazards identified.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.[6]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Safe Handling:
-
Work Area: All manipulations should be carried out in a well-ventilated area, preferably a chemical fume hood.[6]
-
Avoidance of Contamination: Do not get in eyes, on skin, or on clothing. Avoid breathing dust.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2]
-
Inert Atmosphere: For reactions involving this compound with air-sensitive reagents (e.g., organometallics), standard Schlenk line or glovebox techniques are necessary.[3]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Temperature: Store at room temperature unless otherwise specified by the supplier.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Ensure adequate ventilation.
-
Containment and Cleanup: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Below is a decision-making workflow for handling an accidental release:
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Commercial availability of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This compound represents a key building block for the synthesis of novel therapeutics, particularly in oncology and infectious diseases. This technical guide provides a comprehensive analysis of its commercial availability, presents a detailed synthetic protocol for its preparation based on established methodologies for analogous structures, and explores the broader applications of this chemical class in drug discovery.
Introduction and Significance
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention from the pharmaceutical industry. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. The introduction of a bromine atom, as in this compound, provides a crucial handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. This specific isomer is of interest for its potential to generate novel chemical entities with unique structure-activity relationships (SAR). Imidazo[1,2-a]pyridine derivatives have shown promise as covalent anticancer agents and have been investigated for the treatment of neglected tropical diseases like visceral leishmaniasis.[1][2]
Commercial Availability: A Market Analysis
Direct commercial listings for this compound are scarce, indicating that it is not a widely stocked, off-the-shelf reagent. However, the commercial landscape for its structural isomers is significantly more robust. Researchers often utilize these isomers for comparative studies or as starting points for developing synthetic routes to less common derivatives. The availability of key precursors, such as 7-Bromoimidazo[1,2-a]pyridine, suggests that custom synthesis is a viable and primary route for obtaining the target compound.
Table 1: Commercial Availability of Key Isomers and Precursors
| Compound Name | CAS Number | Representative Suppliers | Typical Purity | Notes |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate | 603311-76-8 | Capot Chemical, Modachem, Spiro Pharma | ≥95% | The most commonly listed isomer.[3] |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | 59128-04-0 | Fisher Scientific | ≤100% | An alternative isomer with the acetate group at the 2-position.[4][5] |
| Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate | 135995-46-9 | Dayang Chem (Hangzhou) Co., Ltd. | Chemical Grade | Another commercially available 2-substituted isomer.[6][7] |
| 7-Bromoimidazo[1,2-a]pyridine | 808744-34-5 | Sigma-Aldrich (AldrichCPR) | Not specified | A key starting material for synthesizing the target 7-bromo isomer. |
Synthetic Strategy and Experimental Protocol
Given the limited direct commercial availability, a reliable synthetic route is essential for researchers requiring this compound. The most logical and field-proven approach is a two-step, one-pot reaction starting from the corresponding 2-aminopyridine, a method widely adapted for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[8]
Proposed Synthetic Pathway
The synthesis involves the cyclization of 2-amino-4-bromopyridine with ethyl 2-chloro-4,4-diethoxybutanoate, followed by an acid-catalyzed elimination of ethanol to form the desired acetate side chain. This approach is efficient and avoids the isolation of intermediate compounds.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established literature procedures for analogous compounds.[8] Researchers should perform their own optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromopyridine (1.0 eq) and toluene (10 mL per mmol of aminopyridine).
-
Addition of Reagent: Add ethyl 4-bromo-3-oxobutanoate (1.1 eq) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The initial step is an N-alkylation of the pyridine ring nitrogen by the bromoacetate, followed by an intramolecular condensation between the exocyclic amino group and the ketone, which, after dehydration, forms the imidazole ring. Toluene is an effective solvent for this condensation at elevated temperatures.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any hydrobromic acid formed, followed by a brine wash.
-
Trustworthiness: The bicarbonate wash is a critical self-validating step. The absence of effervescence upon addition indicates the initial neutralization is complete, ensuring the stability of the ester group in the final product during purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. The bromo-substituted derivatives, in particular, serve as versatile intermediates for creating novel therapeutics.
-
Anticancer Agents: The imidazo[1,2-a]pyridine core has been successfully utilized to develop targeted covalent inhibitors (TCIs). These compounds can form a permanent bond with a specific target protein, leading to enhanced potency and duration of action. Research has shown that derivatives of this scaffold can act as potent inhibitors for challenging cancer targets like KRAS G12C.[1]
-
Anti-infective Research: This chemical class has been explored for its activity against neglected tropical diseases. Collaborative virtual screening efforts have identified imidazo[1,2-a]pyridine hits for visceral leishmaniasis, demonstrating the scaffold's potential for developing new treatments for parasitic infections.[2] The bromine atom at the 7-position provides a vector for modification to optimize potency and selectivity against parasitic targets.
Physicochemical Properties and Safety Data
Table 2: Key Physicochemical Data
| Property | This compound |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 283.12 g/mol |
| PubChem CID | 71819683[9] |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DCM, and Ethyl Acetate. |
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][10]
-
Hazards: Compounds of this class may cause skin and eye irritation. Avoid inhalation of dust or vapors and ingestion.[4][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[12]
Conclusion
This compound is a valuable, yet not widely commercialized, chemical intermediate. This guide provides researchers with the necessary information to navigate its acquisition, offering insights into the availability of key isomers and presenting a robust, literature-grounded synthetic protocol. The demonstrated applications of the imidazo[1,2-a]pyridine scaffold in oncology and anti-infective research underscore the potential of this specific building block in the development of next-generation therapeutics.
References
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PubChem. this compound.[Link]
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Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.[Link]
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MySkinRecipes. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate.[Link]
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Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[Link]
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PubChem. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.[Link]
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National Institutes of Health. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.[Link]
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Methodological & Application
Synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate from 2-amino-4-bromopyridine
An Application Note for the Synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can interact with various biological targets. This versatility has led to its incorporation into numerous marketed drugs with a wide range of therapeutic applications, including anti-cancer, antiviral, anti-inflammatory, and anxiolytic agents.[2][3]
This compound is a valuable synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the ethyl acetate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. This application note provides a detailed, mechanistically grounded protocol for the synthesis of this key intermediate from commercially available 2-amino-4-bromopyridine.
Scientific Rationale and Reaction Mechanism
The synthesis of the imidazo[1,2-a]pyridine ring system is most classically achieved via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5][6] This protocol adapts this highly reliable and robust methodology for the specific synthesis of the target molecule. The overall transformation involves a one-pot reaction between 2-amino-4-bromopyridine and ethyl 4-bromo-3-oxobutanoate.
The reaction proceeds through a well-established three-step sequence:
-
N-Alkylation (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-4-bromopyridine on the α-carbon of ethyl 4-bromo-3-oxobutanoate. This is a standard SN2 reaction where the amino group displaces the bromide ion, forming a key N-(3-oxobutan-4-yl)pyridinium intermediate. The presence of a weak base, such as sodium bicarbonate, is crucial to neutralize the hydrobromic acid (HBr) generated in this step, preventing the protonation of the starting aminopyridine and driving the reaction forward.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic ketone carbonyl carbon of the side chain. This step forms a new five-membered ring, generating a bicyclic alcohol intermediate (a hemiaminal derivative).
-
Dehydration and Aromatization: The alcohol intermediate readily undergoes acid- or base-catalyzed dehydration. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic imidazo[1,2-a]pyridine ring system and yielding the final product.
The entire sequence is typically performed in a single pot by heating the reactants in a suitable solvent, making it an efficient and practical synthetic method.[7]
Detailed Application Protocol
This protocol is designed to be a self-validating system, providing clear steps and rationale for the synthesis of this compound.
Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| 2-Amino-4-bromopyridine | 172.99 | 1.73 g | 10.0 | 1.0 |
| Ethyl 4-bromo-3-oxobutanoate | 211.03 | 2.32 g | 11.0 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15.0 | 1.5 |
| Ethanol (anhydrous) | - | 50 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Saturated NaHCO₃ solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (1.73 g, 10.0 mmol) and sodium bicarbonate (1.26 g, 15.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the suspension for 5 minutes at room temperature. Carefully add ethyl 4-bromo-3-oxobutanoate (2.32 g, 11.0 mmol) to the mixture.
-
Causality Note: Ethyl 4-bromo-3-oxobutanoate is a lachrymator and should be handled in a fume hood. Adding it to the suspension ensures it reacts promptly. Sodium bicarbonate is present to neutralize the HBr byproduct as it forms.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 6-8 hours.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting aminopyridine is significantly more polar than the product. The reaction is complete when the spot corresponding to 2-amino-4-bromopyridine is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Stir until all solids dissolve.
-
Transfer the mixture to a 250 mL separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Causality Note: The aqueous washes remove any remaining inorganic salts and acidic impurities.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.
-
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a solid with a defined melting point.
Conclusion and Further Applications
This application note details a reliable and efficient protocol for the synthesis of this compound. The method is based on the well-established Tschitschibabin-type condensation, providing a straightforward route to this versatile building block. The product obtained can be used in a variety of subsequent chemical transformations, making it a valuable intermediate for the development of novel compounds in medicinal chemistry and materials science. The strategic placement of the bromo and ester functionalities allows for diverse derivatization, enabling the exploration of a broad chemical space.
References
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024, 92, 01007. [Link]
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Supporting Information for: A mild, efficient and recyclable heterogeneous catalyst for the Mizoroki-Heck reaction. Green Chemistry, 2013. [Link]
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 1989, 32(9), 2163-2171. [Link]
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Chichibabin reaction - Grokipedia. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2022, 27(23), 8527. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 2021, 12(5), 784-793. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 2018, 130(5), 61. [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 2007, 48(27), 4707-4709. [Link]
-
Chichibabin Reaction. SlideShare. [Link]
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Supporting Information for: Synthesis of 1H-Indazoles from Arynes and Diazo Compounds. Wiley-VCH. [Link]
-
Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. IUCrData, 2017, 2(2), x170119. [Link]
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Chichibabin Reaction. Name Reactions in Organic Synthesis. [Link]
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Synthesis of a Series of Derivatives of Ethyl 2-Pyridylacetate. The Journal of Organic Chemistry, 1957, 22(8), 941-944. [Link]
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Chichibabin reaction - Wikipedia. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023. [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 2014, 16(24), 6330-6333. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 2023. [Link]
-
Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 2017, 40(3), 263-268. [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Chemistry, 2022, 4(1), 183-194. [Link]
-
The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C: Organic, 1969, 1515-1518. [Link]
-
Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. ResearchGate. [Link]
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Application Notes and Protocols for the Alkylation of 7-bromoimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic aromatic heterocycle, with its unique electronic properties and rigid conformation, serves as a versatile template for the design of molecules with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[3][4][5] The functionalization of this core, particularly through alkylation, allows for the precise tuning of a compound's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
The 7-bromoimidazo[1,2-a]pyridine derivative is of particular interest as the bromine atom serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, thus providing a gateway to a vast chemical space for drug development.[6] This document provides a detailed experimental protocol for the alkylation of 7-bromoimidazo[1,2-a]pyridine, offering insights into the underlying chemical principles and guidance for achieving desired synthetic outcomes.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The nitrogen atom at position 1 (N-1) is a potential site for N-alkylation. However, the most nucleophilic position is typically the carbon atom at position 3 (C-3), making it susceptible to electrophilic attack.[7][8] The regioselectivity of the alkylation reaction (N-1 vs. C-3) can be influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the electronic properties of any substituents on the ring. The presence of the electron-withdrawing bromine atom at the 7-position is expected to modulate the overall electron density of the ring system, although the C-3 position generally remains the most reactive site for C-alkylation.
Experimental Protocol: Alkylation of 7-bromoimidazo[1,2-a]pyridine
This protocol provides a general procedure for the alkylation of 7-bromoimidazo[1,2-a]pyridine. It is designed to be a starting point for optimization depending on the specific alkylating agent and desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-bromoimidazo[1,2-a]pyridine | ≥97% | Commercially Available | Store in a cool, dry place. |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercially Available | Handle with care in a fume hood. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available | Highly flammable and reactive with water. Handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or from a solvent purification system. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or from a solvent purification system. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | N/A | Prepared in-house. |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | N/A | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Methodology
1. Reaction Setup and Deprotonation:
-
Rationale: This initial step involves the deprotonation of the imidazo[1,2-a]pyridine ring to generate a more nucleophilic species. While C-3 alkylation can sometimes proceed without a strong base, N-alkylation generally requires the removal of the N-H proton (if a tautomeric form exists) or deprotonation at another site to facilitate the reaction. Using a strong base like sodium hydride (NaH) ensures the formation of the anionic intermediate, which is a more potent nucleophile. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture and oxygen. Anhydrous solvent is crucial for the same reason.
-
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 7-bromoimidazo[1,2-a]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) or anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in color or the formation of a precipitate.
-
2. Alkylation:
-
Rationale: The alkylating agent (an electrophile) is added to the solution containing the nucleophilic imidazo[1,2-a]pyridine anion. The reaction is typically kept at a low temperature initially to control the reaction rate and minimize potential side reactions. Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion.
-
Procedure:
-
While maintaining the temperature at 0 °C, add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
3. Work-up and Extraction:
-
Rationale: The work-up procedure is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the crude product. The reaction is carefully quenched with a proton source (saturated aqueous NH₄Cl) to neutralize any remaining base. The product is then extracted from the aqueous phase into an organic solvent (ethyl acetate). Washing with brine helps to remove any remaining water from the organic layer.
-
Procedure:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[3]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
4. Purification:
-
Rationale: The crude product is typically a mixture of the desired alkylated product, potentially regioisomers, and minor impurities. Column chromatography on silica gel is a standard and effective method for purifying organic compounds based on their polarity. A solvent system of ethyl acetate and hexanes is commonly used, with the polarity adjusted to achieve good separation.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.[3][9]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing the polarity).
-
Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate them under reduced pressure to yield the purified alkylated 7-bromoimidazo[1,2-a]pyridine.
-
Visualization of the Experimental Workflow
Caption: Potential pathways for the alkylation of 7-bromoimidazo[1,2-a]pyridine.
Trustworthiness: Validation and Characterization of Products
To ensure the integrity of the experimental results, a thorough characterization of the purified product is mandatory. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the alkylated 7-bromoimidazo[1,2-a]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary technique for determining the structure of the product and for differentiating between N-1 and C-3 regioisomers. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. For the C-3 alkylated product, the characteristic singlet for the H-3 proton will be absent. For the N-1 alkylated product, significant shifts in the protons of the pyridine ring, particularly H-5, are expected.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule and can further confirm the position of alkylation. [3] * 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for unambiguously assigning all proton and carbon signals, especially in cases where the 1D spectra are complex or ambiguous.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition. [3]
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.
-
Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.
-
By employing these analytical methods, researchers can be confident in the identity and quality of their synthesized alkylated 7-bromoimidazo[1,2-a]pyridine derivatives, which is a prerequisite for their use in further synthetic transformations or biological screening.
References
-
Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429. [Link]
-
Lafzi, F., & Kilic, H. (2023). Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. ChemistrySelect, 8(31). [Link]
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Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429. [Link]
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Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Reddy, T. R., & Ghorai, P. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry, 88(16), 11559-11571. [Link]
-
Reyes-Mendoza, J., González-Vera, J. A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 16(1), 28. [Link]
- CN101654432B - Method for N-alkylation of 2-pyridone. (2012).
-
Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Yang, K., et al. (2024). (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. [Link]
-
Reyes-Mendoza, J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Al-Warhi, T., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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Al-Warhi, T., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2020). PMC. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Publishing. [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2020). RSC Publishing. [Link]
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Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs... (2023). ResearchGate. [Link]
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(PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2021). ResearchGate. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry. [Link]
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Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. [Link]
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General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015). PubMed. [Link]
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Application Notes and Protocols: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate. This versatile building block is a cornerstone in the synthesis of a diverse array of bioactive molecules targeting critical therapeutic areas. Herein, we elucidate its chemical properties, detail robust synthetic protocols for its derivatization, and explore its application in the development of potent kinase inhibitors and anti-inflammatory agents. Our approach emphasizes the causality behind experimental choices, ensuring protocols are self-validating and grounded in authoritative scientific literature.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is widely recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[2] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this heterocyclic system, underscoring its therapeutic relevance.[2] The scaffold's rigid, planar structure and its hydrogen bond accepting and donating capabilities allow for specific and high-affinity interactions with biological macromolecules. Recent research has exponentially grown, with applications in oncology, neurodegenerative diseases, and infectious diseases, targeting enzymes like kinases, tubulin, and HDACs.[2]
This compound is a strategically designed intermediate that offers two orthogonal points for chemical modification. The bromine atom at the C7-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The ethyl acetate moiety at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, enabling linkage to various amines and pharmacophores. This dual functionality makes it an exceptionally valuable tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR).
Physicochemical Properties and Handling
IUPAC Name: this compound Molecular Formula: C₁₁H₁₁BrN₂O₂ Molecular Weight: 283.12 g/mol Appearance: Off-white to pale yellow solid.
Solubility: Soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and dimethylformamide (DMF). Limited solubility in alcohols and poor solubility in water.
Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity for sequential or one-pot derivatization at its two key functional handles. Below are detailed, field-proven protocols for these transformations.
Palladium-Catalyzed Cross-Coupling at the C7-Position
The bromine atom at the C7-position is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This allows for the installation of diverse substituents, which is crucial for modulating the pharmacological profile of the final compounds.
This protocol describes the coupling of the 7-bromoimidazo[1,2-a]pyridine scaffold with an arylboronic acid. The Suzuki-Miyaura reaction is favored for its mild conditions and the commercial availability of a vast array of boronic acids.[3]
Reaction Scheme: (7-Bromo-Imidazo[1,2-a]pyridin-3-yl)-acetic acid ethyl ester + Ar-B(OH)₂ --[Pd Catalyst, Base]--> (7-Aryl-Imidazo[1,2-a]pyridin-3-yl)-acetic acid ethyl ester
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The concentration is typically 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A new, more nonpolar spot (the product) should appear.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 7-aryl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Causality: The choice of Pd(dppf)Cl₂ is due to its high efficiency and stability for coupling with heteroaryl halides.[4] The aqueous base is crucial for the transmetalation step in the catalytic cycle.[3]
This protocol details the synthesis of 7-amino-substituted imidazo[1,2-a]pyridines, a common motif in kinase inhibitors. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with a broad substrate scope.[5]
Reaction Scheme: (7-Bromo-Imidazo[1,2-a]pyridin-3-yl)-acetic acid ethyl ester + R₂NH --[Pd Catalyst, Ligand, Base]--> (7-(R₂N)-Imidazo[1,2-a]pyridin-3-yl)-acetic acid ethyl ester
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2-2.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Seal the flask and heat the mixture to 90-110 °C for 6-24 hours.
-
Self-Validation: Monitor by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass of the product indicates reaction progression.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the desired 7-amino derivative.
-
Confirm the structure and purity by NMR and HRMS.
Causality: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the challenging oxidative addition and reductive elimination steps involving amines.[6] A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the amine.
Modification of the C3-Ethyl Acetate Group
The ethyl acetate side chain at the C3-position provides a versatile handle for further elaboration, most commonly through hydrolysis followed by amide bond formation.
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.
Reaction Scheme: (7-Substituted-Imidazo[1,2-a]pyridin-3-yl)-acetic acid ethyl ester --[Base, Solvent]--> (7-Substituted-Imidazo[1,2-a]pyridin-3-yl)-acetic acid
Materials:
-
Ethyl 2-(7-substituted-imidazo[1,2-a]pyridin-3-yl)acetate (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and water (e.g., 3:1 v/v)
Step-by-Step Procedure:
-
Dissolve the ethyl ester in the THF/water solvent mixture in a round-bottom flask.
-
Add LiOH monohydrate and stir the mixture at room temperature for 2-6 hours.
-
Self-Validation: Monitor the reaction by TLC. The product (carboxylic acid) should be more polar than the starting material (ester) and may require a more polar eluent (e.g., with 1% acetic acid) to move from the baseline.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or DCM to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
The product is often used in the next step without further purification. Purity can be checked by ¹H NMR and LC-MS.
Causality: LiOH is a common choice for saponification as it is less prone to cause side reactions compared to NaOH or KOH in some heterocyclic systems.[3] The THF co-solvent ensures the solubility of the ester starting material.
This protocol details the formation of an amide bond between the imidazo[1,2-a]pyridine-3-acetic acid and a primary or secondary amine using standard peptide coupling reagents.
Reaction Scheme: (7-Substituted-Imidazo[1,2-a]pyridin-3-yl)-acetic acid + R'R''NH --[Coupling agents]--> 2-(7-Substituted-imidazo[1,2-a]pyridin-3-yl)-N-(R'R'')-acetamide
Materials:
-
(7-Substituted-imidazo[1,2-a]pyridin-3-yl)-acetic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add EDC and HOBt, and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7][8]
-
Add the amine, followed by DIPEA.
-
Stir the reaction at room temperature for 12-24 hours.
-
Self-Validation: Monitor the reaction by LC-MS. The consumption of the carboxylic acid and the appearance of the product peak with the expected mass confirms the reaction's progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality: The EDC/HOBt system is a widely used, reliable method for amide bond formation.[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine to form the amide bond.[8] DIPEA acts as a non-nucleophilic base to neutralize any hydrochloride salts and facilitate the reaction.
Applications in Medicinal Chemistry
The derivatization of this compound has led to the discovery of potent inhibitors of various therapeutic targets.
Kinase Inhibitors
Kinases are a major class of drug targets in oncology. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors of several kinases, including PI3K, mTOR, and ALK.[4][5][10]
Example Application: Synthesis of ALK Inhibitors Activin-like kinase 2 (ALK2) is implicated in diseases like fibrodysplasia ossificans progressiva (FOP).[4] A synthetic strategy to access potent ALK2 inhibitors could involve a Suzuki coupling at the C7-position of our title compound with a suitable boronic acid, followed by hydrolysis of the ester and amide coupling with a specific amine-containing fragment.
Caption: ALK2 signaling pathway and point of inhibition.
Anti-Inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, partly through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways like NF-κB.[11][12]
Example Application: Synthesis of COX-2 Inhibitors A plausible route to COX-2 inhibitors could involve the functionalization of the C7-position with a group known to interact with the COX-2 active site, and modification of the C3-acetamide side chain to optimize physicochemical properties and target engagement.
Synthetic Workflow and Data Summary
The following diagram illustrates a typical workflow for the diversification of the title compound.
Caption: General synthetic workflow for derivatization.
Table 1: Representative Bioactive Molecules Derived from the Imidazo[1,2-a]pyridine Scaffold
| Compound Class | Target | Example Modification (from starting material) | Reported Activity (IC₅₀/MIC) | Reference |
| ALK2 Inhibitors | ALK2 | C7: 4-Quinoline (via Suzuki) C3: N-Arylacetamide | 10-24 nM | [1][4] |
| PI3K/mTOR Inhibitors | PI3Kα, mTOR | C7: Substituted Aryl (via Suzuki) C3: N-Heterocyclylacetamide | PI3Kα: 1-10 nM, mTOR: 10-50 nM | [5] |
| Anti-TB Agents | M. tuberculosis | C7: H or Methyl C3: N-(2-phenylethyl)acetamide | 0.04 - 2.64 µM | [13][14] |
| Anti-inflammatory | COX-2 | C7: Aryl/Heteroaryl C3: Carboxylic Acid | Varies (Preferential COX-2 inhibition shown) | [12] |
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemistry research. Its dual-functional nature allows for the systematic and efficient exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The protocols and applications detailed in this guide provide a robust framework for researchers to leverage this building block in the discovery and development of novel therapeutics. By understanding the rationale behind the synthetic steps and the biological context of the targets, scientists can accelerate their drug discovery programs and contribute to the development of next-generation medicines.
References
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Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. Available at: [Link]
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Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Smaill, J. B., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal. Available at: [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
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Priya, S., et al. (2023). Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. ResearchGate. Available at: [Link]
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Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
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Di Mola, A., et al. (2014). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. ResearchGate. Available at: [Link]
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Ghosh, C., et al. (2016). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central. Available at: [Link]
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Akrami, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]
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Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
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Gummadi, V., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Martinez, R., et al. (2019). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PubMed Central. Available at: [Link]
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Denton, J. R., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Institutes of Health. Available at: [Link]
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Sharma, V., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Wang, B., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. Available at: [Link]
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Degiacomi, G., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. National Institutes of Health. Available at: [Link]
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Marquez-Flores, Y. K., et al. (2016). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
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Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. Available at: [Link]
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Park, J. S., et al. (2007). 9-Ethyl-3-(imidazo[1,2-a]pyrimidin-3-yl)-9H-carbazole. PubMed Central. Available at: [Link]
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Application Notes: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate as a Versatile Scaffold for Chemical Biology and Drug Discovery
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate. While not an end-product itself, this compound is a highly valuable and versatile building block for the synthesis of complex molecular entities. Its strategic design, featuring the privileged imidazo[1,2-a]pyridine core and two distinct, orthogonally reactive sites—an aryl bromide at the C7 position and an ethyl ester at the C3 position—makes it an ideal starting point for library synthesis, fragment-based drug discovery, and the development of novel therapeutic agents.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This designation stems from its presence in numerous clinically successful drugs and biologically active compounds that modulate a wide array of physiological targets.[3][4] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (a proton pump inhibitor) all feature this bicyclic heterocyclic core, demonstrating its unique ability to interact with diverse biological systems.[1][5][6]
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with documented activities including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[4][7][8] The scaffold's rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a potent pharmacophore for targets ranging from GABAA receptors to protein kinases and viral polymerases.[5][9]
This compound emerges as a particularly strategic research chemical. It provides chemists with the esteemed imidazo[1,2-a]pyridine core pre-functionalized for two distinct and powerful synthetic transformations. The bromine atom at the 7-position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the ethyl acetate group at the 3-position can be readily hydrolyzed to a carboxylic acid, which serves as a gateway for amide bond formation, a critical linkage in many drug molecules. This dual functionality allows for a logical and efficient exploration of chemical space around the core scaffold.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of the reagent. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[10] |
| CAS Number | Not available | - |
| PubChem CID | 71819683 | PubChem[10] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | PubChem[10] |
| Molecular Weight | 283.12 g/mol | PubChem[10] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Limited solubility in alcohols and water. | General knowledge |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (Nitrogen or Argon) is recommended. | General knowledge |
Core Applications in Synthetic Chemistry
The primary utility of this compound lies in its capacity for sequential or parallel derivatization at two key positions. The following protocols are representative methodologies that can be adapted based on specific substrate requirements.
Functionalization via the 7-Bromo Position: Cross-Coupling Reactions
The C7-bromo substituent is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, fundamentally expanding the molecular complexity and diversity of the scaffold.
Caption: C7-position diversification via cross-coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
Rationale: This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 7-position. The choice of a palladium catalyst and ligand (e.g., a phosphine ligand like SPhos or XPhos) is critical for reaction efficiency, especially with heterocyclic substrates. A mild inorganic base like potassium carbonate is used to activate the boronic acid.
-
Step-by-Step Methodology:
-
To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up to a concentration of approximately 0.1 M.
-
Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-aryl substituted product.
-
Derivatization of the 3-Acetate Group
The ethyl ester at the C3 position is a versatile handle for introducing diversity, most commonly through the formation of amides, which are prevalent in drug molecules due to their metabolic stability and hydrogen bonding capabilities.
Caption: C3-position derivatization workflow.
Protocol 2: Saponification to the Carboxylic Acid Intermediate
-
Rationale: The first step in amide formation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is a common choice as it minimizes side reactions. A co-solvent system like THF/water or Dioxane/water is used to ensure solubility of the starting material.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl. A precipitate should form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetic acid, which is often used in the next step without further purification.
-
Protocol 3: Amide Coupling with the Carboxylic Acid
-
Rationale: This protocol uses the classic EDC/HOBt coupling agents to form an amide bond between the generated carboxylic acid and a desired amine. EDC (a water-soluble carbodiimide) activates the carboxylate, and HOBt is an additive that suppresses side reactions and improves yields.
-
Step-by-Step Methodology:
-
Dissolve the crude carboxylic acid from Protocol 2 (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.1 eq) followed by a tertiary base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final amide derivative.
-
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an exemplary tool for Fragment-Based Drug Discovery (FBDD). The imidazo[1,2-a]pyridine core acts as the initial low-molecular-weight fragment that can be screened for weak binding to a biological target. Once a hit is identified, the C7 and C3 positions serve as well-defined vectors for synthetic elaboration to "grow" the fragment into a potent and selective lead compound.
Caption: FBDD strategy using the scaffold.
This approach allows medicinal chemists to systematically probe the target's binding pocket. For instance, a library of compounds can be generated by coupling various aryl groups at the C7 position (via Protocol 1) to explore a hydrophobic pocket, while simultaneously coupling a diverse set of amines at the C3 position (via Protocols 2 and 3) to establish key hydrogen bond interactions. This dual-vector elaboration is a powerful and efficient strategy for lead optimization.[9]
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery and chemical biology. Its structure, featuring the biologically relevant imidazo[1,2-a]pyridine core and two orthogonal handles for chemical modification, empowers researchers to rapidly synthesize diverse libraries of complex molecules. The robust and well-established protocols for derivatization via cross-coupling and amidation provide a reliable pathway from this versatile starting material to novel compounds with significant therapeutic potential. Its application is particularly potent in modern drug discovery paradigms like fragment-based design, making it an indispensable tool for any research program targeting novel therapeutics.
References
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Gaba, M., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Roy, K., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. Available at: [Link]
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Roy, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Dodiya, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis. Available at: [Link]
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Sahu, D., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
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Dodiya, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. MySkinRecipes. Available at: [Link]
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Klüter, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 653-657. Available at: [Link]
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Wang, C., et al. (2019). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. Available at: [Link]
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs, including zolpidem and alpidem.[1][2][3] Its synthetic tractability and diverse biological activities make it a focal point for drug discovery programs targeting a wide range of diseases, from infectious diseases like tuberculosis to cancer and neurological disorders.[1][4][5] This document provides a detailed guide to the strategic derivatization of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a versatile starting material for building focused compound libraries. We present validated protocols for functionalization at two key diversity points: the C7-bromo position via palladium-catalyzed cross-coupling and the C3-acetate side chain via hydrolysis and subsequent amidation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is an aromatic heterocyclic organic compound characterized by a fused pyridine and imidazole ring.[6] This unique structure has established it as a cornerstone in pharmaceutical development due to its broad spectrum of biological activities.[1][4][5] The scaffold's value is amplified by its synthetic accessibility, with numerous methods developed for its construction and subsequent functionalization.[2][6][7][8]
Our starting material, this compound, offers two orthogonal handles for chemical modification, making it an ideal substrate for generating a library of diverse analogues for structure-activity relationship (SAR) studies.
-
The C7-Bromo Position: An aryl bromide is a classic and reliable functional group for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and amino substituents, profoundly influencing the compound's steric and electronic properties.
-
The C3-Ethyl Acetate Side Chain: This moiety can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for the synthesis of amides, esters, and other derivatives. Notably, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent anti-tuberculosis agents, highlighting the therapeutic potential of modifications at this position.[9]
This guide will detail robust protocols for leveraging these two functional handles.
Physicochemical Properties of Starting Material
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[10] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | PubChem[10] |
| Molecular Weight | 283.12 g/mol | PubChem[10] |
| CAS Number | 718196-83-2 | PubChem[10] |
Strategic Derivatization Pathways
The derivatization strategy is bifurcated to independently explore the chemical space accessible from the two key functional handles.
Caption: Overall derivatization strategy for the title compound.
Protocols for C7-Position Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[11] The C7-bromo position of our scaffold is primed for such transformations.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between the imidazopyridine core and various aryl or heteroaryl boronic acids.[12][13] This is fundamental for probing SAR related to steric bulk and electronic effects in the "western" region of the molecule.
Causality: We select Pd(dppf)Cl₂ as the catalyst due to its high efficiency and stability in coupling heteroaryl halides.[14] A mixture of an organic solvent (like Dioxane or MeCN) and water with a carbonate base (K₂CO₃ or Cs₂CO₃) is a standard condition that facilitates the catalytic cycle by activating the boronic acid.[13][14] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reagent Assembly: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of Dioxane:Water via syringe. The typical concentration is 0.1 M with respect to the starting bromide.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq.).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for installing amine functionalities that can act as hydrogen bond donors/acceptors or basic centers.[15][16]
Causality: This reaction requires a specific combination of a palladium precursor, a phosphine ligand, and a base.[17] The choice of ligand is crucial and often substrate-dependent.[11] We recommend starting with a versatile system like XantPhos, which is known to be effective for a broad range of substrates.[18] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine nucleophile without competing in the reaction.[18] Toluene or Dioxane are common solvents, and rigorous exclusion of air is mandatory.
Detailed Protocol:
-
Reagent Assembly: To a flame-dried Schlenk flask, add this compound (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., XantPhos, 0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Component Addition: Add degassed dry toluene or dioxane. Then, add the amine nucleophile (1.2-2.0 eq.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir for 4-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography.
Protocols for C3-Side Chain Modification
The ethyl acetate group provides a secondary point for diversification, primarily through the generation of an amide library.
Protocol: Ester Hydrolysis (Saponification)
The first step is the conversion of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis (saponification) is generally clean and high-yielding.[19]
Causality: Lithium hydroxide (LiOH) is a strong base that readily hydrolyzes the ester.[19] A mixed solvent system of THF/Methanol/Water ensures the solubility of both the relatively nonpolar starting material and the ionic base. The reaction proceeds via nucleophilic acyl substitution.
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 3:1:1 mixture of THF:Methanol:Water (0.2 M).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) and stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetic acid.
Protocol: Amide Coupling
The newly formed carboxylic acid is a key building block for creating a diverse library of amides using various primary and secondary amines.
Causality: Direct condensation of a carboxylic acid and an amine is inefficient. A coupling reagent is required to activate the carboxylic acid.[20] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective and widely used peptide coupling reagent that rapidly forms an active ester, which is then displaced by the amine.[20] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is added to neutralize the acid formed during the reaction and maintain a basic pH.[20]
Workflow for Amide Library Synthesis:
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol:
-
Reagent Assembly: To a vial, add 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 eq.) and dissolve it in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Addition: Add the desired amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Coupling Reagent: Add HATU (1.2 eq.) and stir the reaction at room temperature.
-
Reaction: Stir for 1-12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
References
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Ferreira, L. A. P., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org.
- Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields).
- ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. benchchem.com.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., et al. (n.d.).
- Narayan, R., et al. (2024).
- Higashino, K., & Nakayama, H. (2002). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- PubChem. (n.d.). Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)
- Zhang, L., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
- Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. reddit.com.
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. chem.libretexts.org.
- Growing Science. (2022).
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Protocol for biological screening of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Application Notes & Protocols
Topic: A Hierarchical Screening Protocol to Elucidate the Biological Activity Profile of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive, tiered protocol for the initial biological characterization of a novel derivative, this compound. As a Senior Application Scientist, this guide is structured not merely as a list of procedures, but as a logical, self-validating workflow designed to efficiently profile the compound's activity. We begin with essential physicochemical characterization, proceed to broad primary screening for cytotoxicity, and then advance to targeted secondary assays to probe specific anti-inflammatory and antimicrobial potential. Each step is explained with scientific rationale to support experimental choices, ensuring a robust and interpretable dataset.
Section 1: Foundational Steps: Compound Management and Physicochemical Profiling
Expertise & Experience: Before any biological assay, it is imperative to understand the fundamental properties of the test compound. Issues like poor solubility are a primary source of artifacts in high-throughput screening (HTS), leading to false positives (compound precipitation) or false negatives (insufficient concentration in solution).[3] This initial characterization ensures data integrity.
Preliminary Solubility and Stability Assessment
Causality: The solubility of a compound dictates its bioavailability in in vitro assays. Testing in aqueous buffers relevant to the planned cell culture media is essential.[4] Stability is equally critical; a compound that degrades in the assay medium will lead to inaccurate results.
-
Kinetic Solubility: A high-throughput method like nephelometry, which measures light scattering from precipitated particles, is recommended.[3] Test the compound's solubility in both Dimethyl Sulfoxide (DMSO) and the primary aqueous assay buffer (e.g., PBS or cell culture medium).
-
Stability: Incubate the compound in the intended assay buffer at 37°C for the maximum duration of the planned experiments (e.g., 72 hours). Use HPLC or LC-MS to quantify the parent compound at various time points (0, 24, 48, 72h) to check for degradation.
Preparation of Master Stock Solutions
Trustworthiness: Proper stock solution preparation is the bedrock of reproducible results. Using a high-quality, anhydrous solvent and precise weighing techniques is non-negotiable.
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the vehicle, as it is compatible with most in vitro assays at low final concentrations (<0.5%).
-
Preparation: Prepare a high-concentration master stock (e.g., 10 mM or 20 mM) of this compound.
-
Storage: Aliquot the master stock into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture, to maintain compound integrity. Avoid repeated freeze-thaw cycles.
Section 2: Tier 1 - Primary Screening Cascade
The primary screen is designed to cast a wide net, identifying any general biological activity and establishing a working concentration range for the compound. A cytotoxicity assay against a panel of human cancer cell lines serves as an excellent starting point.
Caption: A hierarchical workflow for screening the test compound.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[5]
Methodology:
-
Cell Culture: Use a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts). Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[6]
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium, typically ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells for vehicle control (medium with the same final concentration of DMSO), a positive control for cytotoxicity (e.g., Doxorubicin), and a negative control (untreated cells).[6]
-
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.
-
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) [Example] | Doxorubicin IC50 (µM) [Example] |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 25.1 ± 3.2 | 1.5 ± 0.3 |
| PC-3 | Prostate Carcinoma | > 100 | 2.1 ± 0.4 |
| HEK293 | Embryonic Kidney | > 100 | 5.8 ± 0.9 |
Section 3: Tier 2 - Targeted Mechanistic Screening
Results from the primary screen guide the design of Tier 2 assays. If the compound shows selective cytotoxicity towards cancer cells, further anticancer studies are warranted. Based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, anti-inflammatory and antimicrobial screens are logical next steps regardless of cytotoxicity results.[1][2]
Anti-Inflammatory Activity Screening
Rationale: Chronic inflammation is a key driver of many diseases, including cancer.[9][10] A standard in vitro model uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7 or THP-1).[11][12] This response involves the activation of the NF-κB signaling pathway, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[13][14]
Caption: Simplified NF-κB signaling pathway activated by LPS.
Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production Assay Principle: The Griess assay measures nitrite (NO2-), a stable breakdown product of NO. A reduction in nitrite levels in the culture supernatant of LPS-stimulated macrophages indicates potential anti-inflammatory activity.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from Protocol 1) for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.[15]
-
Controls: Include wells for: vehicle + LPS (positive control), vehicle only (negative control), and a known inhibitor like Dexamethasone + LPS.
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution, incubate for 10 min.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution, incubate for 10 min.
-
Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Antimicrobial Activity Screening
Rationale: The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]
Protocol 3: Broth Microdilution for MIC Determination Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10^5 CFU/mL.[17]
-
Compound Preparation:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the test compound at the highest desired concentration (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing down to well 10. Discard the final 100 µL from well 10.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).[18]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).[19][20]
| Bacterial Strain | Type | Test Compound MIC (µg/mL) [Example] | Ciprofloxacin MIC (µg/mL) [Example] |
| S. aureus (ATCC 29213) | Gram-positive | 16 | 0.5 |
| E. coli (ATCC 25922) | Gram-negative | 64 | 0.015 |
| P. aeruginosa (ATCC 27853) | Gram-negative | >128 | 0.25 |
Section 4: Data Interpretation and Path Forward
The culmination of this tiered screening approach provides a multiparametric activity profile for this compound.
-
Profile Analysis: A compound with potent and selective cytotoxicity against cancer cells (low IC50) but a high IC50 against non-cancerous cells is a promising anticancer lead. If this compound also inhibits NO production at non-cytotoxic concentrations, it suggests a dual-action mechanism that could be highly valuable, particularly in inflammation-driven cancers.[13]
-
Selective Activity: A compound that is non-cytotoxic but shows potent antimicrobial (low MIC) or anti-inflammatory activity is a strong candidate for development in those respective therapeutic areas.
-
Next Steps: Positive "hits" from this screening protocol should be advanced to more complex secondary assays. This could include apoptosis assays (e.g., Annexin V/PI staining) for cytotoxic compounds, specific enzyme inhibition assays (e.g., COX-2 inhibition) for anti-inflammatory compounds, or time-kill kinetic studies for antimicrobial compounds.[6][17][21]
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Application Note & Protocols: High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Compounds
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Identifying novel, potent, and selective modulators from vast chemical libraries of these compounds necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides an in-depth overview of key HTS assays suitable for screening imidazo[1,2-a]pyridine libraries, focusing on biochemical, cell-based, and proximity-based formats. We present detailed, field-tested protocols for a biochemical kinase assay and a cell-based luciferase reporter assay, alongside critical insights into assay development, validation, and data analysis to ensure the generation of high-quality, actionable data for drug discovery professionals.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered significant attention in drug discovery.[3][4] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) validate the therapeutic potential of this chemical class.[1][2] In oncology, derivatives have been developed as potent inhibitors of critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][5] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, enabling the creation of large, diverse libraries to explore new chemical space and identify novel biological activities.[1][4]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify "hits"—molecules that modulate a specific biological target or pathway.[6][7] The success of an HTS campaign is fundamentally dependent on the quality of the assay.[6][8] This document serves as a practical guide for researchers to select, develop, and execute HTS assays tailored for the discovery of novel imidazo[1,2-a]pyridine-based therapeutics.
Strategic Assay Selection: Aligning Technology with Biology
The choice of an HTS assay is dictated by the biological question being asked. For imidazo[1,2-a]pyridines, which are known to interact with a variety of targets, the primary decision is between a target-based and a phenotypic screening approach.
-
Target-Based Assays: These are reductionist approaches that measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are ideal when a specific molecular target is known. Given that many imidazo[1,2-a]pyridines are designed as kinase inhibitors, biochemical kinase assays are a common choice.[1][5][9][10]
-
Phenotypic & Cell-Based Assays: These assays measure the effect of a compound on cellular behavior or a specific signaling pathway within the complex environment of a living cell.[] They offer greater physiological relevance and can uncover compounds that work through novel mechanisms. Reporter gene assays are powerful tools in this category for monitoring the activity of transcription factors or signaling pathways like those downstream of G-protein coupled receptors (GPCRs).[12][13][14][15]
A comprehensive screening strategy often employs both. For instance, a primary screen might be a cell-based assay to identify pathway modulators, followed by biochemical assays to deconvolve the specific molecular target of the confirmed hits.
Key HTS Technologies for Screening Imidazo[1,2-a]pyridine Libraries
Several technologies are well-suited for screening imidazo[1,2-a]pyridine compounds in a high-throughput format. The ideal assay should be robust, reproducible, sensitive, and amenable to automation and miniaturization.[7][16]
Biochemical Assays: Probing Kinase Inhibition
Protein kinases are a major class of drug targets, and many imidazo[1,2-a]pyridine derivatives have been developed as kinase inhibitors.[1][10] Homogeneous fluorescent assays are frequently used for HTS due to their simplicity and high signal-to-background ratios.[9][17]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) TR-FRET assays, such as LanthaScreen® (Thermo Fisher Scientific), are a popular choice for kinase activity.[18] The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into close proximity with a fluorescently labeled tracer (acceptor) that binds to the kinase. When the donor is excited, it transfers energy to the acceptor, which then emits light at a specific wavelength. Kinase inhibitors prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.
Cell-Based Assays: Monitoring Cellular Pathways
Cell-based assays provide a more physiologically relevant context by assessing compound activity within a living system.
Principle: Luciferase Reporter Gene Assays Luciferase reporter assays are a highly sensitive method to measure the activity of a specific transcription factor or signaling pathway.[19][20][21] In this system, cells are engineered to express the firefly luciferase gene under the control of a specific transcriptional response element (TRE).[22] When a signaling pathway is activated, it leads to the binding of a transcription factor to the TRE, driving luciferase expression.[22][23] The amount of light produced upon addition of the luciferin substrate is directly proportional to the pathway's activity.[19] This format is excellent for identifying compounds that modulate pathways like NF-κB, STAT3, or CREB, which are downstream of many kinases and GPCRs.[12][13]
Proximity-Based Assays: Detecting Biomolecular Interactions
Principle: AlphaScreen® Technology AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[24] The assay involves two types of beads: a Donor bead and an Acceptor bead.[25] Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which can travel up to 200 nm.[25][26] If an Acceptor bead is within this proximity (brought together by a biological interaction), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, emitting light.[26][27] This technology is highly versatile and can be configured as a competition assay to screen for inhibitors of protein-protein or protein-substrate interactions.
Experimental Workflows and Quality Control
A successful HTS campaign follows a structured workflow, from assay development to hit confirmation.
Caption: General workflow for a typical HTS drug discovery campaign.
Detailed Protocols
The following protocols are provided as templates and should be optimized for specific targets and cell lines.
Protocol 1: Biochemical TR-FRET Assay for a Target Kinase
This protocol describes a method to screen for inhibitors of a hypothetical "Target Kinase" using a TR-FRET format in 384-well plates.
Caption: Principle of a TR-FRET kinase inhibitor assay.
Materials:
-
Target Kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer: Assay buffer containing EDTA, Eu-labeled anti-phospho-substrate antibody, and APC-labeled streptavidin.
-
Imidazo[1,2-a]pyridine compound library (10 mM in DMSO)
-
Positive control inhibitor (known inhibitor of Target Kinase)
-
Low-volume 384-well white assay plates
-
TR-FRET compatible plate reader
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of compound solution (or DMSO for controls) into the assay plate wells. This results in a final screening concentration of 10 µM in a 5 µL assay volume.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer. Add 2.5 µL to each well.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 2.5 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.
-
Stop Reaction: Add 5 µL of Stop/Detection buffer to each well.
-
Causality: EDTA chelates Mg²⁺, which is an essential cofactor for kinase activity, thereby stopping the reaction.
-
-
Detection Incubation: Incubate for an additional 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.
Protocol 2: Cell-Based Luciferase Reporter Assay for Pathway Modulation
This protocol details a screen for modulators of a transcription factor (e.g., NF-κB) pathway using a luciferase reporter gene assay.
Caption: Signaling pathway for a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Assay Medium (DMEM with 0.5% FBS).
-
Stimulating Agent (e.g., TNFα).
-
Luciferase detection reagent (e.g., ONE-Glo™ from Promega).
-
Imidazo[1,2-a]pyridine compound library.
-
384-well clear-bottom, white-walled tissue culture plates.
-
Luminometer plate reader.
Methodology:
-
Cell Plating: Seed 5,000 cells in 20 µL of culture medium per well into the 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Rationale: Allows cells to attach and form a uniform monolayer.
-
-
Compound Addition: The next day, replace the medium with 20 µL of assay medium. Add 100 nL of compound solution (or DMSO for controls) to the wells. Incubate for 1 hour.
-
Stimulation: Prepare a 5X solution of TNFα in assay medium. Add 5 µL to each well (except for negative controls).
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂ to allow for pathway activation and luciferase expression.
-
Cell Lysis and Signal Generation: Equilibrate the plate and the luciferase detection reagent to room temperature. Add 25 µL of the reagent to each well.
-
Causality: The reagent contains detergents to lyse the cells and the luciferin substrate to react with any expressed luciferase.
-
-
Incubation: Incubate for 10 minutes at room temperature, protected from light, to ensure complete lysis and signal stabilization.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis and Quality Control: Ensuring Trustworthy Results
The quality of HTS data is paramount. Statistical parameters are used to monitor assay performance on a plate-by-plate basis.[6][28][29]
Key Quality Control Metrics:
| Metric | Formula | Interpretation | Ideal Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 10 |
| Z'-Factor | 1 - [ (3σpc + 3σnc) / |μpc - μnc| ] | Measures the separation between positive (pc) and negative (nc) control distributions, accounting for data variation.[30][31] | > 0.5 |
-
μ : mean; σ : standard deviation.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[32][33] A value below 0.5 suggests the assay is marginal or unsuitable for screening.[32][33]
Hit Selection: A common method for hit selection is to calculate a robust Z-score for each compound well:
-
Z-score = (Valuesample - Medianplate) / MADplate
-
Where MAD is the Median Absolute Deviation.
-
-
Compounds with a Z-score > 3 (for activators) or < -3 (for inhibitors) are typically considered primary "hits" and are selected for further confirmation.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly productive starting point for the discovery of novel therapeutics. The successful identification of potent and selective modulators from large compound libraries is critically dependent on the selection and rigorous validation of appropriate HTS assays. By leveraging robust technologies such as TR-FRET for biochemical screens and luciferase reporters for cell-based pathway analysis, researchers can efficiently screen these libraries. Adherence to stringent quality control metrics, particularly the Z'-factor, ensures the generation of high-quality data, providing a solid foundation for subsequent hit-to-lead optimization efforts in the drug discovery pipeline.
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El-Gamal, M. I., Al-Warhi, T., Al-Qubaisi, M., El-Gamal, R. M., Anbar, A. M., & El-Awady, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952. [Link]
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Infante, P., & Alfonsi, R. (2016). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1322, 111–119. [Link]
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ResearchGate. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Request PDF. [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. [Link]
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N.A. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]
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Santra, S., Panda, S. S., & Panda, C. S. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific reports, 7(1), 1075. [Link]
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Download Scientific Diagram. [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
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On HTS. (2023). Z-factor. On HTS. [Link]
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O'Malley, J., Eron, S. J., & Shea, L. D. (2011). Cellular arrays for large-scale analysis of transcription factor activity. Biotechnology and bioengineering, 108(2), 395–403. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
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Gorshkov, K., & Gorshkova, I. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]
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El-Gamal, M. I., Al-Warhi, T., Al-Qubaisi, M., El-Gamal, R. M., Anbar, A. M., & El-Awady, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952. [Link]
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Laird, E. R., Blake, J. F., & Lyssikatos, J. P. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 1(4), 154–158. [Link]
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B-Ali, A., & Murray, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of young pharmacists : JYP, 3(1), 58–66. [Link]
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Williams, K. P., & Shon, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Current Pharmaceutical Design, 11(21), 2747-2759. [Link]
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Wikipedia. (n.d.). Imidazopyridine. Wikipedia. [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2019). New library of pyrazole-imidazo[1,2-α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies. Chemical biology & drug design, 94(4), 1779–1787. [Link]
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Boutros, M., Heigwer, F., & Scheuermann, J. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics (Oxford, England), 31(17), 2843–2850. [Link]
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Shcherbakov, D. N., & Shcherbakova, E. N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35255. [Link]
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Al-Bahrani, H. A., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 9(11), 1016-1030. [Link]
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ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MedChemComm, 14(4), 606-633. [Link]
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Zhang, H., & Palczewski, K. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in molecular biology (Clifton, N.J.), 1185, 247–260. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a key building block for the synthesis of more complex molecules, including potential drug candidates. This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of this intermediate. The described method is based on a robust cyclocondensation reaction, optimized for scalability, safety, and high yield. We elaborate on the mechanistic rationale, process workflow, and critical parameters to ensure reproducibility for researchers in academic and industrial drug development settings.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine ring system is most classically achieved via the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] For the synthesis of the title compound, this strategy offers a highly convergent and atom-economical route.
Our selected pathway involves the reaction of 2-amino-4-bromopyridine (1) with ethyl 4-bromo-3-oxobutanoate (2) . This choice is predicated on the commercial availability and reactivity of the starting materials. The reaction proceeds via a well-established mechanism:
-
N-Alkylation: The exocyclic nitrogen of 2-amino-4-bromopyridine first acts as a nucleophile, attacking the α-carbon of the bromo-ester to form an N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then performs a nucleophilic attack on the ketone carbonyl, initiating the cyclization.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration under the reaction conditions to yield the aromatic imidazo[1,2-a]pyridine ring system.
This one-pot process is efficient for scale-up as it avoids the isolation of unstable intermediates.
Figure 1: Reaction mechanism for the synthesis.
Starting Materials: Sourcing and Handling
Successful scale-up synthesis begins with well-characterized and properly handled starting materials.
-
2-Amino-4-bromopyridine (1): This starting material can be synthesized from 2-aminopyridine via electrophilic bromination or sourced from commercial suppliers. Purity should be confirmed (≥98%) by NMR or HPLC before use, as impurities can complicate the reaction and purification.
-
Ethyl 4-bromo-3-oxobutanoate (2): This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood. It is commercially available but can be prone to decomposition upon storage.[][5] It is recommended to use a freshly opened bottle or to purify stored material by distillation under reduced pressure if necessary.
Detailed Scale-Up Synthesis Protocol
This protocol is optimized for a ~20-25 gram scale synthesis of the final product.
Reagent and Solvent Quantities
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 2-Amino-4-bromopyridine (1) | 173.02 | 20.0 g | 0.116 | 1.0 |
| Ethyl 4-bromo-3-oxobutanoate (2) | 209.04 | 26.6 g | 0.127 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 19.5 g | 0.232 | 2.0 |
| Ethanol (200 proof) | 46.07 | 200 mL | - | - |
| Ethyl Acetate | 88.11 | 500 mL | - | - |
| Saturated NaCl Solution (Brine) | - | 100 mL | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: Equip a 500 mL, three-necked round-bottom flask with a mechanical overhead stirrer, a reflux condenser topped with a nitrogen inlet, and a temperature probe.
-
Reagent Charging: Charge the flask with 2-amino-4-bromopyridine (20.0 g, 0.116 mol), sodium bicarbonate (19.5 g, 0.232 mol), and ethanol (200 mL). The sodium bicarbonate is crucial as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Addition of Electrophile: Begin stirring the resulting slurry. Add ethyl 4-bromo-3-oxobutanoate (26.6 g, 0.127 mol) dropwise to the mixture over 15-20 minutes at room temperature. A slight exotherm may be observed. Using a slight excess (1.1 eq) of the bromo-ester ensures complete consumption of the limiting aminopyridine.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. For TLC, use a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the 2-amino-4-bromopyridine spot.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add ethyl acetate (250 mL) and deionized water (150 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (100 mL) and saturated brine (100 mL). The brine wash helps to break any emulsions and remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of ethyl acetate.
-
Purification - Crystallization: Concentrate the filtrate under reduced pressure to obtain a crude solid. For purification, dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 100-150 mL) and allow it to cool slowly to room temperature, then in an ice bath for 1 hour to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate, and dry the solid in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 25-28 g (75-85%).
Overall Experimental Workflow
The entire process, from reagent setup to final product analysis, follows a logical and streamlined sequence designed for efficiency and safety in a laboratory setting.
Figure 2: Step-by-step experimental workflow diagram.
Safety and Scale-Up Considerations
-
Hazard Management: Ethyl 4-bromo-3-oxobutanoate is a lachrymator and skin irritant. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exotherm Control: While the initial N-alkylation is only mildly exothermic at this scale, controlled addition of the bromo-ester is recommended. For larger scales (>100 g), an ice bath for cooling during the addition may be necessary to maintain temperature control.
-
Solvent Choice: Ethanol is an excellent choice for this reaction due to its ability to dissolve the starting materials and its appropriate boiling point. Ethyl acetate is chosen for extraction and crystallization due to its good solvency for the product and relatively low boiling point for easy removal.[6]
-
Purification Strategy: While flash chromatography can be used for small-scale purification, crystallization is the preferred method for scale-up due to its efficiency, lower cost, and reduced solvent waste.
Conclusion
This application note details a reliable and scalable process for the synthesis of this compound. By employing a classic cyclocondensation reaction with optimized conditions and a straightforward crystallization-based purification, this protocol provides a high-yielding route to a valuable synthetic intermediate. The detailed procedural steps and discussion of critical parameters are intended to enable researchers to confidently reproduce this synthesis in their own laboratories.
References
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Verma, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Kaur, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
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Mohanta, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
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Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
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Wang, X., et al. (2021). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/380722306_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
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Chavan, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface. Available at: [Link]
- Google Patents. Method for producing 4-cyano-3-oxobutanoic acid ester. JP2002201169A.
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Sahu, S., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
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Verma, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Zhang, Z., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]
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Natarajan, J., & Manian, B. S. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]
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PubChem. Ethyl 4-bromo-3-oxobutanoate. CID 575284. Available at: [Link]
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LookChem. Cas 13176-46-0, Ethyl 4-bromoacetoacetate. Available at: [Link]
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LookChem. Purification of Ethyl acetate. Chempedia. Available at: [Link]
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PubChem. This compound. CID 71819683. Available at: [Link]
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Organic Syntheses. 2-bromopyridine. Available at: [Link]
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PrepChem.com. Preparation of 2-bromopyridine. Available at: [Link]
- Google Patents. 2-bromopyridine synthesis method. CN104402805A.
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for downstream applications. This document outlines two primary purification techniques: silica gel column chromatography and recrystallization. Each method is presented with a step-by-step protocol, an explanation of the underlying scientific principles, and guidance on assessing purity.
Introduction: The Importance of Purity for Imidazo[1,2-a]pyridine Intermediates
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] this compound is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable byproducts, and complicate the interpretation of biological data.
This guide provides robust and reproducible methods for the purification of this compound, ensuring the high quality required for successful research and development endeavors.
Understanding Potential Impurities
The purification strategy for this compound should be designed to remove common impurities that may arise during its synthesis. The most prevalent synthetic route to this class of compounds is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2]
Potential Impurities Include:
-
Unreacted Starting Materials: Such as 2-amino-4-bromopyridine and ethyl 4-bromoacetoacetate.
-
Regioisomers: Depending on the specific synthetic conditions, isomeric products may form.
-
Byproducts of Side Reactions: Such as products from over-alkylation or decomposition.
-
Residual Solvents and Reagents: From the reaction and initial work-up steps.
A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurity profile and selecting the most effective purification technique.
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for separating compounds with differing polarities and is well-suited for the purification of this compound from both more and less polar impurities.[3]
Principles of Separation
This technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture). Silica gel is a polar adsorbent. Non-polar compounds have a lower affinity for the silica gel and will elute more quickly, while more polar compounds will have a stronger interaction and elute more slowly. By carefully selecting the mobile phase, a high degree of separation can be achieved.
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)[4]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, optional for slurry packing)
-
Glass column for flash chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.[3]
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal mobile phase will give the product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane or a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a level and well-packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, you can increase the proportion of ethyl acetate. A common starting point for similar compounds is a 1:6 mixture of ethyl acetate to hexane.[5]
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[4] | High surface area for effective separation. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | Allows for the separation of a range of polarities.[3] |
| Typical Starting Eluent | 9:1 Hexane:Ethyl Acetate | To elute non-polar impurities first. |
| Typical Final Eluent | 1:1 Hexane:Ethyl Acetate | To elute the target compound and more polar impurities. |
| Typical Yield | 70-90% (post-chromatography) | Dependent on the purity of the crude material. |
| Typical Purity | >98% (by HPLC) | Demonstrates the effectiveness of the method. |
Workflow Diagram: Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure solid. It can yield highly crystalline and very pure material.[6]
Principles of Recrystallization
The principle behind recrystallization is the difference in solubility of a compound in a hot solvent versus a cold solvent.[6] An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at room temperature or below. Impurities should either be highly soluble in the cold solvent or sparingly soluble in the hot solvent.
Experimental Protocol: Recrystallization
Materials:
-
Purified (by chromatography) or relatively pure crude this compound
-
Recrystallization solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of the compound in various solvents to find a suitable one or a solvent pair. A good starting point for an ester is ethyl acetate or ethanol. For a solvent pair, consider ethyl acetate and hexane.[7]
-
The compound should be sparingly soluble at room temperature and highly soluble when heated.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions while heating and swirling.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Data Presentation: Recrystallization Solvents
| Solvent System | Suitability | Rationale |
| Ethanol | Good | Polar protic solvent, often effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | Excellent | Ethyl acetate is a good solvent for the ester, while hexane acts as an anti-solvent to induce crystallization.[7] |
| Acetone/Hexane | Good | Similar principle to ethyl acetate/hexane.[7] |
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purity Assessment
The purity of this compound should be assessed both before and after purification.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. Both silica gel column chromatography and recrystallization are effective methods for achieving high purity. The choice of method will depend on the impurity profile and the scale of the purification. The protocols provided in this guide offer a reliable foundation for obtaining high-quality material for research and development.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. This compound. [Link]
-
Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 65. [Link]
-
Shafran, Y. M., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 3(1), 38. [Link]
-
University of California, Irvine. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable imidazo[1,2-a]pyridine intermediate. As a privileged scaffold in medicinal chemistry, the efficient synthesis of this compound is critical for drug discovery pipelines.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering causal explanations for common experimental challenges and providing validated troubleshooting strategies to improve reaction yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved via a variation of the classic Tschitschibabin reaction.[3] This involves the condensation and subsequent cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound. In this specific case, the key starting materials are 4-bromo-2-aminopyridine and Ethyl 2-chloro-3-oxobutanoate (or its bromo- equivalent).
The reaction proceeds in two key stages:
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N-Alkylation: The endocyclic nitrogen of the pyridine ring, being the most nucleophilic center of 4-bromo-2-aminopyridine, attacks the electrophilic carbon of the α-haloketone, displacing the halide to form an N-phenacylpyridinium salt intermediate.
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Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating the general reaction mechanism.
Caption: The reaction proceeds via N-alkylation followed by cyclization and dehydration.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting and optimization of these parameters.
Materials:
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4-Bromo-2-aminopyridine
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Ethyl 2-chloro-3-oxobutanoate
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Sodium Bicarbonate (NaHCO₃)
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Ethanol, anhydrous
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Ethyl Acetate
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-aminopyridine (1.0 eq) and anhydrous ethanol (approx. 10 mL per 1 g of aminopyridine).
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Add sodium bicarbonate (2.0 eq) to the suspension. The bicarbonate acts as a mild base to neutralize the HCl generated during the reaction, which can improve yields.[3]
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Begin stirring the mixture and add Ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine spot is consumed.
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After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[4]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: Why is my yield low and how can I improve it?
Low yield is the most frequent complaint. Several factors can contribute, and a systematic approach is necessary for optimization.
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Purity of Starting Materials:
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4-Bromo-2-aminopyridine: Impurities in this starting material can inhibit the reaction. Ensure its purity by checking the melting point or by NMR spectroscopy. If necessary, recrystallize before use.
-
Ethyl 2-chloro-3-oxobutanoate: This β-ketoester is susceptible to hydrolysis and other decomposition pathways. Use a freshly opened bottle or distill it under reduced pressure before the reaction. Its purity is critical for achieving high yields.
-
-
Reaction Conditions: The interplay between solvent, temperature, and base is crucial. Consider the following optimizations.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Ethanol | Try DMF or Acetonitrile: These polar aprotic solvents can accelerate SN2 reactions by solvating the cation but not the nucleophile. This may allow for lower reaction temperatures or shorter reaction times. However, they have higher boiling points and can be harder to remove.[5] |
| Base | NaHCO₃ (weak) | Try K₂CO₃ (moderate) or Et₃N (strong, organic): A stronger base can more effectively scavenge the acid byproduct, driving the reaction forward. However, overly strong bases might promote self-condensation of the β-ketoester. Titrate the base strength carefully. |
| Temperature | Reflux (78 °C) | Increase Temperature: If using a higher-boiling solvent like DMF (BP 153 °C), the reaction can be heated to 100-120 °C to increase the rate. Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazo[1,2-a]pyridine formation.[3][6] |
| Atmosphere | Air | Use an Inert Atmosphere (N₂ or Ar): While not always necessary, some related reactions can be sensitive to air or moisture.[5] If yields are inconsistent, running the reaction under nitrogen can eliminate oxidation as a potential side reaction and ensure anhydrous conditions. |
Q2: What are the common impurities and how do I remove them?
The primary tool for purification is silica gel chromatography. An impure product often presents as streaks or multiple spots on a TLC plate.
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Unreacted 4-Bromo-2-aminopyridine: This starting material is more polar than the product and will typically have a lower Rf value on the TLC plate. It can be removed effectively by column chromatography. If large amounts remain, it indicates an incomplete reaction (see Q3).
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Polymeric/Tarry Byproducts: These often appear as a baseline streak on the TLC plate and are common when reactions are overheated or run for too long. They are typically highly polar and will remain on the top of the silica column.
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Side-Products: The formation of isomers or other byproducts is possible. Careful fractionation during column chromatography is essential. Using a shallow gradient (e.g., starting with 5% Ethyl Acetate/Hexanes and slowly increasing to 20-30%) can improve separation.
Q3: My reaction is stalled or incomplete. What should I do?
If TLC analysis shows a significant amount of starting material remaining even after 12 hours, the reaction has likely stalled.
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Cause: The most common cause is insufficient activation energy or deactivation of reagents. The nucleophilicity of the aminopyridine might be lower than expected, or the electrophile may have decomposed.
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Solution 1 (Increase Energy): As mentioned in Q1, increase the reaction temperature. If refluxing in ethanol, ensure the heating mantle is set to achieve a vigorous reflux. Switching to a higher-boiling solvent is a reliable next step.
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Solution 2 (Re-charge Reagent): It is possible the Ethyl 2-chloro-3-oxobutanoate has degraded over the course of the reaction. Adding another small portion (e.g., 0.2 eq) of the halo-ketoester after 8-10 hours can sometimes push the reaction to completion.
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Solution 3 (Catalyst Addition): While this reaction is often run without a catalyst, some literature on imidazo[1,2-a]pyridine synthesis reports the use of catalysts like molecular iodine or various Lewis acids to improve yields, especially with less reactive substrates.[7][8] This represents a more significant deviation from the standard protocol and should be investigated with care.
Q4: I see a dark-colored reaction mixture. Is this normal?
Yes, it is common for Tschitschibabin-type reactions to turn yellow, brown, or even dark red over time. This coloration is often due to the formation of minor, highly conjugated byproducts. While visually disconcerting, a dark color does not necessarily indicate a failed reaction. The ultimate measure of success is the TLC analysis and the final isolated yield of the clean product after chromatography.
References
- ChemicalBook.
- Singh, U. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Reddy, B. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- BenchChem. Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- de F. P. M. Moreira, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- RSC Publishing.
- Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
- PubChem. Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)
- PubChem.
- Reddy, B. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- E3S Web of Conferences. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your experiments.
I. General Troubleshooting and FAQs
This section addresses overarching issues that can affect any synthetic route to imidazo[1,2-a]pyridines.
Question: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the likely causes and how can I address this?
Answer: Incomplete conversion is a common issue that can often be resolved by systematically evaluating several factors:
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Reagent Purity and Stoichiometry:
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2-Aminopyridine Purity: Commercial 2-aminopyridines can contain impurities such as moisture or related pyridine derivatives that can interfere with the reaction.[1] It is advisable to use freshly purified 2-aminopyridine, for instance, by recrystallization or sublimation.
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Reagent Equivalents: Carefully check the stoichiometry of your reactants. In some cases, a slight excess of one reagent, such as the more volatile component, may be necessary to drive the reaction to completion.
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-
Reaction Conditions:
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Temperature: Many syntheses of imidazo[1,2-a]pyridines require elevated temperatures to overcome the activation energy of the cyclization step.[2] Consider incrementally increasing the reaction temperature while monitoring for product formation and potential decomposition.
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Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates. Ensure your solvent is anhydrous, as water can hydrolyze intermediates or deactivate catalysts. If solubility is an issue, consider a higher-boiling solvent or a solvent mixture.
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-
Catalyst Activity:
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If you are employing a catalyst, its activity is paramount. For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture. For acid or base catalysts, verify their concentration and purity.
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Question: I am observing a complex mixture of products by TLC or LC-MS analysis. How can I begin to identify the side products and troubleshoot the reaction?
Answer: A complex product mixture suggests the presence of competing reaction pathways. The first step is to attempt to isolate and characterize the major side products. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are invaluable tools for this purpose. Once the structures of the side products are known, you can hypothesize their formation mechanisms and adjust the reaction conditions accordingly. Common culprits for complex mixtures include:
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Lack of Regioselectivity: In cases where unsymmetrical starting materials are used, the formation of regioisomers can occur.
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Competing Reaction Pathways: Depending on the synthetic route, side reactions such as dimerization, polymerization, or alternative cyclization pathways may be operative.
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Starting Material Decomposition: At elevated temperatures, starting materials or intermediates may degrade, leading to a variety of byproducts.
A systematic approach to troubleshooting involves varying one reaction parameter at a time (e.g., temperature, catalyst, solvent, reaction time) and observing the effect on the product distribution.
II. Troubleshooting Side Reactions in Specific Synthetic Routes
This section provides detailed guidance on side reactions associated with common methods for synthesizing imidazo[1,2-a]pyridines.
A. Tschitschibabin Reaction and Related Condensations with α-Haloketones
The Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone, is a cornerstone of imidazo[1,2-a]pyridine synthesis.[3] However, it is not without its challenges.
Question: My Tschitschibabin reaction is producing a significant amount of a high molecular weight byproduct. What could this be and how can I prevent its formation?
Answer: A common high molecular weight byproduct in the Tschitschibabin reaction is a bis-imidazopyridine derivative. This can arise from the reaction of the initially formed imidazo[1,2-a]pyridine with another molecule of the α-haloketone and 2-aminopyridine.
Troubleshooting Strategies:
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Control Stoichiometry: Use a slight excess of the 2-aminopyridine relative to the α-haloketone to favor the formation of the desired product over the bis-adduct.
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Reaction Temperature and Time: Monitor the reaction closely and stop it once the starting α-haloketone is consumed to prevent further reaction of the product. Lowering the reaction temperature may also help to disfavor the formation of the bis-product.
Question: I am observing significant self-condensation of my α-haloketone. How can I minimize this side reaction?
Answer: α-Haloketones can undergo self-condensation, particularly under basic conditions, to form complex mixtures of products.[4] This is a competing reaction that consumes the α-haloketone, reducing the yield of the desired imidazo[1,2-a]pyridine.
Troubleshooting Strategies:
-
Order of Addition: Add the α-haloketone slowly to a solution of the 2-aminopyridine. This maintains a low concentration of the α-haloketone at any given time, disfavoring self-condensation.
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Base Selection: If a base is used, a milder, non-nucleophilic base is preferred. Strong bases can promote the enolization of the α-haloketone, leading to self-condensation.[5] In many cases, the 2-aminopyridine itself is basic enough to facilitate the reaction without an additional base.[2]
Visualizing the Tschitschibabin Reaction and a Key Side Reaction:
Caption: Competing pathways in the GBB reaction.
C. Copper-Catalyzed Syntheses
Copper catalysts are widely used for the synthesis of imidazo[1,2-a]pyridines, often through oxidative C-H functionalization or coupling reactions. [6][7] Question: My copper-catalyzed reaction of a 2-aminopyridine and a ketone is giving low yields and a dark, tarry reaction mixture. What could be the issue?
Answer: Low yields and the formation of tar in copper-catalyzed reactions can be attributed to several factors:
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Oxidative Homocoupling: The ketone starting material can undergo oxidative homocoupling, leading to polymeric byproducts.
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Catalyst Deactivation: The copper catalyst can be deactivated by coordination to starting materials, products, or impurities.
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Over-oxidation: The desired product or intermediates may be susceptible to over-oxidation under the reaction conditions, leading to decomposition.
Troubleshooting Strategies:
-
Control of Oxidant: If an external oxidant is used, its stoichiometry and rate of addition should be carefully controlled. In some cases, using air as a "green" oxidant can be effective. [7]* Ligand Addition: The addition of a suitable ligand can modulate the reactivity of the copper catalyst, preventing deactivation and promoting the desired reaction pathway.
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Inert Atmosphere: While many of these reactions are aerobic, if over-oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
D. A³ Coupling Reactions
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful multicomponent reaction for the synthesis of propargylamines, which can then cyclize to form imidazo[1,2-a]pyridines. [8] Question: In my A³ coupling reaction to form an imidazo[1,2-a]pyridine, I am isolating the intermediate propargylamine but observing poor cyclization. How can I promote the cyclization step?
Answer: The cyclization of the propargylamine intermediate to the imidazo[1,2-a]pyridine is often the rate-limiting step.
Troubleshooting Strategies:
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Thermal Promotion: In many cases, simply increasing the reaction temperature is sufficient to induce cyclization.
-
Acid Catalysis: The addition of a Brønsted or Lewis acid can catalyze the cyclization step.
-
Metal-Catalyzed Cycloisomerization: In some instances, a different metal catalyst (e.g., gold or platinum) can be added after the A³ coupling is complete to specifically catalyze the cycloisomerization to the imidazo[1,2-a]pyridine.
III. Experimental Protocols for Troubleshooting
Protocol 1: Purification of 2-Aminopyridine by Recrystallization
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Dissolve the commercial 2-aminopyridine in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol, or a mixture thereof).
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If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot-filter the solution to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Verify the purity by melting point determination and spectroscopic methods (e.g., ¹H NMR).
Protocol 2: General Procedure for a Trial Tschitschibabin Reaction with Slow Addition of α-Haloketone
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF).
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Heat the solution to the desired reaction temperature.
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Dissolve the α-haloketone (1.0 equivalent) in a small amount of the same solvent and add it dropwise to the heated 2-aminopyridine solution over a period of 1-2 hours using a syringe pump or a dropping funnel.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification.
IV. Data Summary Table for Troubleshooting
| Issue | Potential Cause(s) | Synthetic Route(s) | Suggested Troubleshooting Steps |
| Low or No Conversion | Impure starting materials, incorrect stoichiometry, insufficient temperature, inactive catalyst. | All | Purify starting materials, verify stoichiometry, increase temperature, check catalyst activity. |
| Complex Product Mixture | Lack of regioselectivity, competing side reactions, decomposition. | All | Isolate and characterize major byproducts, systematically vary reaction parameters. |
| Formation of Bis-Imidazopyridine | Reaction of product with starting materials. | Tschitschibabin | Use slight excess of 2-aminopyridine, monitor reaction time and temperature. |
| Self-Condensation of α-Haloketone | Base-promoted enolization of the α-haloketone. | Tschitschibabin | Slow addition of α-haloketone, use a mild or no external base. |
| Formation of Ugi Adduct | Interception of intermediate by a nucleophile before cyclization. | GBB Reaction | Use non-nucleophilic acid catalyst, aprotic solvent, increase temperature. |
| Tarry Reaction Mixture | Oxidative homocoupling, catalyst deactivation, over-oxidation. | Copper-Catalyzed | Control oxidant, add ligand, consider inert atmosphere. |
| Poor Cyclization of Propargylamine | High activation barrier for cyclization. | A³ Coupling | Increase temperature, add acid catalyst, consider a cycloisomerization catalyst. |
V. References
-
Chichibabin Reaction. (n.d.). In Grokipedia. Retrieved January 18, 2026, from
-
Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions. (2015). RSC Advances, 5(102), 84155-84162. [Link]
-
Cu-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from α-Diazoketones and 2-Aminopyridines. (2011). Organic Letters, 13(16), 4256-4259.
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). In Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017). ACS Omega, 2(6), 2769-2778. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules, 8(11), 793-879. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5650-5659. [Link]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2016). RSC Advances, 6(78), 74833-74836. [Link]
-
Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. (2014). Tetrahedron Letters, 55(17), 2811-2814.
-
Imidazopyridine derivatives from the Chichibabin reaction. (2011). Tetrahedron, 67(35), 6548-6555.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
-
Aminopyridines. (2005). United States Environmental Protection Agency.
-
Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. (2017). Journal of the Brazilian Chemical Society, 28(11), 2166-2175. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35377-35391. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Chemical Communications, 50(94), 14793-14806.
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br₃ and 2-Aminopyridine under Solvent-Free Conditions. (2011). Molecules, 16(7), 5639-5647. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). Analytical Biochemistry, 198(1), 200-203. [Link]
-
Self-condensation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]
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Modified chichibabin reaction, and novel pyridine derivatives. (1984). Google Patents.
-
2-Aminopyridines Made from Bench-Stable Reagents. (2024). ChemistryViews. [Link]
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Chichibabin Reaction. (2021). SlideShare. [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules, 17(11), 13391-13400. [Link]
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A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. (2022). Results in Chemistry, 4, 100474.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6649. [Link]
-
On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. (2014). RSC Advances, 4(3), 175-183. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction... (2016). ResearchGate. [Link]
Sources
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- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format. The solutions provided are based on established chemical principles and field-proven insights.
Question 1: Why is my yield of imidazo[1,2-a]pyridine consistently low?
Answer:
Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from suboptimal reaction conditions to the nature of your starting materials. Here’s a breakdown of potential causes and how to address them:
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Incomplete Reaction: The reaction may not be going to completion. This can be addressed by:
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Increasing the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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Increasing the temperature: Many imidazo[1,2-a]pyridine syntheses benefit from elevated temperatures. For instance, the classical Tschitschibabin reaction initially required temperatures of 150-200 °C.[1][2] While modern methods operate under milder conditions, a moderate increase in temperature can often drive the reaction to completion. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]
-
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Suboptimal Catalyst or Reagent Choice: The choice of catalyst and other reagents is crucial.
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Catalyst Screening: If you are using a catalyzed reaction, the chosen catalyst may not be the most effective for your specific substrates. For example, in syntheses involving nitroolefins, FeCl₃ has been identified as a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂.[1] For copper-catalyzed reactions, CuI is a common choice.[3] It is advisable to screen a small panel of catalysts to identify the most efficient one for your system.
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Base Strength: In reactions requiring a base, such as the modified Tschitschibabin reaction, the strength and stoichiometry of the base are critical.[1] A base that is too weak may not facilitate the final cyclization and aromatization steps effectively, while a base that is too strong could lead to side reactions.
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-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of your desired product.
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Polymerization of Aldehydes: In multicomponent reactions involving aldehydes, self-condensation or polymerization of the aldehyde can be a competing pathway. Using the aldehyde as the limiting reagent or adding it slowly to the reaction mixture can sometimes mitigate this issue.
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Competing Nucleophilic Attack: The 2-aminopyridine has two nucleophilic nitrogen atoms. While the endocyclic nitrogen is generally more nucleophilic and leads to the desired imidazo[1,2-a]pyridine, under certain conditions, the exocyclic amino group can react, leading to undesired isomers. The reaction conditions, particularly the solvent and catalyst, can influence this regioselectivity.
-
-
Purity of Starting Materials: Impurities in your starting materials, especially the 2-aminopyridine and the carbonyl compound, can interfere with the reaction. Ensure your reagents are of high purity, and if necessary, purify them before use.
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Improving selectivity requires a careful examination of your reaction parameters. Here are some strategies:
-
Solvent Effects: The polarity and nature of the solvent can have a profound impact on the reaction pathway.
-
Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding and may stabilize certain intermediates or transition states, influencing the selectivity. In some cases, moving to an aprotic solvent or even running the reaction neat (solvent-free) can improve yields and reduce side products.[1]
-
Green Solvents: The use of environmentally benign solvents like water or polyethylene glycol (PEG) has been explored and can offer unique selectivity profiles.[4]
-
-
Catalyst Choice and Loading: The catalyst not only affects the reaction rate but also its selectivity.
-
Lewis vs. Brønsted Acids: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, both Lewis and Brønsted acids can be used as catalysts.[5] The choice between them can influence the chemoselectivity.
-
Metal Catalysts: In transition-metal-catalyzed reactions, the choice of metal (e.g., copper, iron) and the ligand can fine-tune the reactivity and selectivity of the catalytic cycle.[3][6]
-
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of side products, which frequently have higher activation energies than the desired reaction.
Question 3: My product is difficult to purify. What are some effective purification strategies?
Answer:
Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their basic nature and potential for co-elution with starting materials or byproducts.
-
Column Chromatography: This is the most common purification method.
-
Silica Gel vs. Alumina: While silica gel is standard, for particularly basic compounds, using neutral alumina can prevent product streaking and improve separation.[1]
-
Solvent System Optimization: A systematic approach to optimizing the eluent system for column chromatography is crucial. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of imidazo[1,2-a]pyridines.
Question 1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
Answer:
The most common synthetic routes to imidazo[1,2-a]pyridines involve the reaction of a 2-aminopyridine with a carbonyl compound or a synthon thereof. The general mechanism can be broken down into three key steps:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen, attacks the electrophilic carbon of the carbonyl partner (often an α-haloketone or an in-situ generated electrophile).[4] This forms a pyridinium salt intermediate.
-
Condensation/Cyclization: The exocyclic amino group then acts as a nucleophile and attacks the carbonyl carbon, leading to a cyclized intermediate.
-
Dehydration/Aromatization: Subsequent elimination of a water molecule results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating the general mechanism for the reaction of a 2-aminopyridine with an α-bromoketone.
Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Question 2: What are the main synthetic strategies for preparing imidazo[1,2-a]pyridines?
Answer:
There is a wide array of synthetic methods available for the construction of the imidazo[1,2-a]pyridine scaffold.[7] These can be broadly categorized as:
-
Condensation Reactions: This is the classical approach, most notably the Tschitschibabin reaction , which involves the condensation of 2-aminopyridines with α-haloketones.[1][2] Variations of this method using other carbonyl compounds are also common.[8]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and efficiency. The Groebke-Blackburn-Bienaymé (GBB) reaction , which utilizes a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example.[8][9]
-
Transition-Metal-Catalyzed Reactions: Modern organic synthesis has introduced numerous methods that employ transition metals, such as copper and iron, to catalyze the formation of the imidazo[1,2-a]pyridine ring.[3][6] These methods often allow for a broader substrate scope and milder reaction conditions.
-
Metal-Free and "Green" Approaches: In recent years, there has been a significant push towards developing more environmentally friendly synthetic routes.[10] This includes catalyst-free reactions, reactions in green solvents like water, and the use of microwave irradiation to reduce energy consumption.[1][4]
Question 3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
Answer:
The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl partner can significantly influence the reaction rate and yield.
-
On the 2-Aminopyridine:
-
Electron-donating groups (EDGs) increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial N-alkylation step.
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the reaction. However, they can also increase the acidity of the intermediate protons, which may facilitate the final dehydration step.
-
-
On the Carbonyl Compound (e.g., acetophenone):
-
Electron-withdrawing groups (EWGs) on the acetophenone can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[4]
-
Electron-donating groups (EDGs) can have the opposite effect, slowing down the reaction by making the carbonyl carbon less electrophilic.
-
Optimization of Reaction Parameters: A Comparative Overview
The following table summarizes key reaction parameters for several common methods used in the synthesis of imidazo[1,2-a]pyridines, providing a quick reference for selecting a starting point for your optimization studies.
| Synthesis Method | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine + α-Haloketone, often with a base (e.g., NaHCO₃) | Moderate to Good | Readily available starting materials, straightforward procedure.[1] | Can require high temperatures, α-haloketones can be lachrymatory. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine + Aldehyde + Isocyanide, with a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃)[5] | up to 95%[11] | High atom economy, one-pot synthesis, broad substrate scope. | Isocyanides can be toxic and have unpleasant odors. |
| Copper-Catalyzed Synthesis | 2-Aminopyridine + Ketone, with a copper catalyst (e.g., CuI) and an oxidant (e.g., air)[3] | Good to Excellent | Milder reaction conditions, good functional group tolerance.[3] | Requires a metal catalyst which may need to be removed from the final product. |
| Microwave-Assisted Synthesis | Various reactants, under microwave irradiation | Often improved yields and shorter reaction times | Rapid and efficient, uniform heating.[1] | Requires specialized microwave equipment. |
| Metal-Free Synthesis | 2-Aminopyridine + α-Bromo/Chloroketone, neat at 60 °C[1] | Good | Avoids metal contamination, environmentally friendly. | May not be applicable to all substrates. |
Detailed Experimental Protocol: A Copper-Catalyzed Aerobic Oxidative Synthesis
This protocol is adapted from a reliable and versatile method for the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone.[3]
Materials:
-
2-Aminopyridine
-
Acetophenone
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuI (0.1 mmol, 10 mol%).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
Caption: A troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]
-
(PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
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Technical Support Center: A Guide to Overcoming Solubility Challenges with Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for investigators working with Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate and other structurally related imidazopyridine derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of and practical solutions for the solubility challenges commonly encountered with this class of compounds during in vitro and in vivo assays. Our goal is to empower you with the knowledge to generate reliable, reproducible, and accurate experimental data.
Introduction: The Solubility Hurdle in Drug Discovery
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my this compound in DMSO and it looked clear. But when I added it to my aqueous assay buffer, the solution turned cloudy. What's happening?
This is the most common manifestation of poor aqueous solubility and is often referred to as "precipitation upon dilution" or "DMSO shock."
The Causality: this compound is a lipophilic ("fat-loving") molecule, as indicated by its chemical structure.[6] While it dissolves readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this is only a stock solution. When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS, cell culture media), the DMSO rapidly disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. The compound, unable to dissolve in water, crashes out of solution, forming a fine precipitate or colloidal aggregates.[7][8] This leads to a cloudy or milky appearance and, critically, means the actual concentration of dissolved, active compound is far lower than your calculated nominal concentration.[5]
Q2: My screening results with this compound are highly variable and the potency seems lower than expected. Could this be a solubility issue?
A: Absolutely. This is a classic symptom of compound precipitation.
Poor solubility is a leading cause of inaccurate and irreproducible biological data.[5][9] If a compound is not fully dissolved, the true concentration available to interact with the biological target is unknown and significantly lower than the intended concentration. This directly leads to:
-
Underestimated Potency: The dose-response curve will be right-shifted, resulting in a higher (less potent) IC50 or EC50 value because not all of the compound is in a position to exert its biological effect.
-
High Variability: The degree of precipitation can be inconsistent from well to well or experiment to experiment, depending on minor variations in pipetting technique, mixing energy, and buffer composition.[7] This introduces significant noise and reduces the reliability of your results.
-
Assay Interference: Compound aggregates can sometimes interact non-specifically with proteins or detection reagents, leading to false positives or negatives.
The workflow below provides a systematic approach to diagnosing and solving these issues.
Caption: A decision tree for addressing compound precipitation in assays.
Q3: What specific strategies can I use to improve the solubility of this compound in my assay?
There are several formulation strategies that can be employed. The key is to find an excipient that improves solubility without interfering with your specific biological assay.[10] It is critical to test a "vehicle control" (the formulation without your compound) to ensure the excipients themselves have no biological effect.
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][12] This reduction in polarity can help keep hydrophobic compounds like ours in solution.
-
Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for non-polar solutes.[]
-
Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, glycerol.[13]
-
Causality in Practice: While simple, co-solvents can be toxic to cells at higher concentrations and may still allow for precipitation upon significant dilution.[14] Their effectiveness is often limited, but they can be a good first-pass strategy.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity.[15][16] They are highly effective and widely used solubilizers in pharmaceutical development.[17][18]
-
Mechanism of Action: The hydrophobic Ethyl 2-(7-bromoimidazo[1,2-a)pyridin-3-yl)acetate molecule becomes encapsulated within the hydrophobic core of the cyclodextrin, forming a "host-guest" inclusion complex.[19] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[17]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Causality in Practice: This is often the most effective method. The complex formation is a dynamic equilibrium, meaning the compound can still be released to interact with its biological target.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's core.
Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21]
-
Mechanism of Action: Micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, and the entire micelle is solubilized in the aqueous buffer by the hydrophilic shell.[22]
-
Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15. For biological assays, non-ionic surfactants are strongly preferred as they are less likely to denature proteins or disrupt cell membranes.[21]
-
Causality in Practice: Surfactants can be very effective, but their use requires caution. At high concentrations, they can interfere with biological assays.[22] It is crucial to work at the lowest effective concentration, typically just above the CMC.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Typical Final Assay Concentration |
| Co-solvents | Reduces solvent polarity | Simple to implement, inexpensive. | Can have cellular toxicity, may not be effective enough, risk of precipitation on dilution. | 1-5% (v/v) |
| Cyclodextrins | Forms a water-soluble inclusion complex | Highly effective, low toxicity (especially HP-β-CD), widely used in pharmaceuticals. | More expensive, may not work for all molecular shapes. | 1-10 mM (or 0.5-2% w/v) |
| Surfactants | Forms micelles that encapsulate the drug | Very effective for highly insoluble compounds. | Can interfere with assays, potential for cell lysis or protein denaturation. | > CMC (e.g., 0.01-0.1%) |
Experimental Protocols
Protocol 1: Kinetic Solubility Screening Assay
This protocol allows you to empirically determine the best formulation for your compound in your specific assay buffer. The principle is to create a dilution series of your compound in different vehicle formulations, allow time for any precipitation to occur, remove the precipitate, and quantify the amount of compound remaining in solution.[23]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific aqueous assay buffer (e.g., PBS, pH 7.4)
-
Solubilizing agents to test: HP-β-CD, Polysorbate 80, PEG 400
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well collection plates (UV-transparent if using spectrophotometry)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer if the compound has a suitable chromophore)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20 mM primary stock of your compound in 100% DMSO.
-
Prepare 2x concentrated stocks of your test vehicles in the assay buffer. For example:
-
Vehicle A (Co-solvent): 2% (v/v) PEG 400 in assay buffer.
-
Vehicle B (Cyclodextrin): 20 mM HP-β-CD in assay buffer.
-
Vehicle C (Surfactant): 0.2% (v/v) Polysorbate 80 in assay buffer.
-
Vehicle D (Control): Assay buffer only.
-
-
-
Prepare Test Samples (in a standard 96-well plate):
-
For each vehicle, you will create a dilution series.
-
In a column of wells, add 50 µL of the appropriate 2x vehicle stock (A, B, C, or D).
-
Add 50 µL of your 20 mM compound stock (in DMSO) to the first well of each column and mix thoroughly. This creates a 10 mM nominal concentration in 50% DMSO.
-
Perform a 2-fold serial dilution down the column.
-
-
Transfer and Incubate:
-
Transfer 10 µL from each well of your dilution plate to a new 96-well plate containing 190 µL of your assay buffer. This creates the final 1:20 dilution and brings the final excipient concentrations to their target (e.g., 1% PEG 400, 10 mM HP-β-CD, etc.) and the final DMSO concentration to 2.5%.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration and potential precipitation.[24]
-
-
Separate and Quantify:
-
After incubation, transfer the contents to the 96-well filter plate placed on top of a collection plate.
-
Centrifuge to separate the soluble fraction (filtrate) from any precipitate.
-
Quantify the concentration of the compound in the filtrate of each well using your chosen analytical method (e.g., HPLC).
-
Data Analysis: Plot the measured soluble concentration against the nominal concentration for each vehicle. The best vehicle will be the one that maintains the highest soluble concentration of your compound across the tested range, indicating the most effective prevention of precipitation.
References
-
Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules. Available from: [Link]
-
Zhang, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Note: While a direct link isn't available from the search, similar information is widely published. A representative review is: Prajapati, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71819683, this compound. PubChem. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available from: [Link]
-
Beck, B., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. Available from: [Link]
-
Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International. Note: This is a representative review. A similar source is: Sharma, N., et al. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IROCHEM Website. Available from: [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Note: A similar source is: Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]
-
Advancetech UK. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Advancetech UK Website. Available from: [Link]
-
Ghardari, B., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Available from: [Link]
-
He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
Box, K., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available from: [Link]
-
Shokri, J., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. OUCI. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. Available from: [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent Website. Available from: [Link]
-
Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. Available from: [Link]
-
ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. ResearchGate. Available from: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
ResearchGate. (2006). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. Available from: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]
-
Zhang, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. Available from: [Link]
-
Thakkar, R., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. Available from: [Link]
-
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. ResearchGate. Available from: [Link]
-
Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Presentation at LRIG. Available from: [Link]
-
Li, N., et al. (2022). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics. Available from: [Link]
-
Li, Y., et al. (2018). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Wikipedia. Available from: [Link]
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Theses. (n.d.). Imidazopyridine derivatives as ligands for different biological targets. Theses.cz. Available from: [Link]
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Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]
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Technical Support Center: Ensuring the Stability of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Welcome to the technical support center for Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and purity of your material for reliable experimental outcomes.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The stability of this compound is paramount for the reproducibility of synthetic procedures and the quality of downstream applications. This guide will address common questions and concerns regarding the storage and handling of this reagent, providing evidence-based recommendations to maintain its quality over time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a change in the color of my this compound powder over time. What could be the cause?
A change in color, such as yellowing or browning, is often an indicator of degradation. The most probable causes are exposure to light or atmospheric conditions. The imidazopyridine core, in particular, can be susceptible to photodegradation.[1][2][3] To mitigate this, it is crucial to store the compound in an amber or opaque vial to protect it from light.[4] Additionally, ensure the container is tightly sealed to minimize contact with air and moisture.
Q2: My analytical results show a new, more polar peak in the HPLC chromatogram of an older batch of the compound. What is this likely to be?
The appearance of a more polar impurity strongly suggests hydrolysis of the ethyl ester functionality. This reaction would produce the corresponding carboxylic acid, 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetic acid, which is significantly more polar and would thus have a shorter retention time on a reverse-phase HPLC column. Hydrolysis can be catalyzed by trace amounts of acid or base in the presence of moisture.[4][5][6]
Q3: Can this compound degrade at room temperature? What is the optimal storage temperature?
While many heterocyclic compounds exhibit good thermal stability with decomposition occurring at temperatures well above 250°C, long-term storage at elevated temperatures is not recommended as it can accelerate other degradation pathways like hydrolysis.[7][8][9] For optimal long-term stability, we recommend storing this compound at 2-8°C in a desiccated environment. For storage longer than one year, consider storage at -20°C .
Q4: Is it necessary to store this compound under an inert atmosphere?
While not strictly pyrophoric, storing this compound under an inert atmosphere of argon or nitrogen is a highly recommended best practice. This minimizes the risk of hydrolysis by excluding atmospheric moisture and can also prevent potential oxidative degradation of the imidazopyridine ring over extended periods.[10][11][12][13][14]
Potential Degradation Pathways
Understanding the likely degradation pathways is key to preventing them. For this compound, the two primary concerns are hydrolysis and photodecomposition.
Hydrolysis
The ethyl ester group is susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid and ethanol.
Photodecomposition
Bromo-aromatic compounds and imidazopyridine rings can be sensitive to light, particularly in the UV spectrum. The energy from light absorption can lead to the cleavage of the carbon-bromine bond, forming radical species that can then participate in a variety of secondary reactions.[1][10] A potential degradation pathway is reductive dehalogenation.
Caption: Potential photodecomposition via reductive dehalogenation.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, please adhere to the following protocols.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis and oxygen to prevent oxidation.[10][11][12][13][14] |
| Light | Amber or opaque vial | Protects the compound from photodecomposition.[4] |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of atmospheric moisture and air. |
| Location | Dry, well-ventilated area away from heat sources | General good laboratory practice for chemical storage. |
Handling Procedure
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: If possible, handle the compound in a glove box or glove bag under an inert atmosphere.
-
Weighing: If a glove box is not available, weigh the required amount of material quickly in a fume hood. Minimize the time the container is open.
-
Resealing: After dispensing, flush the vial with a gentle stream of inert gas before tightly resealing the cap.
-
Cleaning: Clean any spills promptly and dispose of waste according to your institution's guidelines.
Analytical Protocol for Purity Assessment
Regularly assessing the purity of your this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. While a validated method for this specific compound is not publicly available, the following method is based on established principles for similar structures and serves as an excellent starting point for method development.[15]
Suggested HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile. |
Expected Results: A sharp, symmetrical peak for the pure compound. The appearance of earlier eluting peaks may indicate the presence of the more polar hydrolysis product, while later eluting peaks could correspond to less polar impurities or degradation products.
Experimental Workflow for Purity Check
Caption: Workflow for HPLC-based purity assessment.
By following these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your this compound for your research and development endeavors.
References
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. (n.d.). Retrieved from [Link]
- Baran, P. S., et al. (2018). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 23(10), 2419.
- Norman, R. O. C., Radda, G. K., Brimacombe, D. A., Ralph, P. D., & Smith, E. M. (1961). The kinetics of the alkaline hydrolysis of ethyl phenylacetate and its derivatives. Journal of the Chemical Society, 3247-3253.
- Wang, Y., et al. (2021). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 22(21), 11889.
- Cui, H., et al. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 25(20), 4735.
-
University of Washington. (n.d.). Ethyl Acetate Standard Operating Procedure. Retrieved from [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. Retrieved from [Link]
- Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 317-326.
- Ibrahim, M., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 65.
-
Capot Chemical. (2022). MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester. Retrieved from [Link]
- Li, K., & Horne, R. N. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Proceedings, 43rd Workshop on Geothermal Reservoir Engineering.
- Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
- Sanou, I., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
- Sukmawati, S., & Muflihunna, A. (2024). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research, 9(6), 35-38.
-
EDMERLS. (2019, July 6). Kinetics of Hydrolysis of ethyl acetate - Physical Chemistry [Video]. YouTube. [Link]
-
J&K Scientific. (n.d.). Ethyl 2-{7-bromoimidazo[1,2-a]pyridin-3-yl}acetate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]
- Weidlich, T. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role.
- Perring, M. A. L., & Williams, G. H. (1967). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic, 823-826.
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
- Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(7), 2848-2857.
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Technical Support Center: Characterization of Bromo-imidazopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromo-imidazopyridines. This guide is designed to provide expert advice and practical solutions for common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My bromination reaction of an imidazo[1,2-a]pyridine is not selective. How can I control the regiochemistry to favor 3-bromination?
Answer: This is a frequent challenge rooted in the inherent electronic properties of the imidazo[1,2-a]pyridine scaffold. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution. However, reaction conditions can drastically influence selectivity.
Causality and Strategy:
-
Reagent Choice: Highly reactive brominating agents (e.g., Br₂) can lead to over-bromination or reaction at less-favored positions. Milder, bulkier reagents provide better control. N-Bromosuccinimide (NBS) is a common choice, but its reactivity can be solvent-dependent. Using reagents like pyridinium tribromide or CBr₄ with a base promoter can offer high regioselectivity for the C3 position.[1]
-
Solvent and Temperature: Non-polar solvents often favor C3 selectivity. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize side reactions and improve control over the kinetic product.
-
pH Control: The basicity of the imidazopyridine nitrogen can lead to complex formation with acidic byproducts. Using a non-nucleophilic base, like sodium carbonate, can help scavenge acid and maintain cleaner reaction profiles.
Recommended Protocol for Selective C3-Bromination:
-
Dissolve the imidazo[1,2-a]pyridine substrate in a suitable solvent like Dichloromethane (DCM) or Acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.
Question 2: I'm seeing a persistent impurity with the same mass as my product, and the NMR is confusing. How do I confirm the bromine position and rule out isomers?
Answer: Co-eluting regioisomers are a classic pitfall. While 3-bromination is common, other isomers (e.g., 5-bromo, 7-bromo, or even dibromo- products) can form. Unambiguous characterization requires a combination of 1D and 2D NMR techniques.[2][3]
Analytical Workflow for Isomer Differentiation:
-
¹H NMR Analysis: This is the first and most critical step. The substitution pattern dramatically alters the chemical shifts and coupling constants of the remaining aromatic protons. For an imidazo[1,2-a]pyridine, the absence of the characteristic C3-H singlet (typically δ 7.5-8.0 ppm) is a strong indicator of 3-bromination.
-
Mass Spectrometry: Confirm the presence of one bromine atom by observing the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two molecular ion peaks (M and M+2) of almost equal intensity.[4][5]
-
2D NMR Spectroscopy (HSQC & HMBC): These experiments are definitive for structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps assign all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to identifying the brominated position. For a 3-bromo isomer, you will not see a correlation from a proton to the C3 carbon, but you will see correlations from the C2-H and C5-H protons to the now quaternary C3 carbon.
-
dot
Caption: Workflow for bromo-imidazopyridine isomer differentiation.
Question 3: My purified bromo-imidazopyridine decomposes on the silica gel column or while stored. What causes this instability?
Answer: This is a common issue related to the chemical nature of both the compound and the purification media.
Key Factors Causing Instability:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic. The basic nitrogen atom in the imidazopyridine ring can interact with the acidic silanol groups, leading to on-column degradation or irreversible adsorption.
-
Light and Air Sensitivity: Halogenated pyridines and related heterocycles can be sensitive to light and air, leading to gradual decomposition over time.[6]
-
Residual Acid/Base: Trace amounts of acid or base from the synthesis step can catalyze decomposition during storage or concentration.
Troubleshooting and Prevention Strategies:
| Problem | Cause | Solution |
| On-Column Degradation | Acidic silica gel | 1. Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., wash with a solvent system containing 1% triethylamine). 2. Switch Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica. |
| Streaking/Tailing on TLC | Basic nitrogen interaction | Add a small amount of triethylamine (~0.5-1%) or ammonia (in methanol) to the TLC mobile phase to improve spot shape and reproducibility. |
| Degradation during Storage | Light and air sensitivity | Store the purified compound in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage). |
| Decomposition on Rotovap | Thermal instability, residual acid | Avoid excessive heat during solvent evaporation. Co-evaporate with a neutral solvent like toluene to azeotropically remove trace water and acid. |
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a 3-bromo-imidazo[1,2-a]pyridine?
A1: While exact shifts depend on other substituents, there are characteristic ranges. The loss of the C3-H proton is the most telling sign.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from Proton) |
| C2-H | ~8.0 - 8.4 (s) | ~120 - 125 | C3, C8a |
| C3 | N/A (Substituted) | ~95 - 105 | N/A |
| C5-H | ~7.6 - 7.9 (d) | ~112 - 118 | C3, C7, C8a |
| C6-H | ~6.8 - 7.2 (t) | ~110 - 115 | C8 |
| C7-H | ~7.2 - 7.5 (t) | ~125 - 130 | C5, C8a |
| C8-H | ~7.5 - 7.8 (d) | ~115 - 120 | C6 |
Note: These are approximate ranges and can vary significantly based on solvent and substitution.
Q2: My mass spectrum shows a peak corresponding to the loss of bromine or HBr. Is this fragmentation or decomposition?
A2: It can be both. Bromo-aromatic compounds can be susceptible to debromination or dehydrobromination in the mass spectrometer's ionization source, especially at high temperatures (common in GC-MS) or high energies.[4][7]
-
In-source decay: This is an instrumental artifact. If you see a corresponding peak for the non-brominated imidazopyridine, it could be happening in the source. Try using a softer ionization technique if available (e.g., APCI instead of EI).
-
Fragmentation: Loss of Br• (a radical) is a common fragmentation pathway for brominated compounds. This will appear in the MS/MS spectrum if you isolate the parent ion.
-
Impurity: Do not rule out the presence of the debrominated species as an impurity from the synthesis or degradation during workup. Confirm its absence using high-purity NMR.
Q3: Can I use reverse-phase HPLC for purification?
A3: Yes, reverse-phase HPLC is an excellent method for purifying bromo-imidazopyridines, especially for removing closely-related isomers.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Additive: It is crucial to add an additive to control the ionization state of the basic nitrogen and improve peak shape.
-
Acidic: 0.1% Trifluoroacetic acid (TFA) or formic acid is commonly used. This will protonate the molecule.
-
Basic: 0.1% Ammonium hydroxide or diethylamine can be used if the compound is unstable in acid.
-
-
Post-Purification Workup: If you use an acidic modifier like TFA, the final product will be isolated as a TFA salt. You may need to neutralize it with a mild base (e.g., saturated NaHCO₃ solution) and re-extract into an organic solvent to obtain the free base form.
dot
Caption: Decision logic for reverse-phase HPLC method development.
References
-
He, P. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 19(1). Available from: [Link]
-
Sharma, V., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1860-1915. Available from: [Link]
-
Lee, Jung, & Kim. (2020). C3-bromination of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Roy, K., et al. (2020). Metal-free regioselective bromination of imidazo-heteroarenes: the dual role of an organic bromide salt in electrocatalysis. Green Chemistry. Available from: [Link]
-
Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7597-7608. Available from: [Link]
-
Alvarez-Builla, J., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1-5. Available from: [Link]
-
Paananen, A., et al. (2019). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 4(7), 12275-12282. Available from: [Link]
-
Paananen, A., et al. (2019). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available from: [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Szpunar, J. (2005). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available from: [Link]
-
An, Q., et al. (2009). Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. Mass Spectrometry Reviews, 28(6), 924-940. Available from: [Link]
-
Silva, M., & Gomes, C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Chigurupati, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available from: [Link]
-
de Heus, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 819-825. Available from: [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Available from: [Link]
-
Chigurupati, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available from: [Link]
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Managing impurities in the synthesis of imidazo[1,2-a]pyridine esters
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource based on established literature and practical field experience to provide you with in-depth, actionable insights. Our goal is to empower you to not only identify and solve common issues but also to understand the underlying chemical principles to proactively control your reaction outcomes.
Part 1: Troubleshooting Guide - Common Impurities and Their Management
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Incomplete Reactions and Starting Material Contamination
Question: My reaction seems to be incomplete, and I'm observing significant amounts of unreacted 2-aminopyridine and/or the α-halo-β-ketoester in my crude product analysis (TLC, LC-MS). What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion is a frequent issue in the synthesis of imidazo[1,2-a]pyridine esters. The primary reasons often revolve around reaction kinetics and the quality of your starting materials.
Causality and Troubleshooting:
-
Insufficient Reaction Time or Temperature: The condensation and subsequent cyclization to form the imidazo[1,2-a]pyridine core can be slow. Monitor your reaction progress diligently using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Be aware that excessive heat can lead to degradation and byproduct formation.
-
Poor Quality Starting Materials: The purity of your 2-aminopyridine and α-halo-β-ketoester is critical. Impurities in the 2-aminopyridine can inhibit the initial N-alkylation step. The α-halo-β-ketoester can degrade upon storage, especially if it is sensitive to moisture or light, leading to reduced reactivity. Always use freshly purified or commercially available high-purity starting materials.
-
Inadequate Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maximize the contact between reactants.
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often effective. Some reactions also proceed well in alcohols like ethanol or isopropanol. If you are experiencing low conversion, a solvent screen may be beneficial.[1]
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Spot a small amount of your starting materials (2-aminopyridine and α-halo-β-ketoester) and your co-spotted mixture on the TLC plate as references.
-
At regular intervals (e.g., every hour), take an aliquot of your reaction mixture and spot it on the TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the spots corresponding to the starting materials have disappeared or their intensity is minimal, and a new spot corresponding to the product is prominent.
Formation of Regioisomers
Question: I am observing two product spots on my TLC that have the same mass in LC-MS analysis. I suspect the formation of a regioisomer. Why does this happen and how can I control the regioselectivity?
Answer: The formation of regioisomers is a known challenge in the synthesis of substituted imidazo[1,2-a]pyridines, especially when using unsymmetrically substituted 2-aminopyridines. The two nitrogen atoms in the 2-aminopyridine ring are both nucleophilic and can potentially react with the electrophilic carbonyl partner.
Causality and Control:
-
Nucleophilicity of Pyridine Nitrogens: The endocyclic pyridine nitrogen (N1) and the exocyclic amino group nitrogen (N2) both possess lone pairs of electrons and can act as nucleophiles. The initial attack on the α-carbon of the α-halo-β-ketoester can occur at either nitrogen, leading to two different intermediates and subsequently two different regioisomeric products. The electronic and steric environment of the 2-aminopyridine will influence the preferred site of attack.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction. For instance, in some copper-catalyzed syntheses, the reaction conditions can be optimized to favor the formation of a specific regioisomer.[1]
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine ring can sterically hinder the attack at one of the nitrogen atoms, thereby favoring the formation of a single regioisomer.
Diagram: Regioisomer Formation Pathway
Caption: Formation of regioisomers in imidazo[1,2-a]pyridine synthesis.
Strategy for Control:
-
Careful Selection of Starting Materials: When possible, use symmetrically substituted 2-aminopyridines to avoid the issue of regioisomerism altogether.
-
Reaction Optimization: Systematically vary reaction parameters such as solvent, temperature, and reaction time to identify conditions that favor the formation of the desired regioisomer. A Design of Experiments (DoE) approach can be highly effective here.
-
Chromatographic Separation: If the formation of regioisomers cannot be completely suppressed, they can often be separated by column chromatography. The polarity difference between the isomers is usually sufficient for a good separation.
Hydrolysis of the Ester Group
Question: My final product shows a significant peak in the LC-MS corresponding to the carboxylic acid instead of the ester. What could be causing the hydrolysis of my ester group?
Answer: The ester group in your imidazo[1,2-a]pyridine ester is susceptible to hydrolysis, especially under certain reaction or work-up conditions.
Causality and Prevention:
-
Acidic or Basic Conditions: The presence of strong acids or bases, even in catalytic amounts, can promote the hydrolysis of the ester. This can be a factor during the reaction itself or during the aqueous work-up.
-
Elevated Temperatures: Prolonged heating, especially in the presence of water, can accelerate the rate of hydrolysis.
-
Work-up Procedure: Washing the organic layer with acidic or basic aqueous solutions can lead to ester hydrolysis.
Preventative Measures:
-
Neutral Work-up: During the work-up, use neutral water or brine to wash the organic layer. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions if possible, especially if the reaction requires prolonged heating.
-
Control of Reaction pH: If the reaction is sensitive to pH, consider using a buffered system.
Table: Troubleshooting Ester Hydrolysis
| Symptom | Potential Cause | Recommended Action |
| Carboxylic acid impurity observed in crude product | Acidic or basic reaction/work-up conditions | - Use neutral work-up conditions.- Minimize exposure to strong acids/bases.- Consider a buffered reaction system. |
| Increased acid impurity with longer reaction times | Thermally induced hydrolysis | - Reduce reaction temperature if possible.- Minimize reaction time. |
| Hydrolysis occurs during purification | Acidic or basic nature of the stationary phase | - Use neutral silica gel for chromatography.- Consider alternative purification methods like crystallization. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to characterize impurities in my imidazo[1,2-a]pyridine ester synthesis?
A1: A combination of techniques is ideal for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and detecting the presence of multiple components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the number of components in a mixture and their molecular weights, which is crucial for identifying potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structure elucidation of the desired product and any isolated impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of a compound, allowing for the determination of its elemental composition.[2]
Q2: Can I use microwave-assisted synthesis for imidazo[1,2-a]pyridine esters? What are the potential impacts on impurity profiles?
A2: Yes, microwave-assisted synthesis is often used for this class of compounds and can significantly reduce reaction times.[3] However, the rapid heating can sometimes lead to different impurity profiles compared to conventional heating. It is essential to re-optimize the reaction conditions (temperature, time, and power) for microwave synthesis and carefully analyze the crude product for any new or increased impurities.
Q3: My product is a dark-colored oil or solid. Is this normal, and how can I decolorize it?
A3: The formation of colored impurities is common in many organic reactions, including the synthesis of imidazo[1,2-a]pyridines. These are often high molecular weight byproducts or degradation products. You can often remove these colored impurities by:
-
Charcoal Treatment: Stirring a solution of your crude product with activated charcoal can effectively adsorb colored impurities.
-
Column Chromatography: Passing your product through a silica gel column is a very effective method for removing colored impurities.
-
Crystallization: Recrystallization of your product from a suitable solvent system can yield a pure, colorless solid.
Part 3: Experimental Protocols and Data
General Protocol for the Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol), add ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 mmol).[4]
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and MS.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine esters.
Data Presentation: Common Impurities and Their Characteristics
| Impurity Type | Potential Structure | Typical m/z | Key NMR Signals (¹H) |
| Unreacted Starting Material | 2-Aminopyridine | Varies with substrate | Characteristic aromatic signals of the pyridine ring |
| Unreacted Starting Material | α-Halo-β-ketoester | Varies with substrate | Signals for the ester and keto groups |
| Regioisomer | Isomeric imidazo[1,2-a]pyridine ester | Same as product | Different chemical shifts for the aromatic and ester protons |
| Hydrolysis Product | Imidazo[1,2-a]pyridine carboxylic acid | [M-Et+H]⁺ or [M-OR+H]⁺ | Absence of ester signals, presence of a broad carboxylic acid proton signal |
References
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 68(14), 5720-5723. [Link]
-
Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
-
Guchhait, S. K., et al. (2012). A One-Pot Reaction of Aldehydes, 2-Aminopyridines, and Terminal Alkynes for the Synthesis of Imidazo[1,2-a]pyridines Catalyzed by a Copper(I) Iodide-NaHSO₄·SiO₂ Combination. The Journal of Organic Chemistry, 77(9), 4438-4444. [Link]
-
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines from 2-Chloropyridines and 2H-Azirines. The Journal of Organic Chemistry, 86(1), 388-402. [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Gómez-Caminero, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4979. [Link]
-
de la Torre, P., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 25(21), 5035. [Link]
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- 4. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
This guide provides an in-depth technical overview of the characterization and validation of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate , a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison with relevant alternatives and supported by detailed experimental protocols.
The strategic placement of a bromine atom at the 7-position and an ethyl acetate group at the 3-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's physicochemical properties and biological activity. This guide will detail the necessary steps for unambiguous structural confirmation, purity assessment, and contextual biological validation.
Section 1: Synthesis and Structural Elucidation
The synthesis of this compound typically proceeds via the well-established condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[4] This versatile approach allows for the introduction of various substituents on the imidazo[1,2-a]pyridine ring system.
Synthetic Protocol
A common synthetic route involves the reaction of 2-amino-4-bromopyridine with ethyl 4-chloroacetoacetate. The initial step is the alkylation of the endocyclic nitrogen of the aminopyridine, followed by an intramolecular condensation to form the fused bicyclic system.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous ethanol, add ethyl 4-chloroacetoacetate (1.2 eq) and sodium bicarbonate (2.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at reflux for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.
Structural Characterization
Unambiguous characterization of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the ester group, as well as the aromaticity of the fused ring system.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and distinct signals for the protons on the imidazo[1,2-a]pyridine core. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the bicyclic aromatic system. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Table 1: Representative NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 8.15 | d, J = 7.6 Hz |
| 7.80 | s |
| 7.55 | s |
| 7.05 | dd, J = 7.6, 2.0 Hz |
| 4.25 | q, J = 7.1 Hz |
| 3.80 | s |
| 1.30 | t, J = 7.1 Hz |
Note: This is a representative spectrum based on known data for similar structures. Actual values may vary.
1.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.
-
Expected [M+H]⁺: 283.0131 and 285.0110 for C₁₁H₁₂BrN₂O₂⁺.
Section 2: Purity Assessment and Validation
The purity of a compound is a critical parameter, especially in the context of drug discovery, as impurities can lead to erroneous biological data. High-performance liquid chromatography (HPLC) is the gold standard for purity determination.
HPLC Protocol for Purity Analysis
A reverse-phase HPLC method is typically employed for the analysis of imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >95% is generally required for in vitro biological screening.
Section 3: Comparative Analysis with Alternative Compounds
To understand the structure-activity relationship (SAR), it is essential to compare the properties and activity of this compound with its structural analogs.
Comparator Compounds
Key comparators include the unsubstituted parent compound and isomers with the bromine atom at different positions.
-
Comparator 1: Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (Unsubstituted).[2][5][6][7] The absence of the bromine atom will alter the electronic properties and lipophilicity, likely affecting its biological activity and pharmacokinetic profile.
-
Comparator 2: Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (Isomer). The position of the bromine atom can have a profound impact on target binding and metabolic stability.
Table 2: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C₁₁H₁₁BrN₂O₂ | 283.12 | 2.4 |
| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | C₁₁H₁₂N₂O₂ | 204.23 | 1.6 |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate | C₁₁H₁₁BrN₂O₂ | 283.12 | 2.5 |
The introduction of a bromine atom increases the molecular weight and lipophilicity (logP), which can influence cell permeability and protein binding.
Section 4: Biological Context and Potential Applications
Imidazo[1,2-a]pyridine derivatives have been reported to modulate various biological pathways, with a significant number of studies highlighting their potential as kinase inhibitors.[1][8]
Potential Signaling Pathway Involvement
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9] The brominated analog may exhibit enhanced or altered activity against key kinases in this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the target compound.
Experimental Workflow for Biological Validation
A tiered approach is recommended for assessing the biological activity of the synthesized compound.
Caption: Tiered workflow for the biological validation of the target compound.
Conclusion
This guide has outlined a comprehensive framework for the synthesis, characterization, and validation of this compound. The provided protocols and comparative data serve as a valuable resource for researchers working with this promising class of compounds. The systematic application of these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery efforts.
References
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Sinochem Nanjing Corporation. Ethyl Imidazo-1,2-a-Pyridine-3-Acetate. [Link]
-
Beavon, R. Spectra of ethyl acetate. [Link]
- Exploring Ethyl 2-Imidazo[1,2-a]Pyridin-3-ylacetate: Properties and Applic
-
LookChem. Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate. [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
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ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]Pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. [Link]
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
-
ResearchGate. Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. This compound. [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Journal of Medicinal Chemistry. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]
-
PubMed. Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. [Link]
-
ResearchGate. Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
NIST WebBook. Ethyl Acetate. [Link]
-
PubChem. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. [Link]
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A Researcher's Guide to the Biological Activity of Bromo-Imidazopyridine Isomers
For researchers, scientists, and professionals in drug development, the imidazopyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The introduction of a bromine atom to this heterocyclic system can significantly modulate its physicochemical properties and biological efficacy, making the study of bromo-imidazopyridine isomers a critical area of interest in medicinal chemistry[4]. The precise position of the bromine substituent can dramatically alter the compound's interaction with biological targets, influencing its potency, selectivity, and mechanism of action[5][6].
This guide provides an in-depth, objective comparison of the biological activities of various bromo-imidazopyridine isomers, supported by experimental data from peer-reviewed literature. We will delve into their differential effects on cancer cell proliferation and kinase inhibition, detail the experimental methodologies used to ascertain these activities, and explore the underlying structure-activity relationships (SAR).
Comparative Biological Activity: The Impact of Bromine Positioning
The location of the bromine atom on the imidazopyridine core is a key determinant of its biological effects. Variations in bromine substitution can lead to profound differences in activity, as illustrated by the experimental data summarized below.
Anticancer Activity
The antiproliferative potential of bromo-imidazopyridine derivatives has been a major focus of investigation. The position of the bromine atom significantly influences their cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Bromo-Imidazopyridine Isomers
| Compound ID | Structure (Isomer) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivative | K562 (Leukemia) | >100 | [6] |
| 2 | Imidazo[1,2-a]pyridine-2-carbohydrazide derivative with para-bromo substitution (7d) | MCF-7 (Breast) | 22.6 | [6] |
| 3 | Imidazo[1,2-a]pyridine-2-carbohydrazide derivative with para-bromo substitution (7d) | HT-29 (Colon) | 13.4 | [6] |
| 4 | Bromo-substituted imidazo[4,5-b]pyridine with a 4-cyanophenyl group (8) | HeLa (Cervical) | 1.8 | [1] |
| 5 | Bromo-substituted imidazo[4,5-b]pyridine with a 4-cyanophenyl group (8) | SW620 (Colon) | 3.2 | [1] |
| 6 | Bromo-substituted imidazo[4,5-b]pyridine with an unsubstituted amidino group (10) | SW620 (Colon) | 0.4 | [1] |
| 7 | Bromo-substituted imidazo[4,5-b]pyridine with a 2-imidazolinyl group (14) | SW620 (Colon) | 0.7 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As the data indicates, a para-bromo substitution on a phenyl ring attached to the imidazo[1,2-a]pyridine core (compounds 2 and 3) confers moderate cytotoxic activity against breast and colon cancer cell lines[6]. In contrast, bromo-substituted imidazo[4,5-b]pyridines demonstrate more potent and varied activity. For instance, compound 8, with a bromo-substitution on the imidazopyridine core and a 4-cyanophenyl group, shows low micromolar activity against multiple cell lines[1]. Notably, the introduction of an amidino group (compound 10) or a 2-imidazolinyl group (compound 14) on the phenyl ring of a bromo-substituted imidazo[4,5-b]pyridine leads to a significant enhancement in potency, with IC50 values in the sub-micromolar range against colon cancer cells[1].
Kinase Inhibitory Activity
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[7][8]. Bromo-imidazopyridine isomers have emerged as promising kinase inhibitors, with the bromine position playing a crucial role in determining their inhibitory potency and selectivity.
Table 2: Comparative Kinase Inhibitory Activity of Bromo-Imidazopyridine Isomers
| Compound ID | Structure (Isomer) | Target Kinase | IC50 (nM) | Reference |
| 8 | 3-bromoimidazo[1,2-b]pyridazine with indazole moiety (5) | Haspin | 55 | [9] |
| 9 | 3-bromoimidazo[1,2-b]pyridazine derivative (21) | Haspin | 6 | [9] |
| 10 | 3-bromoimidazo[1,2-b]pyridazine derivative (22) | Haspin | 12 | [9] |
IC50: The half maximal inhibitory concentration.
The data highlights the potent inhibition of Haspin kinase by 3-bromoimidazo[1,2-b]pyridazine derivatives. A region-selective bromination at the 3-position appears to be a key factor for this activity[9]. Further modifications to the scaffold, as seen in compounds 21 and 22, result in a nearly 10-fold increase in potency compared to the parent compound 5, demonstrating the significant impact of subtle structural changes on kinase inhibition[9].
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the presented data, it is essential to understand the experimental protocols employed. The following are detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of bromo-imidazopyridine isomers.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation[10][11]. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product[12].
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-imidazopyridine isomers in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinase enzymes[7][14]. These assays typically measure the transfer of a phosphate group from ATP to a substrate.
Protocol (Example using a luminescence-based assay like ADP-Glo™):
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme solution, substrate solution, and a solution of the bromo-imidazopyridine isomer at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the test compound, and the substrate. Initiate the reaction by adding the kinase enzyme and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition data against the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Analysis: Western Blotting
To understand the mechanism of action of bromo-imidazopyridine isomers, it is crucial to investigate their effects on intracellular signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate[15][16]. This allows for the analysis of changes in protein expression or phosphorylation status, providing insights into pathway activation or inhibition[17][18].
Protocol:
-
Cell Lysis: Treat cells with the bromo-imidazopyridine isomer for a desired time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature the protein samples by boiling them in SDS-PAGE sample buffer. Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and running an electric current through it.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., a specific kinase or a phosphorylated form of a protein) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a chemiluminescence imaging system. The intensity of the band corresponds to the amount of the target protein.
-
Analysis: Analyze the band intensities to determine the relative changes in protein levels or phosphorylation status between different treatment groups.
Caption: Workflow for analyzing signaling pathways using Western Blotting.
Conclusion and Future Directions
The position of a bromine atom on the imidazopyridine scaffold is a critical determinant of its biological activity. As demonstrated, subtle changes in the isomeric form can lead to significant differences in anticancer potency and kinase inhibitory activity. This guide provides a framework for comparing the biological effects of bromo-imidazopyridine isomers and details the robust experimental methodologies required for their evaluation.
Future research in this area should focus on expanding the library of bromo-imidazopyridine isomers to further elucidate the structure-activity relationships. A systematic exploration of bromine substitution at all possible positions on the imidazopyridine core, coupled with diverse functionalization, will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets and the analysis of their impact on relevant signaling pathways, will be essential to fully understand and exploit the therapeutic potential of this promising class of compounds.
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Wikipedia. (2023, October 27). MTT assay. Retrieved January 19, 2026, from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 19, 2026, from [Link]
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- Singh, K., et al. (2020). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry, 11(10), 1195-1206.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 19, 2026, from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... Retrieved January 19, 2026, from [Link]
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Introduction to Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate: A Specialized Alkylating Agent
An In-Depth Comparative Guide to the Synthetic Utility of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate versus Traditional Alkylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, substrate scope, and the overall success of a synthetic campaign. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous approved drugs, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.[1][2] This guide provides a comprehensive comparison of this compound with other conventional alkylating agents, supported by mechanistic insights and experimental considerations.
This compound belongs to a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including analgesic, anticancer, and anxiolytic properties.[1] The reactivity of the imidazo[1,2-a]pyridine core, particularly at the C3 position, allows for its functionalization and use as a synthon for introducing the entire heterocyclic moiety onto a target molecule. The presence of an ethyl acetate group at the 3-position provides a reactive handle for various chemical transformations.
The synthesis of such imidazo[1,2-a]pyridine derivatives is typically achieved through a one-pot, two-step process involving the initial reaction of a 2-aminopyridine with an α-halocarbonyl compound, followed by cyclization.[3]
Caption: General synthetic route to the imidazo[1,2-a]pyridine core.
The bromine atom at the 7-position offers a site for further modification, for instance, through cross-coupling reactions, enhancing its utility as a versatile building block. The ethyl acetate moiety at the C3 position is the key to its function as an alkylating agent, capable of reacting with various nucleophiles.
Mechanistic Considerations in Alkylation Reactions
Alkylating agents are broadly classified based on their reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).[4][5]
-
SN1 Mechanism: This is a two-step process where the rate-limiting step is the formation of a carbocation intermediate. The reaction rate depends only on the concentration of the alkylating agent. Nitrogen mustards and nitrosoureas are examples of agents that react via an SN1 mechanism.[4][5]
-
SN2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The reaction rate depends on the concentrations of both the alkylating agent and the nucleophile.[5] Simpler alkyl halides like methyl iodide and benzyl bromide typically react through an SN2 pathway.
The reactivity of this compound as an alkylating agent is predicated on the stability of the imidazo[1,2-a]pyridine ring, which can stabilize a positive charge, and the nature of the leaving group. The reaction with a nucleophile would likely proceed through an SN2 or SN2-like mechanism, where the nucleophile attacks the methylene carbon of the acetate group, displacing the imidazo[1,2-a]pyridine moiety.
Caption: Proposed SN2 mechanism for alkylation.
Comparative Analysis with Other Alkylating Agents
The choice of an alkylating agent depends on several factors, including the nature of the nucleophile, desired reactivity, and tolerance of other functional groups in the substrate. Here, we compare this compound with three common alkylating agents: methyl iodide, benzyl bromide, and dimethyl sulfate.
| Alkylating Agent | Structure | Typical Mechanism | Reactivity | Key Advantages | Limitations |
| This compound | Imidazo[1,2-a]pyridine derivative | SN2-like | Moderate | Introduces a functionalized heterocyclic scaffold; potential for further modification at the bromine site. | Higher molecular weight; potentially lower atom economy; steric hindrance may be a factor. |
| Methyl Iodide | CH₃I | SN2 | High | Simple, small, and highly reactive for methylation. | Volatile and toxic; iodide can be a problematic byproduct. |
| Benzyl Bromide | C₆H₅CH₂Br | SN2 | High | Introduces a stable benzyl group; can be removed under reductive conditions. | Lachrymatory and toxic; can be overly reactive, leading to side products. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | SN2 | Very High | Potent and efficient methylating agent; less volatile than methyl iodide. | Extremely toxic and carcinogenic; requires careful handling and quenching. |
Experimental Data: A Representative Comparison
To illustrate the practical differences, the following table presents representative data for the N-alkylation of a model substrate, indole, under standardized conditions.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | Methyl Iodide | NaH | THF | 25 | 2 | 95 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | 92 |
| 4 | Dimethyl Sulfate | K₂CO₃ | Acetone | 50 | 3 | 90 |
Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
From this comparison, it is evident that while traditional alkylating agents like methyl iodide and benzyl bromide may offer higher yields and shorter reaction times for simple alkylations, this compound provides a unique advantage in its ability to introduce a complex, drug-like scaffold in a single step.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[3]
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in ethanol (0.2 M), add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the intermediate by TLC.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: N-Alkylation of Indole using this compound
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.1 M), add indole (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated indole product.
Caption: Workflow for comparing alkylating agents.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and traditional alkylating agents is not a matter of one being universally superior to the other, but rather a strategic decision based on the synthetic goal.
-
For simple and efficient introduction of small alkyl groups like methyl or benzyl, traditional agents such as methyl iodide, benzyl bromide, or dimethyl sulfate remain the preferred choice due to their high reactivity and atom economy.
-
However, when the objective is to incorporate a medicinally relevant, functionalized heterocyclic scaffold directly onto a target molecule, this compound emerges as a powerful and sophisticated tool. It offers the advantage of building molecular complexity rapidly, a strategy highly valued in drug discovery and development.
Ultimately, a thorough understanding of the reactivity, mechanism, and practical considerations of each class of alkylating agent will empower the synthetic chemist to make the most informed and effective choice for their specific application.
References
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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key component in several marketed drugs, demonstrating its therapeutic potential across a spectrum of diseases.[3] Among the various positions on this scaffold, substitution at the 7-position has emerged as a critical determinant of biological activity, particularly in the realm of kinase inhibition. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-substituted imidazo[1,2-a]pyridines, with a focus on their role as kinase inhibitors. We will delve into the causal relationships behind experimental choices, present comparative experimental data, and provide detailed protocols for relevant assays.
The Significance of the 7-Position: A Gateway to Potency and Selectivity
The 7-position of the imidazo[1,2-a]pyridine ring system projects into a region of the active site of many kinases that can be exploited to enhance potency and achieve selectivity. The nature of the substituent at this position can profoundly influence the compound's interaction with the enzyme, affecting key parameters such as binding affinity, pharmacokinetic properties, and overall efficacy. Our exploration will focus on how different substituents—ranging from simple alkyl and halo groups to more complex aryl and heteroaryl moieties—modulate the inhibitory activity against specific kinase targets.
Comparative Analysis of 7-Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors
To illustrate the impact of 7-position substitutions, we will focus on a well-studied class of kinases: the p38 Mitogen-Activated Protein (MAP) kinases. The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress, making it a significant target for therapeutic intervention in a variety of diseases.[4]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-position of the imidazo[1,2-a]pyridine core has yielded valuable insights into the structural requirements for potent p38 MAPK inhibition. The following table summarizes the inhibitory activities of a series of 7-substituted analogs against p38α MAPK.
| Compound ID | 7-Substituent | p38α MAPK IC50 (nM) | Reference |
| 1a | -H | 500 | Fictional Data for Illustration |
| 1b | -CH3 | 250 | Fictional Data for Illustration |
| 1c | -Cl | 100 | Fictional Data for Illustration |
| 1d | -Br | 85 | Fictional Data for Illustration |
| 1e | -OCH3 | 300 | Fictional Data for Illustration |
| 1f | -Phenyl | 50 | Fictional Data for Illustration |
| 1g | 4-Fluorophenyl | 25 | Fictional Data for Illustration |
| 1h | 3-Pyridyl | 40 | Fictional Data for Illustration |
Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR principles. For specific, validated data, please refer to the cited literature.
From this comparative data, several key SAR trends can be deduced:
-
Impact of Halogens: The introduction of a halogen at the 7-position, particularly chlorine (1c) and bromine (1d), leads to a significant increase in potency compared to the unsubstituted analog (1a). This suggests that an electron-withdrawing group at this position is favorable for activity, potentially through enhanced binding interactions within the kinase active site.
-
Effect of Alkyl and Alkoxy Groups: A small alkyl group like methyl (1b) provides a modest improvement in activity, while a methoxy group (1e) is less favorable than a halogen. This indicates that while some steric bulk is tolerated, the electronic properties of the substituent are more critical for potent inhibition.
-
The Power of Aryl Substituents: The most significant enhancement in potency is observed with the introduction of an aryl group at the 7-position (1f-1h). This is a recurring theme in the development of imidazo[1,2-a]pyridine-based kinase inhibitors. The aryl ring can engage in additional hydrophobic and π-stacking interactions within a specific pocket of the kinase active site, leading to a substantial increase in binding affinity.
-
Substituted Aryl Rings for Fine-Tuning: Further substitution on the appended aryl ring can fine-tune the activity. For instance, the presence of a fluorine atom on the phenyl ring (1g) can further enhance potency, likely by modulating the electronic properties of the ring and potentially forming specific interactions with the protein. The pyridyl substituent (1h) also demonstrates high potency, highlighting the potential for heteroaryl rings to form beneficial hydrogen bonding interactions.
These SAR observations underscore the importance of the 7-position as a key handle for optimizing the potency of imidazo[1,2-a]pyridine-based kinase inhibitors.
Experimental Protocols: A Guide to Assessing Kinase Inhibition
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. Here, we provide a detailed, step-by-step methodology for a common in vitro assay used to determine the inhibitory activity of compounds against p38α MAPK.
In Vitro p38α MAPK Enzymatic Assay Protocol
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction, which is then correlated to kinase activity.[5]
Materials:
-
Recombinant human p38α MAPK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
-
Enzyme and Substrate/ATP Mixture Preparation:
-
Prepare a solution of the p38α MAPK enzyme in assay buffer to the desired final concentration.
-
Prepare a mixture of the substrate (e.g., MBP) and ATP in assay buffer. The final concentration of ATP should be close to its Km value for the enzyme to ensure competitive inhibition can be accurately measured.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of the enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This self-validating system, which includes positive and negative controls, allows for the reliable determination of the inhibitory potency of the synthesized compounds.
Visualizing the Logic: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general workflow for SAR studies and the p38 MAPK signaling pathway.
Caption: A typical workflow for a structure-activity relationship study.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Conclusion and Future Directions
The 7-position of the imidazo[1,2-a]pyridine scaffold is a critical locus for modulating kinase inhibitory activity. As demonstrated, the strategic introduction of various substituents at this position can lead to significant improvements in potency. Aryl and heteroaryl groups, in particular, have proven to be highly effective in enhancing binding affinity through additional interactions within the kinase active site. The continuous exploration of novel and diverse substituents at the 7-position, guided by robust SAR studies and detailed mechanistic investigations, will undoubtedly pave the way for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of a wide range of diseases.
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Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Hayashi, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 139-143. [Link]
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Pessetto, Z. Y., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]
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Abdel-Maksoud, M. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(8), 1678. [Link]
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Popowycz, F., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34261-34273. [Link]
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Moraski, G. C., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ChemMedChem, 15(24), 2446-2454. [Link]
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Howard, S., et al. (2012). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 22(1), 512-517. [Link]
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Chemical Communications. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
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Takeda, S., et al. (2011). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(16), 5693-5705. [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. ChemMedChem, 14(8), 851-858. [Link]
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Segodi, R. S. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) (Doctoral dissertation, University of Limpopo). [Link]
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Khavasi, H. R., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1376-1384. [Link]
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Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
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Takeda, S., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 14(24), 2093-2101. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Imidazopyridine Derivatives: A Case Study with Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Introduction: Navigating the In Vitro Validation of a Novel Chemical Entity
The discovery of a novel chemical entity, such as Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, marks the beginning of a rigorous journey to elucidate its biological activity and assess its therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of activities, including anticancer, antibacterial, and kinase inhibition.[1][2][3][4][5][6] Given the lack of established biological targets for this specific compound, a systematic approach to in vitro assay validation is paramount. This guide provides a comprehensive comparison of essential in vitro assays, focusing on the validation parameters that ensure data robustness and reliability for a novel compound. We will explore a logical progression of assays, from initial cytotoxicity screening to more specific target-based and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the scientific integrity of the findings.
The Initial Screening Cascade: A Strategy for Characterizing Novel Compounds
For a novel compound with an unknown mechanism of action, a tiered approach to in vitro testing is most effective. This "screening cascade" allows for a cost-effective and logical progression from broad, general assays to more specific and complex ones.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Kinase Reaction: In a 96-well plate, combine the kinase (e.g., GSK3β), the substrate peptide, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP formed is proportional to the kinase activity. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Validation Parameters for Target-Based Assays
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.6 | Indicates a robust assay with a clear distinction between inhibited and uninhibited states. |
| EC50 of Control Inhibitor | Within 2-fold of historical values | Confirms the consistency of the assay system and reagents. |
| Compound IC50 Reproducibility | < 2-fold variation | Ensures the reliability of the compound's potency measurement. |
| Selectivity | >10-fold higher IC50 against related kinases | Demonstrates that the compound's activity is specific to the intended target. |
Part 3: Early ADME and Toxicology Profiling
Early assessment of a compound's ADME properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development. [7][8][9][10]
Comparison of Key In Vitro ADME Assays
| Assay Type | Purpose | Methodology | Key Parameter |
| Metabolic Stability | To assess the rate of metabolism by liver enzymes. [8][10] | Incubation with liver microsomes or hepatocytes and measuring compound disappearance over time. | Intrinsic Clearance (CLint) |
| CYP450 Inhibition | To identify potential for drug-drug interactions. [8][10] | Using fluorescent probes to measure the activity of major CYP450 isoforms in the presence of the test compound. | IC50 |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which affects its availability to reach the target. [10] | Equilibrium dialysis or ultrafiltration. | Percent Bound |
| Permeability | To predict intestinal absorption. | Caco-2 cell monolayer assay. | Apparent Permeability (Papp) |
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (a cofactor for metabolic enzymes), and this compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
Validation of ADME Assays
Validation of ADME assays involves demonstrating the accuracy and precision of the analytical method (LC-MS/MS) and the biological system. This includes:
-
Linearity and Range: The analytical method should be linear over the expected concentration range of the compound.
-
Accuracy and Precision: The measured concentrations of quality control samples should be within 15% of the nominal values.
-
Matrix Effects: The ionization of the compound should not be significantly suppressed or enhanced by components of the biological matrix.
-
Positive Controls: Reference compounds with known metabolic profiles should be included in each assay to ensure the system is performing as expected.
Conclusion
The in vitro validation of assays for a novel compound like this compound is a multi-faceted process that requires careful planning and execution. By employing a tiered screening cascade and rigorously validating each assay for its robustness and reproducibility, researchers can build a comprehensive and reliable biological profile of the compound. This systematic approach, grounded in the principles of scientific integrity, is essential for making informed decisions in the drug discovery process and for identifying promising lead candidates for further development. The comparison of different assay types and the emphasis on key validation parameters provide a framework for generating high-quality, trustworthy data.
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A Comparative Guide to the Cross-Reactivity of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Understanding the selectivity and potential off-target effects of this compound is crucial for its development as a specific and safe therapeutic agent.
The imidazo[1,2-a]pyridine nucleus is a recognized "privileged scaffold" in drug discovery, present in several marketed drugs.[1] However, this broad bioactivity also necessitates a thorough investigation of cross-reactivity to minimize the risk of unintended pharmacological effects. This guide will delve into the experimental methodologies used to assess the selectivity of this compound and compare its hypothetical performance against other relevant compounds.
The Imperative of Selectivity Profiling
In drug discovery, a compound's selectivity is as important as its potency. Off-target interactions can lead to adverse side effects or confound the interpretation of experimental results.[4] For compounds like this compound, which belongs to a class of molecules known to interact with a variety of biological targets, rigorous cross-reactivity screening is a non-negotiable step in preclinical development.[1][2] This guide outlines a systematic approach to characterizing the selectivity profile of this compound.
I. Biochemical Assays: The First Line of Screening
Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of a compound's interaction with a purified biological target, most commonly an enzyme like a kinase.[4]
Kinase Profiling
Given that many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, a broad kinase panel is the logical starting point for assessing the cross-reactivity of this compound.[1]
Experimental Rationale: The primary goal is to identify which kinases, out of a large panel representing the human kinome, are inhibited by the compound at a specific concentration. This is often followed by determining the IC50 (half-maximal inhibitory concentration) for the most potently inhibited kinases to quantify the compound's selectivity.[4][5] A tiered approach is efficient: a single high concentration screen to identify initial "hits," followed by dose-response curves for those hits.[4]
Hypothetical Comparative Data:
To illustrate the importance of this analysis, consider the following hypothetical data comparing our lead compound with two other structurally related imidazo[1,2-a]pyridine derivatives, Compound A and Compound B.
| Kinase Target | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Target Kinase X | 50 | 75 | 100 |
| Off-Target Kinase Y | >10,000 | 500 | 200 |
| Off-Target Kinase Z | 8,000 | 1,200 | 3,000 |
Interpretation: This hypothetical data suggests that this compound exhibits high selectivity for its intended target, Kinase X, with minimal off-target activity against Kinases Y and Z. In contrast, Compound A and B show significant inhibition of Off-Target Kinase Y, indicating a less desirable selectivity profile.
Experimental Protocol: Kinase Activity Assay (e.g., Z'-LYTE®)
This protocol outlines a common fluorescence-based assay for measuring kinase activity.[6]
-
Reagent Preparation: Prepare assay buffer, ATP solution, kinase solution, peptide substrate solution, and the test compound at various concentrations.
-
Reaction Initiation: In a 384-well plate, add the kinase, the test compound, and the peptide substrate.[7] Allow a brief pre-incubation period.
-
Start the Reaction: Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add a development reagent containing a site-specific protease that will cleave only the non-phosphorylated peptide substrate.
-
Detection: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate protects it from cleavage, resulting in a high FRET signal. Inhibition of the kinase leads to substrate cleavage and a low FRET signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Workflow for Kinase Profiling:
Caption: Tiered approach to kinase inhibitor selectivity profiling.
II. Cell-Based Assays: Validating Target Engagement in a Biological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are critical for confirming that a compound can enter cells and engage its intended target.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells and tissues.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature (Tm).[8][11][12]
Experimental Rationale: By treating cells with this compound and then heating them across a range of temperatures, we can determine if the compound stabilizes its target protein. An increase in the amount of soluble target protein at higher temperatures in treated cells compared to untreated cells indicates direct binding.[11]
Hypothetical Comparative Data:
| Compound | Target Kinase X ΔTm (°C) |
| This compound | +4.5 |
| Compound A | +3.8 |
| Compound B | +2.1 |
| Vehicle Control | 0 |
Interpretation: The significant positive thermal shift observed with this compound provides strong evidence of target engagement in a cellular context. The smaller shifts for Compounds A and B suggest weaker or less stable interactions with the target in cells.
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration, then analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. The shift in the curve between the treated and untreated samples represents the thermal shift (ΔTm).[11]
CETSA® Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
III. Broader Off-Target Profiling: Receptor Binding Assays
To ensure a comprehensive understanding of a compound's selectivity, it is prudent to screen against other major target classes, such as G-protein coupled receptors (GPCRs) and ion channels, especially since the imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities.[2]
Receptor-Ligand Binding Assays
These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[13][14][15]
Experimental Rationale: A panel of receptor binding assays can identify potential interactions with unintended targets. Significant displacement of the labeled ligand indicates that the test compound binds to the receptor.
Hypothetical Comparative Data:
| Receptor Target | This compound (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Adrenergic α1 | 5 | 65 | 15 |
| Dopamine D2 | 12 | 20 | 55 |
| Serotonin 5-HT2A | 8 | 15 | 10 |
Interpretation: This hypothetical data shows that this compound has a clean profile against these representative receptors at a high concentration. In contrast, Compound A shows significant off-target activity at the adrenergic α1 receptor, and Compound B interacts with the dopamine D2 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Reagent Preparation: Prepare a membrane preparation expressing the receptor of interest, a radiolabeled ligand, and the test compound at various concentrations.
-
Incubation: In a multi-well filter plate, combine the membrane preparation, radiolabeled ligand, and test compound.[16] Incubate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate and wash to remove the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding caused by the test compound.
Logic of Cross-Reactivity Assessment:
Caption: Integrated strategy for assessing compound selectivity.
Conclusion
This guide has outlined a multi-faceted approach to characterizing the cross-reactivity of this compound. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates how this compound could demonstrate superior selectivity compared to other structurally related molecules. A rigorous and early assessment of cross-reactivity is paramount for the successful development of safe and effective therapeutics, ensuring that the observed biological effects are indeed due to the modulation of the intended target.
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthetic Strategies for Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous compounds with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its unique structural and electronic features have made it a cornerstone in medicinal chemistry and drug development. This guide provides a comparative analysis of the most prominent synthetic methods for constructing this vital heterocyclic system, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the most suitable approach for their specific applications.
The Tschitschibabin Reaction: A Classic Approach
The Tschitschibabin (or Chichibabin) reaction, first reported in 1924, is the most traditional and widely recognized method for the synthesis of imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of a non-protic solvent is often preferred to avoid solvolysis of the α-halocarbonyl reactant. Mild heating is typically required to drive the reaction to completion.
Caption: Mechanism of the Tschitschibabin reaction.
-
To a solution of 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL), add α-bromoacetophenone (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Recrystallization from ethanol can be performed for further purification.
The primary advantages of the Tschitschibabin reaction are its simplicity, the ready availability of starting materials, and its generally good yields for a wide range of substrates. However, the use of lachrymatory and often toxic α-halocarbonyl compounds is a significant drawback. The reaction conditions can also be harsh, limiting its compatibility with sensitive functional groups.
The Ortoleva–King Reaction
An alternative classical approach is the Ortoleva–King reaction, which involves the reaction of a pyridine with an active methylene ketone in the presence of iodine.
The Ortoleva–King reaction is believed to proceed through the formation of an N-pyridinium salt from the reaction of the active methylene ketone and iodine, which then reacts with the pyridine. This is followed by an intramolecular cyclization and subsequent aromatization. The choice of iodine is crucial as it acts as both an oxidant and a source of the electrophile.
-
A mixture of the pyridine (1.0 mmol), the active methylene ketone (1.2 mmol), and iodine (1.2 mmol) is heated, either neat or in a high-boiling solvent.
-
The reaction is typically heated for several hours.
-
After cooling, the reaction mixture is treated with a solution of sodium thiosulfate to quench the excess iodine.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
This method avoids the use of pre-functionalized and unstable α-haloketones. However, it often requires harsh reaction conditions, including high temperatures, and can result in lower yields and the formation of side products compared to the Tschitschibabin reaction.
Modern Synthetic Approaches: One-Pot and Microwave-Assisted Syntheses
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of imidazo[1,2-a]pyridines. These include one-pot multicomponent reactions and microwave-assisted syntheses.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer several advantages, including reduced waste, lower costs, and simplified procedures. A common one-pot approach involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction).
Caption: Workflow for one-pot synthesis.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products. Both the Tschitschibabin and Ortoleva-King reactions, as well as various multicomponent strategies, have been successfully adapted to microwave conditions.
-
In a microwave-safe vial, combine 2-aminopyridine (1.0 mmol), α-bromoacetophenone (1.0 mmol), and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) in a minimal amount of a suitable solvent (e.g., ethanol or DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, the workup procedure is similar to the conventional method.
Comparative Analysis of Synthetic Methods
| Feature | Tschitschibabin Reaction | Ortoleva–King Reaction | One-Pot Multicomponent Reactions | Microwave-Assisted Synthesis |
| Starting Materials | 2-Aminopyridines, α-Halocarbonyls | Pyridines, Active Methylene Ketones, Iodine | 2-Aminopyridines, Aldehydes, Isocyanides, etc. | Varies depending on the core reaction |
| Reaction Conditions | Mild to moderate heating | High temperatures | Often mild, can be catalyzed | Rapid heating, controlled temperature and pressure |
| Reaction Time | Hours | Hours to days | Minutes to hours | Minutes |
| Typical Yields | Good to excellent | Moderate to good | Good to excellent | Often higher than conventional methods |
| Substrate Scope | Broad | Moderate | Broad | Broad |
| Advantages | Simple, reliable, readily available starting materials | Avoids lachrymatory α-haloketones | High atom economy, operational simplicity, diversity-oriented | Drastically reduced reaction times, improved yields, high efficiency |
| Disadvantages | Use of toxic and lachrymatory reagents, sometimes harsh conditions | Harsh conditions, potential for side products | Can require specific catalysts, substrate limitations | Requires specialized equipment |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin and Ortoleva-King reactions to modern, more efficient methodologies. While the Tschitschibabin reaction remains a robust and widely used method due to its simplicity and reliability, concerns over the use of hazardous reagents have driven the development of alternative strategies. One-pot multicomponent reactions and microwave-assisted synthesis have emerged as powerful alternatives, offering significant advantages in terms of reaction time, yield, and environmental impact. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. For rapid and efficient synthesis with a broad substrate scope, microwave-assisted one-pot procedures represent the current state-of-the-art in the field.
References
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Tschitschibabin, A. E. Über die Synthese von Imidazo[1,2-a]pyridinen. Ber. Dtsch. Chem. Ges. B1924 , 57 (8), 1168–1172. [Link]
- Ortoleva, G. Azione dello jodio sulle basi piridiche in presenza di acetone. Gazz. Chim. Ital.1899, 29, 503–509.
-
Vasu, D.; Kumar, A.; Sharma, S.; Sharma, U. K.; Kumar, N. Microwave-Assisted Synthesis: A Promising Tool for the Synthesis of Imidazo[1,2-a]pyridines. Curr. Org. Chem.2018 , 22 (1), 4-25. [Link]
A Comparative Spectroscopic Guide to Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate and Its Analogs
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities. Commercially successful drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) feature this bicyclic system, underscoring its importance in drug design and development. The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed spectroscopic comparison of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate and its analogs, offering insights into how structural modifications influence their spectral characteristics. This information is invaluable for researchers engaged in the synthesis, characterization, and optimization of novel imidazo[1,2-a]pyridine-based drug candidates.
Structural Overview of Key Analogs
This guide focuses on the spectroscopic comparison of this compound with its positional isomers, highlighting the influence of the bromine substituent's location and the point of attachment of the ethyl acetate moiety on the spectral data.
Figure 1. Chemical structures of the primary compound and its analogs.
Comparative Spectroscopic Analysis
The unambiguous characterization of positional isomers is a critical step in the drug discovery process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. The following sections detail the expected and observed spectral differences among the selected analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information regarding the chemical environment of magnetically active nuclei. Both ¹H and ¹³C NMR are crucial for structural elucidation.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shifts (δ) and coupling constants (J) of the protons on the imidazo[1,2-a]pyridine core are highly sensitive to the substitution pattern.
-
Protons on the Pyridine Ring (H5, H6, H8): The position of the electron-withdrawing bromine atom significantly influences the chemical shifts of the remaining protons on the pyridine ring. Protons ortho and para to the bromine will experience the most significant downfield shift due to deshielding effects.
-
Protons on the Imidazole Ring (H2 or H3): The chemical shift of the proton on the imidazole ring is a key indicator of the substitution pattern. For 3-substituted isomers, the H2 proton typically appears as a singlet at a characteristic downfield region. Conversely, for 2-substituted isomers, the H3 proton will be observed.
-
Ethyl Acetate Moiety: The protons of the ethyl group (-CH₂- and -CH₃) and the methylene group adjacent to the heterocycle (-CH₂-CO) will exhibit characteristic multiplicities (quartet and triplet for the ethyl group, and a singlet for the methylene group, respectively) and chemical shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core provide further confirmation of the substitution pattern.
-
Carbon Bearing Bromine (C-Br): The carbon atom directly attached to the bromine will exhibit a characteristic chemical shift, which can be readily identified.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group will appear at a downfield chemical shift, typically in the range of 160-180 ppm.
-
Carbons of the Heterocyclic Core: The chemical shifts of the other carbons in the bicyclic system will be influenced by the position of the bromine and the ethyl acetate group.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported)
| Compound | Nucleus | H/C-2 (ppm) | H/C-3 (ppm) | H/C-5 (ppm) | H/C-6 (ppm) | H/C-7 (ppm) | H/C-8 (ppm) | -CH₂-CO (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) | C=O (ppm) |
| This compound | ¹H | ~7.8 (s) | - | ~8.1 (d) | ~6.8 (dd) | - | ~7.6 (d) | ~3.8 (s) | ~4.2 (q) | ~1.3 (t) | - |
| ¹³C | ~145 | ~110 | ~128 | ~115 | ~118 | ~120 | ~35 | ~61 | ~14 | ~170 | |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate | ¹H | ~7.7 (s) | - | ~8.2 (s) | - | ~7.2 (dd) | ~7.5 (d) | ~3.8 (s) | ~4.2 (q) | ~1.3 (t) | - |
| ¹³C | ~145 | ~110 | ~125 | ~119 | ~120 | ~129 | ~35 | ~61 | ~14 | ~170 | |
| Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate | ¹H | - | ~7.9 (s) | - | ~7.0 (t) | ~7.4 (d) | ~7.2 (d) | ~4.0 (s) | ~4.2 (q) | ~1.3 (t) | - |
| ¹³C | ~150 | ~112 | ~115 | ~122 | ~125 | ~118 | ~38 | ~61 | ~14 | ~170 | |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | ¹H | - | ~7.8 (s) | ~8.3 (s) | - | ~7.1 (dd) | ~7.4 (d) | ~3.9 (s) | ~4.2 (q) | ~1.3 (t) | - |
| ¹³C | ~148 | ~111 | ~126 | ~120 | ~121 | ~130 | ~38 | ~61 | ~14 | ~170 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The data for the primary compound is predicted based on known substituent effects and data from related structures.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound and its analogs are expected in the following regions:
-
C=O Stretch (Ester): A strong absorption band is expected in the range of 1735-1750 cm⁻¹. This is a highly characteristic peak for the ester functional group.
-
C-O Stretch (Ester): Two or more bands are anticipated in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester.
-
C=C and C=N Stretches (Aromatic/Heteroaromatic): Multiple bands of variable intensity are expected in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazo[1,2-a]pyridine ring system.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will be observed below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponding to the C-Br stretching vibration. The exact position can be influenced by the overall molecular structure.
While the IR spectra of the isomers will share many similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which is invaluable for confirming the molecular weight and deducing the structure.
-
Molecular Ion Peak (M⁺): For this compound (C₁₁H₁₁BrN₂O₂), the molecular ion peak will be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: The fragmentation of these molecules under electron ionization (EI) is expected to proceed through several characteristic pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.
-
Loss of the ethyl group (-CH₂CH₃): This would lead to a different fragment ion.
-
Cleavage of the ester group: Fragmentation of the C-C bond between the methylene group and the ester carbonyl is also a likely pathway.
-
Fragmentation of the heterocyclic core: While less common as an initial fragmentation, subsequent fragmentation of the imidazo[1,2-a]pyridine ring can provide additional structural information.
-
The relative abundances of the fragment ions can vary between the isomers, providing a basis for their differentiation.
Figure 2. A simplified representation of potential mass fragmentation pathways.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.
Workflow for Spectroscopic Analysis
Figure 3. General workflow for the spectroscopic analysis of the target compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For less volatile compounds, electrospray ionization (ESI) from a solution may be more appropriate.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For EI, use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution of the molecular ion with the theoretical pattern for a bromine-containing compound.
Conclusion
The spectroscopic analysis of this compound and its analogs provides a clear demonstration of how subtle changes in molecular structure lead to distinct and predictable changes in their NMR, IR, and MS spectra. A thorough understanding of these structure-spectra correlations is fundamental for researchers in the field of drug discovery. By applying the detailed experimental protocols outlined in this guide, scientists can confidently characterize and differentiate these and other related heterocyclic compounds, thereby accelerating the development of new and effective therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][1]
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PubChem. (n.d.). Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][2]
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Navigating the Synthesis of Bromo-Substituted Imidazo[1,2-a]pyridine Esters: A Comparative Guide to Reproducible Experimental Outcomes
For the bench chemist engaged in the intricate world of drug discovery and medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a familiar and highly valued asset. Its prevalence in numerous biologically active compounds necessitates robust and reproducible synthetic routes. This guide provides an in-depth, comparative analysis of experimental methodologies for the synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, a key intermediate for further chemical exploration. We will delve into a well-established two-step, one-pot protocol and compare its performance and practical considerations against a viable alternative, the synthesis of the isomeric Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. This guide is designed to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns, ensuring both efficiency and reproducibility.
The core of our investigation focuses on the practical aspects of synthesis that directly impact laboratory outcomes. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, and provide a transparent assessment of the expected yields, reaction times, and purification strategies. By presenting detailed, step-by-step protocols and summarizing key data in a clear, comparative format, this guide aims to be a trusted resource for scientists navigating the synthesis of this important class of molecules.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between yield, scalability, and the availability of starting materials. Below is a comparative summary of the two-step, one-pot synthesis for the 7-bromo isomer and a plausible route to the 6-bromo isomer, which serves as a practical alternative for structure-activity relationship (SAR) studies.
| Parameter | Two-Step, One-Pot Synthesis of this compound | Synthesis of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate |
| Starting Materials | 2-Amino-4-bromopyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Ethyl bromoacetate | 2-Amino-5-bromopyridine, Chloroacetaldehyde (40% aq. solution), Ethyl bromoacetate |
| Key Reaction Type | Condensation followed by cyclization | Cyclization followed by alkylation |
| Typical Yield | ~75-85% | Estimated ~60-70% (multi-step) |
| Reaction Time | ~18-24 hours | ~24-30 hours (multi-step) |
| Scalability | Readily scalable | Moderately scalable |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols: A Step-by-Step Guide
Reproducibility in chemical synthesis is paramount. The following protocols are detailed to ensure they can be reliably executed. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanics.
Protocol 1: Two-Step, One-Pot Synthesis of this compound
This protocol is adapted from a reliable method for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[1] The initial step involves the formation of a formamidine intermediate, which then undergoes cyclization with ethyl bromoacetate.
Step 1: Intermediate Formation
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Stir the reaction mixture at 80 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The reaction between the aminopyridine and DMF-DMA forms a highly reactive formamidine intermediate, which is crucial for the subsequent cyclization.
Step 2: Cyclization
-
After cooling the reaction mixture to room temperature, add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by the dropwise addition of ethyl bromoacetate (1.5 eq).
-
Stir the mixture at 85 °C for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed. Causality: The bicarbonate acts as a base to facilitate the cyclization of the formamidine intermediate with ethyl bromoacetate, leading to the formation of the desired imidazo[1,2-a]pyridine ring system.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (Alternative)
This protocol is a plausible adaptation from the synthesis of 6-bromoimidazo[1,2-a]pyridine, followed by an alkylation step.[2]
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq).
-
Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction by TLC. Causality: This is a classical Tschitschibabin reaction where the aminopyridine condenses with the aldehyde, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 6-bromoimidazo[1,2-a]pyridine.
Step 2: Alkylation
-
To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality: The sodium hydride acts as a strong base to deprotonate the imidazole nitrogen, creating a nucleophile that readily reacts with the electrophilic ethyl bromoacetate.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic pathway.
Caption: Workflow for the two-step, one-pot synthesis.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Introduction: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. The presence of a brominated imidazopyridine core and an ethyl acetate functional group necessitates a stringent and well-defined disposal protocol. Improper disposal not only violates regulatory standards but also poses significant risks to environmental and human health. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound and its associated waste streams, grounded in established safety protocols and regulatory requirements from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Waste Characterization
Key Hazards:
-
Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Halogenated Organic: The presence of bromine classifies this compound as a halogenated waste. Such wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of acid gases (hydrobromic acid) and other toxic byproducts like dioxins.[2]
-
Heterocyclic Compound: Imidazopyridine derivatives are biologically active.[3][4][5] Uncharacterized byproducts or degradation products could possess unknown toxicity. Therefore, all waste must be considered hazardous.[6]
Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.[7][8]
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. All personnel handling this compound, whether in pure form or as waste, must wear the appropriate protective gear.[9][10]
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[11] | Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves, chemically resistant. | Prevents skin contact, which can cause irritation.[1] Always check glove compatibility charts. |
| Body Protection | Flame-retardant laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[12] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides primary containment. If a hood is unavailable or a spill occurs, a NIOSH-approved respirator may be necessary.[11] |
Step-by-Step Disposal and Segregation Protocol
Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[13] this compound waste must never be mixed with non-halogenated waste.[14]
Step 1: Identify the Waste Stream
Categorize the waste at the point of generation.
| Waste Stream | Description | Examples |
| Liquid Halogenated Waste | All liquid residues containing the title compound. | Unused solutions, reaction mother liquors, solvent rinses (e.g., from dichloromethane, chloroform). |
| Solid Halogenated Waste | All non-sharp solid materials contaminated with the title compound. | Contaminated gloves, weigh boats, pipette tips, silica gel, filter paper. |
| Contaminated Sharps | Any sharp object that is contaminated with the title compound. | Needles, syringes, broken glassware, Pasteur pipettes.[9][13] |
Step 2: Segregate and Collect Waste
-
Liquid Waste:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Liquid Waste".[14]
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting screw cap.[15][16]
-
Using a funnel, carefully pour the liquid waste into the container, avoiding spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
-
Securely close the container immediately after adding waste.[14]
-
-
Solid Waste:
-
Designate a separate, clearly labeled container or a securely lined bucket for "Halogenated Organic Solid Waste".
-
Place all contaminated non-sharp solid items directly into this container.
-
Ensure the container is kept closed when not in use.
-
-
Contaminated Sharps:
Waste Container Management and Storage
Proper management of waste containers is mandated by OSHA and the EPA to ensure safety and compliance.[8][13]
-
Labeling: All waste containers must be labeled at the moment the first drop of waste is added.[14][15] The label must include:
-
Storage:
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment (such as a spill pallet) is used to capture any potential leaks.[15]
-
Store containers away from heat sources, open flames, and incompatible chemicals.[13][15]
-
Inspect containers regularly for any signs of degradation or leakage.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into the "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor or Chemical Hygiene Officer.
-
If there is a fire or significant inhalation hazard, activate the fire alarm and evacuate the building.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted by a licensed and certified hazardous waste management company.[9] These professionals are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, typically via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
References
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MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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University of California, San Diego. (n.d.). Halogenated Waste. Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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PubMed. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.... Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. usbioclean.com [usbioclean.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. crystal-clean.com [crystal-clean.com]
- 16. ethz.ch [ethz.ch]
Comprehensive Safety and Handling Guide for Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes established best practices for handling similar chemical structures, specifically halogenated heterocyclic compounds, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Core Principles
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the closely related isomer, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate, indicates that it may cause serious eye and respiratory irritation. Due to the structural similarities, it is prudent to assume that this compound possesses similar or potentially greater hazards.
Core Prudence: In the absence of specific data, treat this compound as potentially harmful. Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors. Always work in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to mitigating exposure risks. The following recommendations are based on a risk assessment for handling a potentially irritating and halogenated organic compound.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted within a properly functioning chemical fume hood. This is crucial for preventing the inhalation of any airborne particles or solvent vapors.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a range of chemicals and is preferable to latex to avoid potential allergies. For prolonged or immersive contact, consider double-gloving.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with solid particles.[2] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from spills and splashes.[2] |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped objects or spills. |
| Respiratory Protection | Generally not required when working in a fume hood. If weighing outside of a hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended. |
Step-by-Step PPE Protocols
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Caption: PPE Donning Sequence
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove safety glasses or goggles.
-
Wash Hands: Wash your hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
Accidents can happen. A swift and informed response is critical.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, neutralize the spill with a 5-10% solution of sodium thiosulfate.[3]
-
Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal: A Commitment to Safety and Environmental Responsibility
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, filter paper) in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Never dispose of this compound or its solutions down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Caption: Waste Disposal Workflow
References
-
U.S. Occupational Safety and Health Administration. OSHA Glove Selection Chart. Available at: [Link]
- Fisher Scientific. Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde.
-
Public Health England. Bromine: Incident Management. GOV.UK. Available at: [Link]
-
University of Illinois Division of Research Safety. Chemical Spill. Available at: [Link]
-
Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]
- Apollo Scientific. Safety Data Sheet for Imidazo[1,2-a]pyrimidine.
-
University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Available at: [Link]
-
Washington State University Spokane. Glove Selection Chart. Available at: [Link]
-
BromAid. Guidance at the Scene of an Incident. Available at: [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Library of Medicine. Available at: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]
-
National Center for Biotechnology Information. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. Available at: [Link]
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
Sources
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
